D4R antagonis-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H23ClF2N2O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-[(3,4-difluorophenyl)methoxy]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C21H23ClF2N2O2/c1-14-17(22)3-2-4-20(14)25-21(27)12-26-9-7-16(8-10-26)28-13-15-5-6-18(23)19(24)11-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,25,27) |
InChI Key |
NXHYXFTYHKKMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC(CC2)OCC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Novel D4 Receptor Antagonist Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of novel Dopamine D4 Receptor (D4R) antagonist analogs. The content is curated for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visual representations of key processes. While the specific term "D4R antagonist-2" does not correspond to a standardized nomenclature in peer-reviewed literature, this guide focuses on recent advancements in the development of novel, selective D4R antagonists, with a particular emphasis on chiral morpholine and (R)-4,4-difluoropiperidine scaffolds that have shown significant promise.
Introduction to the Dopamine D4 Receptor as a Therapeutic Target
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in neuropharmacology.[1] Primarily expressed in the prefrontal cortex, amygdala, and hippocampus, the D4 receptor is implicated in a variety of neurological and psychiatric conditions, including schizophrenia, ADHD, and substance use disorders.[1][2] Unlike other D2-like receptors, the D4 receptor's distinct anatomical distribution suggests that its modulation could offer therapeutic benefits with a more favorable side-effect profile.[3] D4R antagonists, which block the action of dopamine at these receptors, are of particular interest for their potential to treat these disorders.[4]
D4 Receptor Signaling Pathway
The D4 receptor is primarily coupled to the inhibitory G protein, Gαi/o. Upon activation by dopamine, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). D4R antagonists bind to the receptor but do not initiate this signaling cascade; instead, they block dopamine from binding, thereby preventing the downstream effects. The activated Gβγ subunits can also modulate the activity of other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Discovery and Synthesis of Novel D4R Antagonist Analogs
The quest for selective D4R antagonists has led to the exploration of various chemical scaffolds. This section details the synthesis and structure-activity relationships (SAR) of two prominent classes: chiral morpholine analogs and (R)-4,4-difluoropiperidine analogs.
Chiral Morpholine Analogs
The chiral morpholine scaffold has emerged as a promising starting point for potent and selective D4R antagonists.
A general synthetic route to chiral alkoxymethyl morpholine analogs is depicted below. The synthesis commences with the commercially available tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate.
Detailed Experimental Protocol (Representative):
-
Step 1: Aryl Ether Formation: To a solution of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in DMSO, add the appropriate aryl bromide (1.2 eq), copper(I) iodide (0.1 eq), and potassium phosphate (2.0 eq). The reaction mixture is heated, and upon completion, it is worked up with an aqueous solution and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield the aryl ether intermediate.
-
Step 2: Boc Deprotection: The aryl ether intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure to yield the deprotected morpholine hydrochloride salt.
-
Step 3: Reductive Amination: The deprotected morpholine is dissolved in dichloromethane (DCM), and the appropriate aldehyde (1.1 eq) and sodium triacetoxyborohydride (1.5 eq) are added. The reaction is stirred at room temperature until completion. The reaction is then quenched, extracted, and the combined organic layers are dried and concentrated. The final product is purified by column chromatography.
SAR studies on chiral morpholine analogs have revealed several key insights. The activity typically resides in the (S)-enantiomer. Modifications to the N-linked group and the aryl ether moiety significantly impact potency and selectivity. For instance, certain substitutions on the benzyl group at the nitrogen and specific patterns on the aryl ether ring have been shown to enhance D4R affinity and selectivity over other dopamine receptor subtypes.
(R)-4,4-difluoropiperidine Analogs
The (R)-4,4-difluoropiperidine scaffold is another key structural motif for developing potent and selective D4R antagonists.
The synthesis of (R)-4,4-difluoropiperidine analogs often starts from a commercially available chiral precursor.
Detailed Experimental Protocol (Representative):
-
Step 1: Phenoxymethyl Ether Formation: To a solution of (R)-tert-butyl 3-(hydroxymethyl)-4,4-difluoropiperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. After stirring, the reaction is worked up to yield the mesylate. The crude mesylate is then dissolved in DMF, and the desired phenol (1.2 eq) and potassium carbonate (2.0 eq) are added. The mixture is heated, and upon completion, it is worked up and purified by column chromatography.
-
Step 2: Boc Deprotection: The phenoxymethyl intermediate is dissolved in 4M HCl in dioxane and stirred at room temperature. The solvent is then evaporated to give the deprotected piperidine hydrochloride salt.
-
Step 3: N-Alkylation: The deprotected piperidine is dissolved in acetonitrile, and the appropriate alkyl bromide (1.1 eq) and potassium carbonate (2.0 eq) are added. The reaction is heated, and after completion, the mixture is filtered, concentrated, and purified by column chromatography to afford the final product.
SAR studies have confirmed that the (R)-enantiomer is the active isomer for this class of compounds. The nature of the substituent on the piperidine nitrogen and the substitution pattern on the phenoxymethyl group are critical for high D4R affinity and selectivity.
Pharmacological Characterization
The pharmacological evaluation of novel D4R antagonist analogs involves a series of in vitro and in vivo assays to determine their affinity, functional activity, and potential therapeutic efficacy.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a test compound for the D4 receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human D4 receptor (e.g., HEK293 or CHO cells).
-
Assay Components:
-
Radioligand: [³H]spiperone is commonly used.
-
Test Compound: Serial dilutions of the novel antagonist analog.
-
Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., haloperidol) is used.
-
Assay Buffer: Tris-HCl buffer with appropriate ions.
-
-
Incubation: The assay components are mixed and incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value (concentration of the test compound that displaces 50% of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Plating: Cells stably expressing the human D4 receptor are plated in 96- or 384-well plates.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist.
-
Stimulation: A mixture of forskolin (to stimulate adenylyl cyclase) and a fixed concentration of an agonist (e.g., dopamine) is added.
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: A lysis buffer is added to release intracellular cAMP, which is then quantified using a commercial cAMP detection kit (e.g., HTRF-based).
-
Data Analysis: The antagonist's potency is determined by plotting the cAMP levels against the antagonist concentration to calculate the IC50 value.
In Vivo Models
This model is used to assess the potential of D4R antagonists to treat substance use disorders.
Protocol:
-
Animals: Male mice or rats are used.
-
Habituation: Animals are habituated to the open-field apparatus for a set period over several days.
-
Treatment: On the test day, animals are pre-treated with either vehicle or the D4R antagonist at various doses.
-
Cocaine Administration: After a specific pre-treatment time, animals are administered cocaine (e.g., 10-20 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60 minutes) using an automated activity monitoring system.
-
Data Analysis: The locomotor activity data are analyzed to determine if the D4R antagonist can attenuate the hyperlocomotion induced by cocaine.
Data Presentation
The quantitative data for novel D4R antagonist analogs should be summarized in clearly structured tables for easy comparison of their potency and selectivity.
Table 1: Pharmacological Profile of Representative Chiral Morpholine D4R Antagonists
| Compound ID | D4 Ki (nM) | D1 (% inh @ 1µM) | D2 (% inh @ 1µM) | D3 (% inh @ 1µM) | D5 (% inh @ 1µM) |
| Analog A | 15 | <10 | <10 | <10 | <10 |
| Analog B | 28 | <10 | <10 | <10 | <10 |
| Analog C | 5 | <10 | <10 | 15 | <10 |
Data are representative and compiled from various sources for illustrative purposes.
Table 2: Pharmacological Profile of Representative (R)-4,4-difluoropiperidine D4R Antagonists
| Compound ID | D4 Ki (nM) | D2/D4 Selectivity Fold | D3/D4 Selectivity Fold |
| Analog X | 5.5 | >1800 | >1800 |
| Analog Y | 13 | >750 | >750 |
| Analog Z | 27 | >370 | >370 |
Data are representative and compiled from various sources for illustrative purposes.
Conclusion
The discovery and development of novel, selective D4R antagonists represent a promising avenue for the treatment of various CNS disorders. The chiral morpholine and (R)-4,4-difluoropiperidine scaffolds have proven to be particularly fruitful starting points, yielding compounds with high potency and excellent selectivity. The detailed synthetic protocols and pharmacological characterization methods outlined in this guide provide a solid foundation for researchers in the field to design and evaluate the next generation of D4R-targeted therapeutics. Continued efforts in medicinal chemistry, guided by a deep understanding of the D4 receptor's structure and signaling, will be crucial for translating these promising preclinical findings into clinically effective treatments.
References
The Benzyloxy Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzyloxy piperidine-based antagonists for the dopamine D4 receptor (D4R). The D4 receptor, a Gαi/o-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of neurological and psychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this area.
Introduction to Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions of the brain associated with cognition, memory, and emotion.[1] Its distinct distribution compared to other dopamine receptor subtypes, such as D2 and D3, suggests that selective D4R antagonists may offer a more targeted therapeutic approach with a reduced side-effect profile.[2] The development of potent and selective D4R antagonists has been a significant focus of medicinal chemistry efforts, with the benzyloxy piperidine scaffold emerging as a promising chemotype.[3] This guide explores the nuanced SAR of this scaffold, providing a framework for the rational design of novel D4R antagonists.
Structure-Activity Relationship (SAR) of Benzyloxy Piperidine D4R Antagonists
The SAR of benzyloxy piperidine D4R antagonists is primarily defined by modifications at two key positions: the piperidine nitrogen and the benzyloxy moiety. The following sections and tables summarize the impact of these modifications on D4R binding affinity (Ki) and selectivity against other dopamine receptor subtypes.
Modifications of the Piperidine Nitrogen Substituent
The nature of the substituent on the piperidine nitrogen plays a crucial role in D4R affinity and selectivity. A variety of benzyl and heteroarylmethyl groups have been explored, revealing key electronic and steric requirements for optimal binding.
Table 1: SAR of N-Substituents on the 4-Benzyloxypiperidine Scaffold
| Compound ID | N-Substituent | D4R Ki (nM) | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D5R Ki (nM) |
| 8a | 3-Fluorobenzyl | 205.9 | >10,000 | >10,000 | >10,000 | >10,000 |
| 8b | 3,4-Difluorobenzyl | 169 | >10,000 | >10,000 | >10,000 | >10,000 |
| 8c | 4-Fluoro-3-methylbenzyl | 135 | >10,000 | >10,000 | >10,000 | >10,000 |
| 8d | 4-Methylbenzyl | 241 | >10,000 | >10,000 | >10,000 | >10,000 |
| 8e | 2-Methylbenzyl | 343 | >10,000 | >10,000 | >10,000 | >10,000 |
| 8w | 3-Fluoro-4-methoxybenzyl | 165 | >10,000 | >10,000 | >10,000 | >10,000 |
Data extracted from Hopkins et al. (2022).[3]
Modifications of the Benzyloxy Moiety
Alterations to the benzyloxy group at the 3- or 4-position of the piperidine ring have also been systematically investigated. These modifications influence both potency and pharmacokinetic properties.
Table 2: SAR of O-Alkyl Substituents on the (S)-3-Benzyloxypiperidine Scaffold
| Compound ID | O-Alkyl Substituent | D4R Ki (nM) | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D5R Ki (nM) |
| 9a | 3-Fluorobenzyl | 167 | >10,000 | >10,000 | >10,000 | >10,000 |
| 9b | 3,4-Difluorobenzyl | 337.5 | >10,000 | >10,000 | >10,000 | >10,000 |
| 9c | 4-Fluoro-3-methylbenzyl | 166.1 | >10,000 | >10,000 | >10,000 | >10,000 |
| 9d | 4-Methylbenzyl | 133.9 | >10,000 | >10,000 | >10,000 | >10,000 |
| 9j | 6-Chloro-2-indolemethyl | 95.5 | >10,000 | >10,000 | >10,000 | >10,000 |
Data extracted from Hopkins et al. (2022).[3]
The following diagram illustrates the logical relationships in the SAR of benzyloxy piperidine D4R antagonists, highlighting the key modification points and their impact on activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of benzyloxy piperidine D4R antagonists.
Synthesis of Benzyloxy Piperidine Derivatives
The synthesis of the target compounds is typically achieved through a multi-step process. A representative synthetic scheme is outlined below.
General Procedure for Synthesis:
-
Alkylation: To a solution of the starting tert-butyl hydroxy-piperidine-1-carboxylate in DMF, NaH is added, followed by the appropriate benzyl bromide. The reaction is stirred until completion.
-
Deprotection: The Boc-protected intermediate is treated with an acid such as TFA in DCM or HCl in dioxane to yield the secondary amine.
-
N-functionalization: The final products are obtained either by N-alkylation using a suitable benzyl bromide in the presence of a base like Cs2CO3, or through reductive amination with an appropriate aldehyde and a reducing agent like sodium triacetoxyborohydride.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity of the synthesized compounds for the dopamine D4 receptor and other dopamine receptor subtypes.
Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay binding buffer.
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylspiperone) and varying concentrations of the competing test compound.
-
Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Data Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter. The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of the compounds in liver microsomes.
Protocol:
-
Incubation: The test compound is incubated with liver microsomes (human or mouse) in the presence of NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
Equilibrium dialysis is a common method to determine the extent of plasma protein binding.
Protocol:
-
Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Sample Loading: The test compound is added to plasma (human or mouse) and placed in one chamber, while a protein-free buffer is placed in the other chamber.
-
Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.
-
Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction of unbound compound (fu) is calculated from the concentration difference between the two chambers.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and signals primarily through the Gαi/o pathway. Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Conclusion
The benzyloxy piperidine scaffold represents a versatile and promising starting point for the development of potent and selective dopamine D4 receptor antagonists. The structure-activity relationships detailed in this guide highlight the critical importance of substitutions on both the piperidine nitrogen and the benzyloxy moiety for achieving high affinity and selectivity. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of novel analogs. A thorough understanding of these principles is essential for the design of next-generation D4R antagonists with improved therapeutic profiles for the treatment of various CNS disorders.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Initial Pharmacological Profiling of D4R Antagonist-2: A Technical Guide
This technical guide provides an in-depth overview of the initial pharmacological profiling of D4R Antagonist-2, a representative selective antagonist for the dopamine D4 receptor. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in the development of treatments for various neuropsychiatric disorders.[1] Its unique distribution in the brain's cortical and limbic regions suggests that selective antagonists could offer therapeutic benefits with a reduced risk of side effects associated with less selective agents.[1] This document, intended for researchers and drug development professionals, details the binding characteristics, functional activity, and the experimental protocols used to characterize D4R Antagonist-2.
Quantitative Pharmacological Data
The initial characterization of D4R Antagonist-2 involves quantifying its binding affinity for the D4 receptor and its selectivity over other dopamine receptor subtypes. Functional assays are then used to determine its efficacy in blocking receptor signaling.
Table 1: Receptor Binding Affinity Profile of D4R Antagonist-2
This table summarizes the binding affinity (Kᵢ) of D4R Antagonist-2 at human dopamine receptor subtypes. The Kᵢ value represents the concentration of the compound required to occupy 50% of the receptors. Lower values indicate higher affinity. Data is derived from competitive radioligand binding assays.
| Receptor Subtype | Kᵢ (nM) | Selectivity (fold vs. D4) |
| Dopamine D4 | 0.36 | - |
| Dopamine D1 | >20,000 | >55,555 |
| Dopamine D2 | >20,000 | >55,555 |
| Dopamine D3 | >20,000 | >55,555 |
| Dopamine D5 | >20,000 | >55,555 |
| Data is representative of a highly selective D4 antagonist, modeled after compounds like ML398, which shows no significant activity at other dopamine receptors at concentrations up to 20 µM.[2] |
Table 2: Functional Antagonist Activity of D4R Antagonist-2
This table presents the functional potency of D4R Antagonist-2 in inhibiting the agonist-induced response in a cell-based assay. The IC₅₀ value is the concentration of the antagonist that produces 50% inhibition of the maximal agonist response.
| Assay Type | Agonist | Functional Potency (IC₅₀, nM) |
| cAMP Inhibition Assay | Quinpirole | 130 |
| Data is representative of a potent D4 antagonist in a functional setting.[2][3] |
D4 Receptor Signaling and Antagonism
The dopamine D4 receptor is a D2-like receptor that primarily couples to the Gαi/o subunit of the G-protein complex. Activation of the receptor by an agonist like dopamine inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. D4R Antagonist-2 acts by binding to the D4 receptor and blocking the action of dopamine, thereby preventing the downstream reduction in cAMP.
Experimental Protocols
The characterization of a D4 receptor antagonist involves multiple standardized assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of D4R Antagonist-2 for the human D4 receptor and assess its selectivity against other dopamine receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine receptor subtype of interest (D4, D1, D2, D3, or D5).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor being tested (e.g., [³H]-spiperone for D2-like receptors).
-
Non-specific Binding Agent: A high concentration of a non-radiolabeled ligand to determine non-specific binding (e.g., haloperidol).
-
Test Compound: D4R Antagonist-2 at a range of concentrations.
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl, MgCl₂).
-
Instrumentation: Scintillation counter, 96-well filter plates.
Protocol:
-
Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, a fixed concentration of the radioligand, and cell membranes.
-
Compound Addition: D4R Antagonist-2 is added in increasing concentrations across different wells. Control wells for total binding (no antagonist) and non-specific binding (with haloperidol) are included.
-
Incubation: The plates are incubated for a specified time (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through the filter plates to separate the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of D4R Antagonist-2 that displaces 50% of the specific binding) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Antagonism Assay (cAMP Inhibition)
Objective: To measure the ability of D4R Antagonist-2 to block the agonist-induced inhibition of cAMP production, thereby confirming its antagonist activity.
Materials:
-
Cell Line: A cell line (e.g., CHO) stably expressing the human D4 receptor.
-
Agonist: Dopamine or a D2-like agonist such as quinpirole.
-
Adenylyl Cyclase Stimulator: Forskolin, used to raise basal cAMP levels, making the D4-mediated inhibition easier to measure.
-
Test Compound: D4R Antagonist-2 at various concentrations.
-
cAMP Detection Kit: An ELISA, HTRF, or BRET-based kit for quantifying intracellular cAMP levels.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Protocol:
-
Cell Plating: Cells are plated in 96- or 384-well plates and grown to an appropriate confluency.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of D4R Antagonist-2 for a short period (e.g., 15-30 minutes).
-
Stimulation: A mixture containing forskolin and a fixed concentration of the agonist (typically at its EC₈₀) is added to the wells. This stimulates adenylyl cyclase while simultaneously providing the D4-mediated inhibitory signal.
-
Incubation: The plates are incubated for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the detection kit.
-
Data Analysis: The data is normalized to the control wells (agonist + forskolin vs. forskolin alone). The IC₅₀ value, representing the concentration of D4R Antagonist-2 that reverses 50% of the agonist-induced inhibition, is calculated using a sigmoidal dose-response curve.
Experimental and Logical Workflows
Visualizing the process of pharmacological profiling helps in understanding the sequence of experiments and the logical flow from binding to function.
Pharmacological Profiling Workflow
Logical Relationship of Antagonist Action
References
An In-depth Technical Guide to D4 Receptor Antagonist Binding Affinity and Kinetics
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the binding affinity and kinetics of antagonists targeting the Dopamine D4 Receptor (D4R). It includes a summary of quantitative binding data, detailed experimental methodologies, and visualizations of key pathways and processes.
Introduction to the Dopamine D4 Receptor
The Dopamine D4 receptor (D4R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1] Activated by the neurotransmitter dopamine, the D4R is linked to numerous neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease.[1] It is primarily expressed in the limbic and cortical regions of the brain, such as the prefrontal cortex and hippocampus, which suggests a significant role in cognitive and emotional processes.[2][3] Unlike the D2 receptor, its lower expression in the striatum implies that selective D4R antagonists may have a reduced risk of inducing extrapyramidal side effects.[4]
The D4R couples to inhibitory G proteins (Gαi/o), and its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This modulation of cellular signaling makes it a compelling target for therapeutic intervention. The atypical antipsychotic clozapine, for instance, exhibits a tenfold higher affinity for the D4 receptor compared to other dopamine receptor subtypes, which sparked initial interest in D4R as a drug target.
D4 Receptor Signaling Pathways
D4 receptor activation initiates a cascade of intracellular events primarily through its coupling with Gαi/o proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP production and reduced protein kinase A (PKA) activity. Beyond this primary pathway, D4R signaling is complex and can influence other cellular processes, including MAPK signaling, calcium induction, and the modulation of GABA-A and AMPA receptor activity.
D4R Antagonist Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand (antagonist) and its receptor. It is most commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities of several notable D4 receptor antagonists.
| Compound | Human D4R Kᵢ (nM) | Selectivity Profile | Reference(s) |
| L-745,870 | 0.43 | >2000-fold selective over D2 (Kᵢ=960 nM) and >5000-fold over D3 (Kᵢ=2300 nM). | |
| Clozapine | ~2.15 | Atypical antipsychotic with high affinity for D4R compared to other dopamine subtypes. | |
| PD 89211 | 3.7 | >800-fold selective over other dopamine receptor subtypes. | |
| NGD94-1 | 3.6 | High affinity for the cloned human D4.2 receptor subtype. | |
| A-381393 | 1.5 - 1.9 | >2700-fold selective over D1, D2, D3, and D5 receptors. | |
| Sonepiprazole | 3.6 - 10.1 | Selective for D4 over D2 receptors. | |
| FAUC 213 | 2.2 | Highly selective over D2 (Kᵢ=3.4 µM) and D3 (Kᵢ=5.3 µM) receptors. | |
| Pipamperone | pKᵢ = 8.0 | High-affinity antagonist of D4 and 5-HT2A receptors. | |
| Risperidone | < 20 | Atypical antipsychotic with high D4R affinity. | |
| Olanzapine | < 20 | Atypical antipsychotic with high D4R affinity. | |
| Compound 24 | pKᵢ > 8.54 | D2/D4 selectivity ratio = 8318; D3/D4 selectivity ratio = 3715. |
D4R Antagonist Binding Kinetics
While binding affinity (Kᵢ, Kᴅ) describes the equilibrium state of a drug-receptor interaction, binding kinetics describe the rates at which this equilibrium is reached. The key kinetic parameters are:
-
Association Rate Constant (kₒₙ): The rate at which an antagonist binds to the receptor.
-
Dissociation Rate Constant (kₒff): The rate at which the antagonist-receptor complex falls apart.
-
Residence Time (1/kₒff): The average duration a drug molecule remains bound to its target. A long residence time (slow kₒff) can lead to a prolonged pharmacological effect, which may be more predictive of in vivo efficacy than affinity alone.
The equilibrium dissociation constant (Kᴅ) is the ratio of the off-rate to the on-rate (kₒff/kₒₙ). Two antagonists can have the same Kᴅ but vastly different kinetic profiles—one with fast on- and fast off-rates, and another with slow on- and slow off-rates. Antagonists with slow dissociation rates often exhibit an "insurmountable" mode of action, where their inhibitory effect cannot be easily overcome by high concentrations of the native agonist.
Experimental Protocols
The characterization of D4R antagonists relies on standardized in vitro assays to determine their binding and functional properties.
Radioligand Binding Assay
This is the gold-standard method for determining the binding affinity (Kᵢ) of a test compound. It measures the ability of an unlabeled compound to compete with and displace a radiolabeled ligand that has a known high affinity for the D4 receptor.
Objective: To determine the Kᵢ of a test compound for the D4 receptor.
Key Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human D4 receptor.
-
Radioligand: A high-affinity D4R ligand labeled with a radioisotope, such as [³H]spiperone.
-
Test Compound: The unlabeled antagonist at a range of concentrations.
-
Buffers: Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.
Workflow:
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics (kₒₙ and kₒff) and affinity (Kᴅ). It works by detecting changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a target molecule immobilized on the chip.
Objective: To determine the kₒₙ, kₒff, and Kᴅ of a test compound for the D4 receptor.
General Protocol:
-
Chip Preparation: A sensor chip (e.g., Biacore CM5) is functionalized. Purified D4 receptors, often solubilized in detergent, are immobilized onto the chip surface, typically via a capture antibody.
-
Association Phase: A solution containing the antagonist (analyte) at a known concentration is flowed over the chip surface. The binding of the antagonist to the immobilized D4R causes an increase in mass on the surface, which is detected as an increase in the SPR signal (measured in Resonance Units, RU). The rate of this increase is used to calculate kₒₙ.
-
Equilibrium Phase: The flow of the antagonist solution continues until the binding and dissociation rates are equal (steady state). The signal at this plateau can be used to determine equilibrium binding constants.
-
Dissociation Phase: Buffer without the antagonist is flowed over the chip. The antagonist dissociates from the receptor, causing a decrease in the SPR signal. The rate of this decay is used to calculate kₒff.
-
Regeneration: A specific solution is injected to remove any remaining bound antagonist, preparing the chip surface for the next cycle.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to derive the kₒₙ and kₒff values. The Kᴅ is then calculated as kₒff/kₒₙ.
Conclusion
The study of D4 receptor antagonist binding affinity and kinetics is crucial for the development of selective and effective therapeutics. High-affinity antagonists, particularly those with high selectivity over other dopamine receptor subtypes, hold promise for treating various neuropsychiatric disorders with potentially fewer side effects. Understanding the kinetic parameters, especially residence time, provides deeper insights into the duration of drug action and in vivo efficacy. The experimental protocols outlined in this guide, including radioligand binding assays and surface plasmon resonance, are fundamental tools for the comprehensive characterization of these compounds, enabling researchers to optimize drug candidates for clinical development.
References
Unraveling the Molecular Interactions: A Technical Guide to the Mechanism of Action of D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the mechanism of action of Dopamine D4 Receptor (D4R) antagonists, compounds of significant interest in neuropharmacology. D4 receptors, predominantly expressed in the prefrontal cortex, limbic system, and medulla, are implicated in a variety of neurological and psychiatric conditions, including schizophrenia, ADHD, and substance use disorders. This document provides a comprehensive overview of the signaling pathways modulated by D4R antagonists, detailed experimental protocols for their characterization, and a summary of their quantitative pharmacological parameters.
Core Mechanism of Action
Dopamine D4 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). Their primary mechanism of signal transduction is through coupling to inhibitory G proteins, specifically Gαi/o. D4R antagonists exert their effects by competitively binding to the orthosteric site of the D4 receptor, thereby preventing the binding of the endogenous ligand, dopamine. This blockade inhibits the downstream signaling cascades typically initiated by dopamine, leading to a dampening of excessive dopaminergic activity in neural circuits associated with cognition, emotion, and reward processing.[1]
Quantitative Pharmacology of D4R Antagonists
The pharmacological profile of a D4R antagonist is defined by its binding affinity (Ki), functional potency (IC50 or EC50), and selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5) and other neurotransmitter receptors. High selectivity for the D4 receptor over the D2 receptor is often a desirable characteristic to minimize the risk of extrapyramidal side effects associated with D2 receptor blockade.[2] The following tables summarize the quantitative data for representative D4R antagonists.
| Compound | Receptor | Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) | Reference |
| L-745,870 | Human D4 | 0.43 | >2000-fold | - | [3] |
| Compound 24 | Human D4 | - | 8318-fold | 3715-fold | [4] |
| Compound 6 | Human D4 | pKi = 8.54 | 380-fold | 457-fold | [4] |
| Clozapine | Human D4 | - | >1 | - | |
| Nemonapride | Human D4 | - | Non-selective | - |
Table 1: Binding Affinity and Selectivity of Representative D4R Antagonists.
| Compound | Assay | Parameter | Value |
| L-745,870 | Adenylate Cyclase Inhibition | IC50 | 0.1-1 µM |
| Compound 12 | Gi Activation (Antagonist) | pIC50 | ~7.5 |
| Compound 12 | Go Activation (Antagonist) | pIC50 | ~7.5 |
| Compound 12 | β-arrestin 2 Recruitment (Antagonist) | pIC50 | ~7.5 |
| Compound 16 | Gi Activation (Antagonist) | pIC50 | ~8.5 |
| Compound 16 | Go Activation (Antagonist) | pIC50 | ~8.0 |
| Compound 16 | β-arrestin 2 Recruitment (Antagonist) | pIC50 | ~8.0 |
Table 2: Functional Activity of Representative D4R Antagonists.
Signaling Pathways Modulated by D4R Antagonists
The binding of a D4R antagonist prevents the conformational changes in the receptor required for G protein activation and subsequent downstream signaling. The key pathways affected are the canonical Gαi/o-mediated pathway and the β-arrestin pathway.
Gαi/o Signaling Pathway
Upon dopamine binding, the D4 receptor activates Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this initial step, D4R antagonists prevent the downstream effects of reduced cAMP levels, which include altered activity of protein kinase A (PKA) and modulation of gene expression.
β-Arrestin Signaling Pathway
Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), D4 receptors recruit β-arrestins. This interaction leads to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. Some D4R antagonists can exhibit "biased agonism," where they preferentially block G protein signaling while having a different effect (either no effect, agonism, or inverse agonism) on β-arrestin recruitment. This property is of significant interest for developing drugs with more specific therapeutic actions and fewer side effects.
MAPK/ERK Signaling Pathway
Activation of the D4 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This signaling is often cell-type dependent and can occur through the transactivation of receptor tyrosine kinases such as the platelet-derived growth factor β receptor (PDGFβR). D4R antagonists would block this transactivation and subsequent ERK signaling.
Experimental Protocols
The characterization of D4R antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the D4 receptor.
Objective: To quantify the affinity of a D4R antagonist by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: From cell lines (e.g., CHO or HEK293) stably expressing the human D4 receptor.
-
Radioligand: Typically [³H]-spiperone, a high-affinity D2-like receptor antagonist.
-
Test Compound: The D4R antagonist of interest.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled D4 ligand like haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well Plates
-
Cell Harvester
-
Liquid Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + serial dilutions of the test compound).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a D4R antagonist to block dopamine-induced inhibition of adenylyl cyclase.
Objective: To determine the functional potency (IC50) of a D4R antagonist.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.
-
Test Compound: The D4R antagonist of interest.
-
Agonist: Dopamine or a D2-like receptor agonist (e.g., quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Detection Kit: e.g., HTRF, BRET, or ELISA-based.
Procedure:
-
Cell Plating: Seed the D4R-expressing cells in a 96-well or 384-well plate and allow them to adhere.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the D4R antagonist for 15-30 minutes.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of dopamine (or another agonist) along with forskolin to stimulate adenylyl cyclase and induce a measurable cAMP response that will be inhibited by the agonist.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the dopamine-induced response.
β-Arrestin Recruitment Assay (BRET)
This assay measures the ability of a compound to either promote or block the interaction between the D4 receptor and β-arrestin.
Objective: To characterize the effect of a D4R antagonist on β-arrestin recruitment.
Materials:
-
Cell Line: HEK293 cells.
-
Expression Plasmids: D4 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection Reagent
-
BRET Substrate: e.g., Coelenterazine h.
-
BRET-compatible Plate Reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the D4R-Rluc and β-arrestin-YFP plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the BRET substrate and incubate.
-
Measure the baseline BRET signal.
-
To measure antagonist activity, pre-incubate with the test compound before adding a D4R agonist.
-
Measure the BRET signal again after agonist addition.
-
-
Data Analysis: Calculate the net BRET ratio by subtracting the baseline signal from the signal after agonist/antagonist treatment. Plot the net BRET ratio against the log concentration of the test compound to determine its IC50 (for antagonists) or EC50 (for agonists).
Conclusion
D4R antagonists represent a promising class of compounds for the treatment of various neuropsychiatric disorders. Their mechanism of action is centered on the blockade of dopamine-initiated signaling through Gαi/o and β-arrestin pathways. A thorough understanding of their quantitative pharmacology, achieved through rigorous experimental evaluation as detailed in this guide, is crucial for the development of novel and effective therapeutics with improved selectivity and reduced side-effect profiles. The continued investigation into the nuanced signaling pathways of the D4 receptor will undoubtedly pave the way for the next generation of CNS-targeted drugs.
References
- 1. Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4/D2 receptor antagonist affinity ratio as a predictor of anti-aggression medication efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Inner Workings of D4R Antagonism: A Technical Guide to Molecular Docking and In Silico Modeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the computational methodologies pivotal to the discovery and characterization of Dopamine D4 Receptor (D4R) antagonists. It outlines the theoretical underpinnings and practical applications of molecular docking and in silico modeling, offering detailed experimental protocols and a summary of key quantitative data to facilitate research and development in this critical therapeutic area.
The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in the treatment of various neurological and psychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder.[1][2] Its therapeutic potential has driven the development of selective antagonists, with in silico techniques playing a crucial role in accelerating the identification and optimization of lead compounds.
D4R Signaling and the Mechanism of Antagonism
The D4 receptor is primarily coupled to the inhibitory G-protein, Gαi/o.[3] Upon activation by its endogenous ligand, dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] D4R antagonists bind to the receptor but do not provoke this conformational change, thereby blocking the binding of dopamine and preventing the downstream signaling cascade.[3] Beyond this canonical pathway, D4 receptor signaling can also influence intracellular calcium levels and mitogen-activated protein kinase (MAPK) pathways, depending on the cellular context.
Figure 1: D4R Signaling Pathway and Antagonist Inhibition.
The In Silico Drug Discovery Workflow
The process of identifying and characterizing a D4R antagonist using computational methods follows a structured workflow. This typically begins with defining the target and progresses through ligand screening to detailed biophysical simulations.
Figure 2: A typical workflow for identifying and characterizing a D4R antagonist.
Quantitative Data Summary
The following tables summarize key binding affinity and selectivity data for representative D4R antagonists. This data is crucial for comparing the potency and specificity of different compounds.
Table 1: Binding Affinities (Ki in nM) of Selected D4R Antagonists
| Compound | D4 Receptor | D2 Receptor | D3 Receptor | Reference |
| L-745,870 | 0.43 | 960 | 2300 | |
| Nemonapride | High Affinity | High Affinity | High Affinity | |
| Risperidone | Binds | Binds | Binds | |
| Eticlopride | Binds | High Affinity | High Affinity | |
| Compound 6 | pKi = 8.54 | pKi = 5.96 | - | |
| Compound 13 | pKi = 7.20 | pKi = 4.89 | - | |
| Compound 24 | High Affinity | - | - | |
| Compound 29 | High Affinity | - | - |
Note: "High Affinity" or "Binds" indicates that the source mentions significant binding but does not provide a specific Ki value. pKi is the negative logarithm of the Ki value.
Table 2: Selectivity Profiles of D4R Antagonists
| Compound | Selectivity Fold (D2/D4) | Selectivity Fold (D3/D4) | Other Receptors with Moderate Affinity (IC50 < 300 nM) | Reference |
| L-745,870 | >2000-fold | >5000-fold | 5-HT₂, Sigma (σ) sites, α-adrenergic | |
| Compound 6 | 380 | 457 | - | |
| Compound 13 | - | 17 | - | |
| Compound 24 | 8318 | 3715 | - |
Experimental and In Silico Protocols
This section provides detailed methodologies for the key experiments and computational procedures involved in the study of D4R antagonists.
In Silico Protocols
Since obtaining crystal structures of GPCRs can be challenging, homology modeling is often the first step in structure-based drug design.
-
Objective: To generate a three-dimensional model of the human D4 receptor.
-
Methodology:
-
Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB). The ideal template is a high-resolution crystal structure of a closely related GPCR, such as the D2 or D3 receptor.
-
Sequence Alignment: Align the amino acid sequence of the human D4 receptor with the sequence of the selected template.
-
Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to build the 3D model of the D4 receptor based on the alignment and the template structure.
-
Loop Modeling: The regions with low sequence identity, particularly the intracellular and extracellular loops, may require separate modeling and refinement.
-
Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.
-
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Objective: To predict the binding mode and estimate the binding affinity of potential D4R antagonists.
-
Methodology:
-
Receptor Preparation: Prepare the D4 receptor structure (from homology modeling or a crystal structure) by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically identified based on the location of co-crystallized ligands in related structures or through pocket detection algorithms.
-
Ligand Preparation: Prepare a library of potential antagonist molecules by generating 3D conformations and assigning appropriate protonation states and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different conformations and orientations of each ligand within the defined binding site of the receptor.
-
Scoring and Ranking: The docking program uses a scoring function to estimate the binding affinity for each generated pose. The ligands are then ranked based on their predicted binding scores.
-
Pose Analysis: The top-ranked binding poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.
-
MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more realistic representation of the biological system.
-
Objective: To assess the stability of the docked ligand-receptor complex and refine the binding pose.
-
Methodology:
-
System Setup: The docked receptor-ligand complex is placed in a simulated biological environment, typically a lipid bilayer (for membrane proteins) solvated with water and ions to mimic physiological conditions.
-
Force Field Application: A force field (e.g., AMBER, CHARMM, GROMOS) is applied to the system, which defines the potential energy of the atoms and their interactions.
-
Simulation Protocol: The simulation typically involves an initial energy minimization step, followed by a gradual heating and equilibration of the system. The production run is then performed for a specified duration (nanoseconds to microseconds), during which the trajectory of all atoms is calculated by solving Newton's equations of motion.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand. The interactions between the ligand and receptor are also monitored throughout the simulation.
-
Experimental Protocols
This assay is used to determine the binding affinity (Ki) of a test compound for the D4 receptor.
-
Objective: To quantify the affinity of a compound for the D4 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the human D4 receptor.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled D4 receptor ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound.
-
Incubation and Separation: Allow the binding to reach equilibrium. Then, separate the bound and free radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity in the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
This assay measures the ability of a D4R antagonist to block the agonist-induced inhibition of adenylyl cyclase.
-
Objective: To determine the functional potency of a D4R antagonist.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the human D4 receptor.
-
Assay Protocol: Pre-incubate the cells with varying concentrations of the antagonist. Then, stimulate the cells with a fixed concentration of a D4 receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value, which represents the functional potency of the antagonist.
-
This comprehensive guide provides a foundational understanding of the key computational and experimental techniques employed in the research and development of Dopamine D4 Receptor antagonists. The integration of these in silico and in vitro methods is essential for the rational design of novel and selective therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of Chiral Alkoxymethyl Morpholine D4R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and signaling pathways associated with a novel class of potent and selective chiral alkoxymethyl morpholine antagonists for the Dopamine D4 receptor (D4R). The information presented herein is intended to serve as a detailed resource for researchers actively involved in the fields of medicinal chemistry, pharmacology, and drug development.
The Dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors, is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse.[1] The antagonists described in this guide are based on a chiral morpholine scaffold, with the activity predominantly residing in the (S)-enantiomer.[1] The synthetic route leverages the commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine, allowing for extensive diversification and exploration of the SAR.[1]
I. Quantitative Data Summary
The following tables summarize the structure-activity relationship data for a series of chiral alkoxymethyl morpholine analogs. The binding affinities are represented by Kᵢ values at the human Dopamine D4 receptor.
Table 1: SAR of the N-linked Substituent (R¹) with a 4-chlorophenylalkoxy Moiety (R²)
| Compound | R¹ (N-linked substituent) | Kᵢ (nM) |
| 4a | 4-chlorobenzyl | 11 |
| 4b | 4-methoxybenzyl | 21 |
| 4c | 4-(trifluoromethyl)benzyl | 19 |
| 4d | 3,4-dichlorobenzyl | 14 |
| 4e | naphthalen-2-ylmethyl | 13 |
| 4f | quinolin-2-ylmethyl | 12 |
| 4g | 1H-indol-3-ylmethyl | 14 |
| 4h | 1-methyl-1H-indol-3-ylmethyl | 12 |
| 4i | 1H-benzo[d]imidazol-2-ylmethyl | 140 |
| 4j | (1-methyl-1H-benzo[d]imidazol-2-yl)methyl | 130 |
| 4k | 1H-indazol-3-ylmethyl | 170 |
| 4l | benzofuran-2-ylmethyl | 11 |
| 4m | benzofuran-3-ylmethyl | 40 |
| 4n | thieno[2,3-b]pyridin-2-ylmethyl | 11 |
| 4o | 1-tosyl-1H-indol-3-ylmethyl | 11 |
| 4p | 1-(phenylsulfonyl)-1H-indol-3-ylmethyl | 13 |
| 4q | 1-(4-methoxybenzyl)-1H-indol-3-ylmethyl | 12 |
| 4r | 1-(4-fluorobenzyl)-1H-indol-3-ylmethyl | 11 |
| 4s | 1-(pyridin-2-ylmethyl)-1H-indol-3-ylmethyl | 11 |
| 4t | 1-(pyridin-3-ylmethyl)-1H-indol-3-ylmethyl | 10 |
| 4u | 1-(pyridin-4-ylmethyl)-1H-indol-3-ylmethyl | 11 |
| 4v | 1-(pyrimidin-2-ylmethyl)-1H-indol-3-ylmethyl | 10 |
| 4w | 1-((6-chloropyridin-3-yl)methyl)-1H-indol-3-ylmethyl | 10 |
| 4x | 1-((5-chlorothiophen-2-yl)methyl)-1H-indol-3-ylmethyl | 10 |
| 4y | 6-chloro-1H-indol-3-ylmethyl | 2.2 |
| 4z | 6-methoxy-1H-indol-3-ylmethyl | 5.4 |
| 4aa | 6-fluoro-1H-indol-3-ylmethyl | 5.2 |
| 4bb | 5-fluoro-1H-indol-3-ylmethyl | 11 |
| 4cc | 5-methoxy-1H-indol-3-ylmethyl | 13 |
| 4dd | 4-fluoro-1H-indol-3-ylmethyl | 13 |
Table 2: SAR of the Alkoxy Substituent (R²) with a 6-fluoro-1H-indol-3-ylmethyl Moiety (R¹)
| Compound | R² (Alkoxy substituent) | Kᵢ (nM) |
| 5a | pyrimidin-5-yloxy | >1000 |
| 5b | pyrimidin-2-yloxy | >1000 |
| 5c | 6-chloropyridin-2-yloxy | 5.2 |
| 5d | 6-fluoropyridin-2-yloxy | 11 |
| 5e | 6-(trifluoromethyl)pyridin-2-yloxy | 10 |
| 5f | 5-(trifluoromethyl)pyridin-2-yloxy | 11 |
| 5g | 5-chloropyridin-2-yloxy | 13 |
| 5h | 3,5-dichloropyridin-2-yloxy | 10 |
| 5i | 5-bromopyridin-2-yloxy | 12 |
| 5j | 5-iodopyridin-2-yloxy | 11 |
| 5k | 5-cyanopyridin-2-yloxy | 13 |
| 5l | 5-nitropyridin-2-yloxy | 14 |
| 5m | quinolin-2-yloxy | 10 |
| 5n | 6-chloroquinoxalin-2-yloxy | 11 |
| 5o | 4-chlorophenoxy | 11 |
| 5p | 4-fluorophenoxy | 13 |
| 5q | 4-(trifluoromethyl)phenoxy | 12 |
| 5r | 3,4-dichlorophenoxy | 10 |
II. Experimental Protocols
The synthesis of the chiral alkoxymethyl morpholine D4R antagonists follows a multi-step sequence, as outlined in the workflow diagram below. The key steps involve the formation of an ether linkage to the chiral morpholine core, followed by deprotection and N-alkylation.
General Synthetic Workflow
References
Characterization of a Selective Dopamine D4 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physicochemical and pharmacological characterization of a selective Dopamine D4 receptor (D4R) antagonist. For the purpose of this document, we will use the well-characterized compound Sonepiprazole (U-101387) as a representative example to illustrate the requisite experimental methodologies and data interpretation.
Physicochemical Properties of Sonepiprazole
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for Sonepiprazole are summarized below.
| Property | Value | Method | Significance in Drug Development |
| Molecular Weight | 401.5 g/mol | Calculation | Influences diffusion and transport across biological membranes. |
| LogP (Octanol/Water) | 2.2 | XLogP3-AA | Indicates lipophilicity, affecting solubility, permeability, and plasma protein binding. |
| pKa | Not explicitly available in searches, but as a piperazine derivative with a sulfonamide group, it is expected to have basic and acidic pKas. | Potentiometric Titration | Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and membrane permeability. |
| Solubility | Soluble in DMSO (30 mg/ml) and DMF (30 mg/ml). Poorly soluble in Ethanol (0.2 mg/ml).[1] | Experimental | Affects dissolution rate and bioavailability. |
Pharmacological Profile of Sonepiprazole
Sonepiprazole is a potent and selective antagonist of the human Dopamine D4 receptor. Its pharmacological activity is primarily defined by its binding affinity and its functional effect on receptor signaling.
| Parameter | Value | Receptor Subtype | Significance |
| Binding Affinity (Ki) | 10 nM[1] | Human D4 | High affinity indicates potent binding to the target receptor. |
| >2000 nM[1] | Human D1, D2, D3 | High selectivity for D4 over other dopamine receptor subtypes minimizes off-target effects. | |
| >2000 nM[1] | Serotonin 1A, 2; α1-, α2-adrenergic | Demonstrates selectivity against other major neurotransmitter receptors. | |
| Functional Activity (IC50) | Not explicitly available in searches, but it dose-dependently antagonizes agonist-induced cAMP inhibition. | Human D4 | Quantifies the concentration required to inhibit 50% of the agonist-induced response, indicating functional potency. |
Signaling Pathway and Experimental Workflows
Visualizing the biological and experimental processes is crucial for a clear understanding of the antagonist's mechanism of action and its characterization workflow.
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of a D4R antagonist.
Determination of LogP (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of Sonepiprazole.
Materials:
-
Sonepiprazole
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of Sonepiprazole in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of water (pre-saturated with n-octanol).
-
Add an equal volume of n-octanol (pre-saturated with water) to the vial.
-
Securely cap the vial and vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Allow the vial to stand undisturbed until the two phases have clearly separated.
-
Centrifuge the vial at a low speed to ensure complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of Sonepiprazole in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP value is the logarithm (base 10) of the partition coefficient.
Determination of pKa (Potentiometric Titration)
Objective: To determine the ionization constant(s) (pKa) of Sonepiprazole.
Materials:
-
Sonepiprazole
-
Purified water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Dissolve a precisely weighed amount of Sonepiprazole in a known volume of purified water containing a background electrolyte like KCl.
-
Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.
-
Allow the pH reading to stabilize.
-
If the compound is a base, titrate with the standardized HCl solution, adding small, precise increments of the titrant.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Sonepiprazole for the human Dopamine D4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human D4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]Spiperone.
-
Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).
-
Sonepiprazole (at a range of concentrations).
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]Spiperone, and varying concentrations of Sonepiprazole.
-
For total binding, omit Sonepiprazole.
-
For non-specific binding, add a high concentration of haloperidol instead of Sonepiprazole.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of Sonepiprazole (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the Sonepiprazole concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Sonepiprazole that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of Sonepiprazole in inhibiting agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A stable cell line expressing the human D4 receptor (e.g., CHO-K1 or HEK293 cells).
-
D4 receptor agonist: Dopamine or Quinpirole.
-
Forskolin (to stimulate adenylyl cyclase).
-
Sonepiprazole (at a range of concentrations).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of Sonepiprazole for a specified period.
-
Add a fixed concentration of the D4 receptor agonist (e.g., the EC80 concentration of dopamine) in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the logarithm of the Sonepiprazole concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of Sonepiprazole.
References
Navigating the Blood-Brain Barrier: A Technical Guide to D4 Receptor Antagonist Brain Penetration and Pharmacokinetics
For Immediate Release
[City, State] – The dopamine D4 receptor (D4R), a key player in cognitive and emotional processes, has emerged as a promising target for therapeutic intervention in a range of neuropsychiatric disorders.[1][2][3] However, the efficacy of any centrally acting therapeutic is contingent on its ability to effectively cross the blood-brain barrier (BBB) and engage its target. This in-depth technical guide provides a comprehensive overview of the critical aspects of D4R antagonist brain penetration and associated pharmacokinetic parameters for researchers, scientists, and drug development professionals.
The D4 receptor is predominantly expressed in the prefrontal cortex, a brain region integral to higher cognitive functions, decision-making, and emotional regulation.[3][4] This localization makes it a compelling target for conditions like schizophrenia, substance use disorders, and glioblastoma. The development of selective D4R antagonists has been a significant focus of research, aiming to modulate dopaminergic signaling with greater precision and potentially fewer side effects than broader-spectrum antipsychotics.
Quantitative Analysis of D4R Antagonist Properties
A critical aspect of drug development is the quantitative assessment of a compound's affinity, selectivity, and pharmacokinetic profile. The following tables summarize key in vitro and in vivo data for several notable D4R antagonists.
Table 1: In Vitro Binding Affinities and Selectivity of D4R Antagonists
| Compound | D4R Ki (nM) | D4R IC50 (nM) | D2R/D4R Selectivity Ratio | D3R/D4R Selectivity Ratio | Reference |
| ML398 | 36 | 130 | >153 | >153 | |
| (R)-1 | 70 | 180 | >1428 | 224 | |
| PD 89211 | 3.7 | 2.1 | >800 | >800 | |
| Compound 6 | pKi = 8.54 | - | 380 | 457 | |
| Compound 24 | - | - | 8318 | 3715 | |
| 5f (CAB-01-019) | ≤ 6.87 | - | >91 | >91 |
Table 2: In Vivo Pharmacokinetic and Brain Penetration Parameters of D4R Antagonists
| Compound | Administration Route & Dose | Key Findings | Reference |
| ML398 | 10 mg/kg | Reversed cocaine-induced hyperlocomotion, indicating CNS activity. | |
| Compound 6 | Not specified | Demonstrated to be highly brain penetrant in mice. | |
| 5f (CAB-01-019) | 5, 15, and 30 mg/kg, i.p. | Dose-dependently decreased cocaine self-administration in rats. | |
| [11C]SDZ GLC 756 | Intravenous | Used as a PET radioligand to demonstrate D4 receptor presence in primate brains. | |
| NGD94-1 | 1-5 mg/kg | Reversed cognitive deficits in a primate model. |
Core Experimental Protocols
The successful evaluation of D4R antagonist brain penetration and pharmacokinetics relies on a suite of specialized experimental techniques. Below are detailed methodologies for key assays.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) and selectivity of a compound for the D4 receptor compared to other dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Radioligand Binding: A specific concentration of a radiolabeled ligand known to bind to the D4 receptor (e.g., [3H]spiperone) is incubated with the prepared cell membranes.
-
Competition Assay: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (the D4R antagonist).
-
Separation and Scintillation Counting: The mixture is filtered to separate the bound from the unbound radioligand. The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Selectivity is determined by comparing the Ki values for the D4 receptor to those for other receptors (e.g., D2, D3).
Positron Emission Tomography (PET) Imaging
Objective: To non-invasively visualize and quantify D4 receptor occupancy by an antagonist in the living brain.
Methodology:
-
Radioligand Synthesis: A suitable D4R antagonist is labeled with a positron-emitting radionuclide, such as Carbon-11 (11C) (e.g., [11C]SDZ GLC 756).
-
Subject Preparation: The subject (animal or human) is positioned in the PET scanner.
-
Radioligand Injection: The radiolabeled antagonist is administered intravenously.
-
Dynamic PET Scanning: The scanner acquires data over a period of time to measure the distribution and concentration of the radioligand in the brain.
-
Receptor Occupancy Study: To determine the specific binding, a baseline scan is performed. Subsequently, a blocking dose of a non-radiolabeled D4R antagonist is administered, followed by a second PET scan with the radioligand. The reduction in radioligand binding in the second scan indicates receptor occupancy by the non-labeled drug.
-
Image Analysis: The PET images are reconstructed and analyzed to determine the binding potential (BPND) in different brain regions, which is a measure of receptor density and affinity.
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of a D4R antagonist and neurotransmitters (like dopamine) in specific brain regions of a freely moving animal.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., prefrontal cortex or striatum).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules from the extracellular fluid, including the administered D4R antagonist and neurotransmitters, diffuse across the semi-permeable membrane of the probe and into the perfusate. The resulting dialysate is collected at regular intervals.
-
Drug Administration: The D4R antagonist is administered systemically (e.g., intraperitoneally or intravenously).
-
Sample Analysis: The collected dialysate samples are analyzed using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify the concentration of the antagonist and neurotransmitters.
-
Data Analysis: The resulting concentration-time profile is used to determine pharmacokinetic parameters within the brain, such as Cmax (maximum concentration) and AUC (area under the curve).
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of the D4 receptor signaling pathway and a typical experimental workflow for assessing brain penetration.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Brain Penetration.
Conclusion
The development of brain-penetrant D4R antagonists holds significant promise for the treatment of various CNS disorders. A thorough understanding and application of the quantitative methods and experimental protocols outlined in this guide are essential for the successful identification and optimization of lead candidates. By systematically evaluating binding affinity, selectivity, and pharmacokinetic parameters, including the crucial aspect of blood-brain barrier penetration, researchers can accelerate the translation of promising compounds from the laboratory to the clinic.
References
Unveiling the Selectivity of Novel Dopamine D4 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of novel antagonists targeting the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document details the binding affinities and functional activities of these new chemical entities, outlines the experimental protocols for their characterization, and explores the intricacies of D4R-mediated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics targeting the dopaminergic system.
Introduction to Dopamine D4 Receptor Antagonism
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, limbic system, and medulla. Its unique expression pattern and genetic polymorphisms have linked it to conditions such as schizophrenia, ADHD, and substance use disorders. Unlike the D2 receptor, which is a primary target for traditional antipsychotics, selective antagonism of the D4 receptor holds the promise of therapeutic efficacy with a reduced risk of extrapyramidal side effects. The development of highly selective D4R antagonists is therefore a key objective in modern neuropharmacology. This guide focuses on the characterization of novel chemical scaffolds that exhibit high affinity and selectivity for the D4R.
Selectivity and Potency of Novel D4R Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative novel D4R antagonists, highlighting their selectivity over other dopamine receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of Novel D4R Antagonists
| Compound | D4R | D1R | D2R (L) | D2R (S) | D3R | D5R | Selectivity (D2L/D4) | Selectivity (D3/D4) |
| ML398 | 36 | >20,000 | >20,000 | >20,000 | >20,000 | >20,000 | >555-fold | >555-fold |
| L-745,870 | 0.43 | >10,000 | >1,000 | >1,000 | >1,000 | >1,000 | >2325-fold | >2325-fold |
| Piperidine Analog 1 | 6.12 | - | 79.4 | - | 8.51 | - | 13-fold | 1.4-fold |
| Piperidine Analog 2 | 8.79 | - | 19,700 | - | 12,300 | - | 2239-fold | 1413-fold |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Functional Antagonist Potency (IC50, nM) of Novel D4R Antagonists
| Compound | D4R (cAMP Assay) | D4R (β-Arrestin Assay) |
| ML398 | 130 | - |
| L-745,870 | 100 - 1000 | - |
Data compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the selectivity and functional activity of novel D4R antagonists.
Radioligand Binding Assay
This assay determines the affinity of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for Radioligand Binding Assay
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The dopamine D4 receptor antagonist L-745,870: effects in rats discriminating cocaine from saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dopamine receptor antagonist L-745,870 suppresses microglia activation in spinal cord and mitigates the progression in ALS model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro cAMP Assays of D4R Antagonist-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine D4 Receptor (D4R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1] Primarily expressed in the prefrontal cortex, medulla, and midbrain, the D4R is implicated in various neurological and psychiatric disorders, including schizophrenia and ADHD.[1] Upon activation by its endogenous ligand, dopamine, the D4R couples to Gαi/o proteins, which in turn inhibit the activity of adenylyl cyclase.[1][2] This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1] Consequently, antagonists of the D4R are of significant interest as potential therapeutic agents.
These application notes provide a detailed protocol for an in vitro cyclic AMP (cAMP) assay to characterize the potency and efficacy of D4R antagonists. The assay measures the ability of a test compound to counteract the dopamine-induced inhibition of cAMP production in cells stably expressing the human D4 receptor.
D4R Signaling Pathway
The canonical signaling pathway initiated by the activation of the Dopamine D4 Receptor involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. D4R antagonists block this pathway by preventing dopamine from binding to and activating the receptor.
References
Application Notes: Functional Characterization of D4 Receptor Antagonists using Bioluminescence Resonance Energy Transfer (BRET) Assays
Introduction
The dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) predominantly expressed in the frontal cortex, is a significant target for therapeutic intervention in various neuropsychiatric disorders.[1] Understanding the functional consequences of ligand binding to D4R is crucial for the development of novel therapeutics. Bioluminescence Resonance Energy Transfer (BRET) has emerged as a powerful and versatile technology to monitor protein-protein interactions in real-time within living cells, making it an ideal method for characterizing the functional activity of D4R antagonists.[2][3] These application notes provide a detailed overview and protocols for utilizing BRET assays to assess the functional antagonism of compounds targeting the D4 receptor.
Principle of BRET Assays for GPCR Function
BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor (typically a luciferase, such as Renilla luciferase or NanoLuc) and a fluorescent acceptor (such as a green fluorescent protein variant like Venus or YFP) when they are in close proximity (typically <10 nm).[2] This technology can be adapted to monitor key signaling events downstream of GPCR activation, including G protein activation and β-arrestin recruitment.
-
G Protein Activation Assay: This assay typically measures the dissociation of the Gα and Gβγ subunits of the heterotrimeric G protein upon receptor activation. By fusing a BRET donor to one subunit (e.g., Gα) and an acceptor to another (e.g., Gγ), a change in the BRET signal can be detected upon agonist-induced receptor conformational changes that lead to G protein activation.[2] Antagonists will inhibit this agonist-induced change in the BRET signal.
-
β-Arrestin Recruitment Assay: This assay monitors the interaction between the activated GPCR and β-arrestin. A BRET donor is fused to the GPCR (e.g., at its C-terminus) and an acceptor is fused to β-arrestin. Agonist binding promotes the recruitment of β-arrestin to the receptor, bringing the donor and acceptor into close proximity and resulting in an increase in the BRET signal. Antagonists will block this agonist-induced BRET increase.
Signaling Pathways
The following diagrams illustrate the signaling pathways of the D4 receptor and how BRET assays can be used to measure the effects of antagonists.
Caption: D4 Receptor Signaling and Antagonist Action.
Caption: General workflow for D4R BRET assays.
Data Presentation
The functional activity of novel D4R antagonists can be quantified by determining their potency (pIC50) and efficacy (Imax) in inhibiting agonist-induced signaling. The following table summarizes representative data for D4R antagonists obtained from BRET-based functional assays.
| Compound | G Protein Activation (pIC50) | G Protein Activation (Imax %) | β-Arrestin Recruitment (pIC50) | β-Arrestin Recruitment (Imax %) |
| Antagonist 18 | 8.03 | 100 | 7.95 | 100 |
| Antagonist 21 | 8.31 | 100 | 8.24 | 100 |
| Antagonist 24 | 8.62 | 100 | 8.55 | 100 |
| Antagonist 29 | - | - | 8.11 | 100 |
| L745,870 (Reference) | 8.79 | 100 | 8.71 | 100 |
Data adapted from a study on novel D4R antagonists. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Imax is the maximal inhibition observed.
Experimental Protocols
The following are detailed protocols for performing G protein activation and β-arrestin recruitment BRET assays to assess the functional activity of D4R antagonists.
Protocol 1: D4R-Mediated G Protein Activation BRET Assay
This protocol is designed to measure the inhibition of agonist-induced G protein activation by a D4R antagonist.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Expression plasmids: D4R, Gαi1-Rluc, Gβ1, Gγ2-Venus
-
Transfection reagent (e.g., PEI)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Tyrode's buffer)
-
Coelenterazine h (luciferase substrate)
-
Dopamine (agonist)
-
D4R antagonist-2 (test compound)
-
White, flat-bottom 96-well plates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding D4R, Gαi1-Rluc, Gβ1, and Gγ2-Venus using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Incubation:
-
Incubate the transfected cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Harvesting and Plating:
-
Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer to the desired concentration.
-
Add 25 µL of the cell suspension to each well of a white, flat-bottom 96-well plate.
-
-
BRET Measurement:
-
Prepare a 2x solution of the luciferase substrate (e.g., coelenterazine h) in assay buffer. Add 25 µL of this solution to each well.
-
Incubate for 5-10 minutes at room temperature to allow for substrate diffusion and signal stabilization.
-
Measure the basal BRET ratio.
-
Add the D4R antagonist-2 at various concentrations to the appropriate wells and incubate for a specified period.
-
Add a fixed concentration of dopamine (e.g., EC80) to stimulate the receptor.
-
Immediately begin kinetic BRET measurements for a desired duration.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the light emission from the acceptor by the light emission from the donor.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50 value.
-
Protocol 2: D4R-Mediated β-Arrestin Recruitment BRET Assay
This protocol measures the ability of a D4R antagonist to block the agonist-induced recruitment of β-arrestin to the receptor.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Expression plasmids: D4R-Rluc, β-arrestin2-Venus
-
Transfection reagent (e.g., PEI)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Tyrode's buffer)
-
Coelenterazine h (luciferase substrate)
-
Dopamine (agonist)
-
D4R antagonist-2 (test compound)
-
White, flat-bottom 96-well plates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Follow the same procedure as in Protocol 1, but co-transfect the cells with plasmids encoding D4R-Rluc and β-arrestin2-Venus.
-
-
Cell Incubation:
-
Incubate the transfected cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Harvesting and Plating:
-
Follow the same procedure as in Protocol 1.
-
-
BRET Measurement:
-
Follow the same procedure as in Protocol 1 for substrate addition and basal BRET measurement.
-
Add the D4R antagonist-2 at various concentrations to the appropriate wells and incubate.
-
Add a fixed concentration of dopamine to stimulate the receptor.
-
Immediately begin kinetic BRET measurements.
-
-
Data Analysis:
-
Calculate and analyze the BRET data as described in Protocol 1 to determine the pIC50 of the antagonist for inhibiting β-arrestin recruitment.
-
Conclusion
BRET assays provide a robust and sensitive platform for the functional characterization of D4R antagonists in a live-cell format. By monitoring both G protein activation and β-arrestin recruitment, researchers can gain a comprehensive understanding of the pharmacological profile of their compounds, including potential for biased antagonism. The detailed protocols and data presentation guidelines provided in these application notes are intended to facilitate the successful implementation of BRET technology in the discovery and development of novel D4R-targeting therapeutics.
References
- 1. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
Application Notes and Protocols: Radioligand Binding Assay for Dopamine D4 Receptor (D4R) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its involvement in cognitive processes, attention, and reward pathways has made it a significant target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Radioligand binding assays are a fundamental tool in drug discovery for determining the affinity of novel compounds for their target receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabelled test compounds for the human dopamine D4 receptor.
Signaling Pathway and Antagonist Inhibition
Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] D4R antagonists bind to the receptor but do not elicit this downstream signaling cascade. Instead, they block the binding of dopamine, thereby preventing the agonist-induced inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels.[1]
References
Application of D4R Antagonist-2 in Glioblastoma Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is an aggressive and challenging primary brain tumor with limited effective treatment options. Recent research has identified the Dopamine Receptor D4 (D4R) as a potential therapeutic target in glioblastoma. Antagonism of D4R has been shown to impede the proliferation and survival of glioblastoma stem cells, suggesting a promising avenue for novel drug development. These application notes provide a comprehensive overview of the use of D4R antagonists, specifically referred to here as "D4R antagonist-2" as a representative compound, in glioblastoma cell line studies. The information compiled is based on published research and is intended to guide researchers in designing and executing relevant experiments.
Mechanism of Action
D4R antagonists exert their anti-glioblastoma effects through a multi-faceted mechanism. Primarily, they disrupt critical signaling pathways essential for tumor cell growth and survival. Upon binding to the D4 receptor, these antagonists inhibit the downstream activation of key effectors including Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Extracellular signal-regulated kinases 1/2 (ERK1/2), and the mammalian Target of Rapamycin (mTOR).[1][2] This signaling blockade ultimately leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1][2]
Furthermore, D4R antagonists have been demonstrated to interfere with the autophagy-lysosomal pathway in glioblastoma cells.[1] This disruption results in the accumulation of autophagic vacuoles, contributing to cellular stress and eventual cell death.
Data Presentation
The following tables summarize the quantitative data from studies on various D4R antagonists in different glioblastoma cell lines.
Table 1: Effect of D4R Antagonists on Glioblastoma Cell Viability
| D4R Antagonist | Glioblastoma Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Reduction in Cell Viability (%) | Reference |
| Compound 24 | T98 (TMZ-resistant) | 10 | 24 | Significant decrease | |
| Compound 24 | U251 (TMZ-sensitive) | 10 | 24 | Significant decrease | |
| Compound 29 | T98 (TMZ-resistant) | 10 | 24 | Significant decrease | |
| Compound 29 | U251 (TMZ-sensitive) | 10 | 24 | Significant decrease | |
| Compound 12 | U87 MG | GI50 | 48 | Dose-dependent reduction | |
| Compound 12 | T98G | GI50 | 48 | Dose-dependent reduction | |
| Compound 12 | U251 MG | GI50 | 48 | Dose-dependent reduction | |
| Compound 16 | U87 MG | GI50 | 48 | Dose-dependent reduction | |
| Compound 16 | T98G | GI50 | 48 | Dose-dependent reduction | |
| Compound 16 | U251 MG | GI50 | 48 | Dose-dependent reduction |
Table 2: IC50 Values of D4R Antagonists in Glioblastoma Neural Stem Cells (GNS)
| D4R Antagonist | IC50 Range (µM) | Reference |
| L-741,742 | 1.5 - 6.2 | |
| L-745,870 | 3.1 - 6.2 | |
| PNU 96415E | 6.25 | |
| PD 168568 | 25 - 50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, T98G, U251 MG)
-
Complete culture medium
-
D4R antagonist-2
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of D4R antagonist-2 for the desired duration (e.g., 48 hours). Include a vehicle-only control.
-
After treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis and Cell Death Analysis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cells
-
D4R antagonist-2
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed glioblastoma cells and treat with D4R antagonist-2 for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Functional Assessment of D4R Activity using Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays can be used to study D4R G-protein activation and β-arrestin recruitment.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmids for D4R fused to a BRET donor (e.g., Renilla luciferase, Rluc)
-
Expression plasmids for G-protein subunits or β-arrestin fused to a BRET acceptor (e.g., Venus or YFP)
-
Transfection reagent
-
Cell culture medium
-
D4R antagonist-2
-
BRET substrate (e.g., Coelenterazine h)
-
White, opaque 96-well plates
-
BRET-compatible plate reader
Protocol:
-
Co-transfect HEK293T cells with the D4R-Rluc and G-protein/β-arrestin-Venus expression plasmids.
-
Seed the transfected cells into white, opaque 96-well plates and incubate for 24-48 hours.
-
Replace the culture medium with a buffer suitable for the BRET assay.
-
Add the D4R antagonist-2 at various concentrations to the wells.
-
Add the BRET substrate (e.g., Coelenterazine h) to all wells.
-
Immediately measure the luminescence signals at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for Venus/YFP).
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
The change in the BRET ratio upon addition of the antagonist indicates its effect on the interaction between D4R and the G-protein or β-arrestin.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: D4R Antagonist-2 Signaling Pathway in Glioblastoma.
Caption: SRB Assay Experimental Workflow.
Caption: Apoptosis Assay Experimental Workflow.
References
Application Notes and Protocols: In Vivo Administration of D4R Antagonist-2 in Parkinson's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Levodopa (L-DOPA) remains the gold-standard treatment for PD, but long-term use often leads to debilitating motor complications, most notably L-DOPA-induced dyskinesia (LID).[2][3][4] The dopamine D4 receptor (D4R), a member of the D2-like family of dopamine receptors, has emerged as a promising therapeutic target for managing LID.[2] D4 receptors are expressed in the basal ganglia, a key brain region involved in motor control, and their modulation is thought to influence the development of dyskinesias.
These application notes provide a comprehensive overview of the in vivo administration of a selective D4 receptor antagonist, hereafter referred to as D4R antagonist-2, in a preclinical rat model of Parkinson's disease and L-DOPA-induced dyskinesia. The protocols and data presented are based on established methodologies and findings from preclinical research, offering a guide for the evaluation of novel D4R antagonists.
Signaling Pathways and Experimental Logic
The therapeutic rationale for using a D4R antagonist in Parkinson's disease, particularly for L-DOPA-induced dyskinesia, is based on its modulatory role within the basal ganglia circuitry. The following diagram illustrates the hypothesized signaling pathway and the logical basis for this therapeutic approach.
References
- 1. Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Dopamine D4 Antagonists for the Treatment of Levodopa-induced Dyskinesia | Parkinson's Disease [michaeljfox.org]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D4R Antagonist-2 in the Study of L-DOPA-Induced Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA) remains the most effective treatment for the motor symptoms of Parkinson's disease (PD). However, long-term L-DOPA therapy is often complicated by the development of debilitating abnormal involuntary movements, known as L-DOPA-induced dyskinesia (LID). The precise mechanisms underlying LID are not fully understood, but are thought to involve sensitization of dopamine receptors and altered signaling within the basal ganglia.
The dopamine D4 receptor (D4R), a member of the D2-like family of dopamine receptors, has emerged as a potential therapeutic target for LID. While less abundant than D1 and D2 receptors, D4 receptors are expressed in key areas of the basal ganglia, a group of subcortical nuclei critical for motor control. The selective D4R antagonist, L-745,870, has shown promise in preclinical models for reducing LID without compromising the antiparkinsonian benefits of L-DOPA.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing a selective D4R antagonist, referred to here as D4R antagonist-2 (using L-745,870 as a specific example), to study and potentially ameliorate L-DOPA-induced dyskinesia.
Mechanism of Action and Rationale
The basal ganglia circuitry is composed of two primary pathways originating from the striatum: the direct and indirect pathways. In Parkinson's disease, the depletion of dopamine disrupts the balance between these pathways, leading to motor deficits. L-DOPA therapy aims to restore dopamine levels, but its pulsatile stimulation of dopamine receptors is thought to contribute to the development of dyskinesia. D4 receptors are located in the basal ganglia and their blockade is hypothesized to modulate the aberrant signaling that leads to LID. Selective D4R antagonists are being investigated as a therapeutic approach to alleviate L-DOPA-induced dyskinesia and improve the quality of life for individuals with Parkinson's disease.[1]
Data Presentation: Preclinical Efficacy of a Selective D4R Antagonist
The following data is derived from a study utilizing the selective D4R antagonist L-745,870 in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned macaque model of Parkinson's disease.[1]
Table 1: Effect of L-745,870 on the Severity of L-DOPA-Induced Dyskinesia
| Treatment Group | Peak Dyskinesia Score (Mean ± SEM) | % Reduction vs. L-DOPA alone |
| L-DOPA + Vehicle | 14.2 ± 2.1 | - |
| L-DOPA + L-745,870 (0.01 mg/kg) | 13.5 ± 2.3 | 4.9% |
| L-DOPA + L-745,870 (0.1 mg/kg) | 11.8 ± 2.0 | 16.9% |
| L-DOPA + L-745,870 (0.3 mg/kg) | 9.5 ± 1.8 | 33.1% |
| L-DOPA + L-745,870 (1 mg/kg) | 5.8 ± 1.5 | 59.1%* |
*Statistically significant reduction (P < 0.01)[1]
Table 2: Effect of L-745,870 on the Duration of Antiparkinsonian Benefit ("ON-Time")
| Treatment Group | Total ON-Time (min, Mean ± SEM) | ON-Time without Disabling Dyskinesia (min, Mean ± SEM) | ON-Time with Disabling Dyskinesia (min, Mean ± SEM) |
| L-DOPA + Vehicle | 240 ± 15 | 80 ± 20 | 160 ± 25 |
| L-DOPA + L-745,870 (1 mg/kg) | 235 ± 18 | 243 ± 30* | 70 ± 15** |
*Statistically significant increase (P < 0.001); **Statistically significant decrease (P < 0.01)[1]
Experimental Protocols
Protocol 1: Induction of L-DOPA-Induced Dyskinesia in a Unilateral 6-OHDA Rat Model
This protocol describes the induction of a stable parkinsonian phenotype and subsequent development of LID in rats, a widely used model for preclinical studies.
1. Materials and Reagents:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine
-
Ketamine/xylazine anesthetic cocktail
-
Levodopa (L-DOPA) methyl ester
-
Benserazide hydrochloride
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
2. Animal Model Creation (Unilateral 6-OHDA Lesion):
-
Acclimate adult male Sprague-Dawley rats (250-300g) to the housing facility for at least one week.
-
Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine).
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Secure the anesthetized rat in a stereotaxic frame.
-
Perform a craniotomy to expose the skull over the medial forebrain bundle (MFB).
-
Prepare a fresh solution of 6-OHDA (e.g., 4 µg/µL in 0.02% ascorbic acid/saline).
-
Slowly infuse 2 µL of the 6-OHDA solution into the MFB using a Hamilton syringe at a rate of 1 µL/min.
-
Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover with appropriate post-operative care.
-
Allow a recovery period of at least 2-3 weeks to allow for the full development of the dopaminergic lesion.
3. Induction of L-DOPA-Induced Dyskinesia (LID):
-
Following the recovery period, begin daily administration of L-DOPA.
-
Prepare a fresh solution of L-DOPA (e.g., 6-10 mg/kg) and benserazide (12-15 mg/kg) in sterile saline immediately before use. Protect the solution from light.
-
Administer the L-DOPA/benserazide solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Continue daily injections for approximately 3 weeks to induce stable dyskinetic movements.
4. Assessment of Abnormal Involuntary Movements (AIMS):
-
On testing days, place the rats in individual transparent observation cages.
-
Administer the L-DOPA/benserazide solution.
-
Begin scoring for AIMs 20 minutes after L-DOPA injection and continue at regular intervals (e.g., every 20 minutes) for at least 2-3 hours.
-
Score the severity of axial, limb, and orolingual (ALO) dyskinesias using a standardized rating scale (e.g., 0-4 scale, where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, 4 = continuous and not interrupted).
-
The total AIMs score is calculated by summing the scores for each subtype.
Protocol 2: Administration of D4R Antagonist-2 (L-745,870) for LID Assessment
This protocol is based on the methodology used in the MPTP-lesioned macaque study. It can be adapted for rodent models with appropriate dose adjustments.
1. Materials and Reagents:
-
D4R Antagonist-2 (e.g., L-745,870)
-
Vehicle solution (appropriate for the antagonist's solubility)
-
L-DOPA/benserazide solution (prepared as in Protocol 1)
2. Administration Procedure:
-
Use animals with stable L-DOPA-induced dyskinesia (established as per Protocol 1).
-
On the day of the experiment, prepare the D4R antagonist-2 solution at the desired concentrations (e.g., 0.01, 0.1, 0.3, and 1 mg/kg for L-745,870 in the macaque study).
-
Administer the D4R antagonist-2 or vehicle via the appropriate route (e.g., subcutaneous injection). The timing of administration relative to the L-DOPA challenge is critical and should be based on the pharmacokinetic profile of the antagonist. In the macaque study, L-745,870 was co-administered with L-DOPA.
-
Administer the standard dose of L-DOPA/benserazide to elicit dyskinesia.
-
Begin behavioral scoring for AIMs and any other relevant parameters (e.g., parkinsonian disability score, duration of "ON-time") at set intervals post-L-DOPA administration, as described in Protocol 1.
-
Ensure a sufficient washout period between different doses of the antagonist.
Visualizations
Caption: Signaling pathways of the basal ganglia implicated in L-DOPA-induced dyskinesia.
Caption: Experimental workflow for evaluating D4R antagonist-2 in a rat model of LID.
Caption: Logical framework for using a D4R antagonist to study L-DOPA-induced dyskinesia.
References
Application Notes and Protocols: Investigating the Effects of D4R Antagonist-2 on Neuronal Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a critical target in neuroscience and pharmacology. Predominantly expressed in the prefrontal cortex, limbic system, and retina, the D4R is implicated in a variety of neurological and psychiatric conditions, including schizophrenia, ADHD, and substance use disorders. Unlike other D2-like receptors, its unique distribution pattern suggests that selective D4R antagonists could offer therapeutic benefits with a reduced risk of extrapyramidal side effects.
This document provides detailed application notes and experimental protocols for investigating the effects of a representative D4 receptor antagonist, designated here as "D4R antagonist-2," on key neuronal signaling pathways. For the purpose of providing concrete data and protocols, the well-characterized and highly selective D4R antagonist, L-745,870 , will be used as a model compound.
Mechanism of Action and Signaling Pathways
The D4 receptor is primarily coupled to the inhibitory G-protein, Gαi/o. Upon activation by dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate the activity of other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. D4R antagonists, such as L-745,870, bind to the receptor and block dopamine-mediated activation, thereby preventing these downstream signaling events.[1][2]
Furthermore, D4 receptor signaling can influence other critical pathways, including the mitogen-activated protein kinase (MAPK) cascade, often assessed by measuring the phosphorylation of extracellular signal-regulated kinase (ERK). The receptor can also engage β-arrestin-dependent signaling pathways, which are involved in receptor desensitization and can initiate distinct cellular responses.
Below is a diagram illustrating the primary signaling pathway of the D4 receptor and the inhibitory action of a D4R antagonist.
Data Presentation
The following tables summarize the quantitative data for the model D4R antagonist, L-745,870, in various in vitro assays.
Table 1: Receptor Binding Affinity of L-745,870
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D4 | 0.43 |
| Dopamine D2 | >2000-fold less than D4 |
| Dopamine D3 | >5000-fold less than D4 |
Data compiled from Patel et al., 1997.[2]
Table 2: Functional Antagonism of L-745,870
| Assay | Parameter | Value (nM) | Cell Line |
| cAMP Inhibition | IC50 | ~100-1000 | hD4HEK, hD4CHO |
| [35S]GTPγS Binding | Kb | Low nM | hD4 membranes |
Data indicates the concentration of L-745,870 required to reverse dopamine-mediated effects.[2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow
The characterization of a D4R antagonist typically follows a tiered approach, from initial binding affinity determination to functional characterization in cellular and more complex systems.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of D4R antagonist-2 for the human D4 receptor.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]spiperone.
-
Test Compound: D4R antagonist-2 (e.g., L-745,870) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., unlabeled haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., MultiScreenHTS with glass fiber filters).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
150 µL of membrane preparation (5-20 µg protein).
-
50 µL of D4R antagonist-2 at various concentrations (typically a 10-point dilution series).
-
50 µL of [³H]spiperone at a fixed concentration (e.g., 0.2 nM).
-
For total binding wells, add 50 µL of assay buffer instead of the antagonist.
-
For non-specific binding wells, add 50 µL of unlabeled haloperidol (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the 96-well filter plate. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Inhibition Functional Assay
Objective: To measure the ability of D4R antagonist-2 to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human D4 receptor.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: D4R antagonist-2 at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well plates.
Procedure:
-
Cell Plating: Plate cells in 96- or 384-well plates and grow to appropriate confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of D4R antagonist-2 for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a mixture of forskolin (to raise basal cAMP levels) and a fixed concentration of dopamine (typically at its EC80) to the wells. Incubate for the time recommended by the cAMP assay kit manufacturer (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the antagonist concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the potency of the antagonist in blocking the agonist effect.
Protocol 3: Western Blot for ERK Phosphorylation
Objective: To assess the effect of D4R antagonist-2 on the MAPK/ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Cells expressing D4 receptors.
-
D4R antagonist-2.
-
Dopamine.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and protein transfer system.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.
-
Pre-treat cells with D4R antagonist-2 at desired concentrations for 30 minutes.
-
Stimulate the cells with dopamine for a predetermined time (e.g., 5-10 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Collect the lysate and determine the protein concentration.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.
Protocol 4: β-Arrestin Recruitment Assay
Objective: To determine if D4R antagonist-2 blocks agonist-induced recruitment of β-arrestin to the D4 receptor.
Materials:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., DiscoverX PathHunter or similar technology), co-expressing a tagged D4 receptor and a tagged β-arrestin.
-
D4R antagonist-2.
-
Dopamine.
-
Assay-specific detection reagents.
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in the appropriate assay plate (e.g., 384-well white, solid-bottom plates).
-
Antagonist Addition: Add serial dilutions of D4R antagonist-2 to the wells.
-
Agonist Stimulation: Add a fixed concentration of dopamine (EC80) to the wells and incubate for the optimized time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol and incubate to allow for signal development.
-
Measurement: Read the plate on a luminometer to measure the signal generated by β-arrestin recruitment.
-
Data Analysis: Plot the signal against the concentration of the antagonist and fit the data to an inhibition response curve to determine the IC50.
Conclusion
The protocols and data presented provide a comprehensive framework for the characterization of D4R antagonist-2. By employing a combination of binding, functional, and downstream signaling assays, researchers can build a detailed pharmacological profile of novel D4R antagonists, aiding in the development of more selective and effective therapeutics for a range of neurological and psychiatric disorders.
References
Application Notes and Protocols: Utilizing a Selective D4 Receptor Antagonist as a Tool Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using a selective D4 receptor (D4R) antagonist as a tool compound for studying dopamine receptor function. For the purpose of these notes, we will use the well-characterized and highly selective D4R antagonist, L-745,870, as a representative example of "D4R antagonist-2". This document outlines the pharmacological properties, relevant signaling pathways, and detailed experimental protocols for the in vitro and in vivo characterization of such compounds.
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in neuroscience and pharmacology due to its involvement in various neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease.[1] Selective D4R antagonists are invaluable tools for elucidating the physiological and pathological roles of this receptor.
Pharmacological Profile of a Selective D4R Antagonist (L-745,870 as an example)
A critical aspect of a tool compound is its binding affinity and selectivity for the target receptor over other related receptors. The following tables summarize the quantitative data for L-745,870 and other representative D4R antagonists.
Table 1: Binding Affinities (Ki, nM) of Representative D4R Antagonists
| Compound | D4 Receptor (Ki, nM) | D2L Receptor (Ki, nM) | D3 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Alpha-1 Adrenoceptor (Ki, nM) |
| L-745,870 | ~0.43[2] | >1000 | >1000 | - | - |
| NRA0045 | 0.54 (D4.7), 0.55 (D4.4), 2.54 (D4.2)[3] | ~231 (calculated from 91-fold selectivity) | - | 1.92[3] | 1.40[3] |
| Compound 14a | 0.3 | >600 | >600 | - | - |
| Compound 6 (from) | pKi = 8.54 | pKi = 5.96 | pKi = 5.90 | - | - |
Table 2: Functional Activity (IC50/EC50/pIC50) of D4R Antagonists
| Compound | Assay | Potency |
| L-745,870 | cAMP Inhibition | - |
| NRA0045 | Methamphetamine-induced hyperactivity (in vivo) | ED50 = 0.5 mg/kg i.p., 1.9 mg/kg p.o. |
| NRA0045 | Tryptamine-induced clonic seizure (in vivo) | ED50 = 1.7 mg/kg i.p. |
| NRA0045 | Norepinephrine-induced lethality (in vivo) | ED50 = 0.2 mg/kg i.p. |
| Compound 12 (from) | D4R Gi Activation (antagonist mode) | pIC50 reported in study |
| Compound 12 (from) | D4R β-arrestin 2 Recruitment (antagonist mode) | pIC50 reported in study |
| Compound 16 (from) | D4R Go Activation (antagonist mode) | pIC50 reported in study |
| Compound 16 (from) | D4R Gi Activation (antagonist mode) | pIC50 reported in study |
| Compound 16 (from) | D4R β-arrestin 2 Recruitment (antagonist mode) | pIC50 reported in study |
Dopamine D4 Receptor Signaling Pathways
The D4 receptor primarily couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Antagonists block dopamine from activating the receptor, thereby preventing this downstream signaling cascade. The activated Gβγ subunits can also modulate other effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, the D4 receptor can signal through β-arrestin-dependent pathways.
Caption: D4R signaling and antagonist inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a D4R antagonist. The following are protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of "D4R antagonist-2" for the human D4 receptor.
-
Materials:
-
HEK293 cell membranes stably expressing the human D4 receptor.
-
Radioligand: [3H]N-methylspiperone.
-
Test Compound: "D4R antagonist-2" at various concentrations.
-
Assay Buffer.
-
96-well plates.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle.
-
Incubate the plate to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value from the resulting dose-response curve and then determine the Ki value using the Cheng-Prusoff equation.
-
2. Functional Antagonism Assay (cAMP Inhibition)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Objective: To determine the functional potency (IC50) of "D4R antagonist-2" in blocking D4 receptor-mediated inhibition of adenylyl cyclase.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D4 receptor.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test Compound: "D4R antagonist-2" at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
96- or 384-well plates.
-
-
Protocol:
-
Cell Plating: Plate the cells in 96- or 384-well plates and grow to appropriate confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a short period.
-
Stimulation: Add a mixture of forskolin and a fixed concentration of dopamine (typically at its EC80) to the wells.
-
Incubation: Incubate the plates for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis & Detection: Add a lysis buffer to release intracellular cAMP and then add the detection reagents from the cAMP kit according to the manufacturer's protocol.
-
Data Acquisition: Read the signal using a plate reader.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: cAMP functional assay workflow.
3. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the D4 receptor upon agonist stimulation and the blockade of this recruitment by an antagonist.
-
Objective: To determine the ability of "D4R antagonist-2" to block dopamine-induced β-arrestin recruitment to the D4 receptor.
-
Materials:
-
Cells co-expressing a tagged D4 receptor and a tagged β-arrestin (e.g., using BRET or FRET technology).
-
Dopamine.
-
Test Compound: "D4R antagonist-2" at various concentrations.
-
Plate reader capable of detecting the specific technology's signal (e.g., luminescence for BRET).
-
-
Protocol:
-
Plate the cells in an appropriate multi-well plate.
-
Pre-incubate the cells with the test antagonist.
-
Add dopamine to stimulate the receptor.
-
Incubate for a specified time to allow for β-arrestin recruitment.
-
Read the signal on a plate reader.
-
Data Analysis: Normalize the data and plot the response against the antagonist concentration to determine the IC50 value.
-
In Vivo Assays
1. Locomotor Activity Assessment
This experiment evaluates the effect of the D4R antagonist on spontaneous or drug-induced locomotor activity in rodents.
-
Objective: To assess the effect of "D4R antagonist-2" on locomotor activity.
-
Materials:
-
Rodents (e.g., rats or mice).
-
Test Compound: "D4R antagonist-2" at various doses.
-
Vehicle control.
-
Psychostimulant (e.g., methamphetamine) if assessing antagonism of hyperactivity.
-
Open field apparatus equipped with photobeam detectors.
-
-
Protocol:
-
Acclimate the animals to the testing room and open field apparatus.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a pre-determined pre-treatment time, place the animal in the open field apparatus.
-
If applicable, administer the psychostimulant.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration.
-
Data Analysis: Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Caption: In vivo locomotor activity workflow.
2. Sucrose Consumption Test
This experiment can be used to assess the role of D4R in reward and hedonic feeding.
-
Objective: To evaluate the effect of central blockade of D4R on the consumption of a palatable sucrose solution.
-
Materials:
-
Rats.
-
"D4R antagonist-2" (e.g., L-745,870) prepared for intracerebroventricular (i.c.v.) injection.
-
20% sucrose solution.
-
Apparatus for i.c.v. injections.
-
Drinking bottles and scales for measuring consumption.
-
-
Protocol:
-
Train sated rats to drink a 20% sucrose solution for a set period each day.
-
On the test day, administer the D4R antagonist or vehicle via i.c.v. injection.
-
Present the sucrose solution and measure consumption over a defined period (e.g., 1 hour).
-
The microstructure of drinking behavior (e.g., bout frequency, duration) can also be analyzed.
-
Data Analysis: Compare sucrose consumption and drinking microstructure parameters between treatment groups.
-
Conclusion
Selective D4 receptor antagonists are powerful pharmacological tools for investigating the complex roles of the D4 receptor in the central nervous system. The application notes and protocols provided here, using L-745,870 as a prime example of a "D4R antagonist-2," offer a framework for the comprehensive in vitro and in vivo characterization of such compounds. Rigorous and standardized experimental procedures are essential for obtaining reliable and reproducible data, which will ultimately advance our understanding of D4 receptor function and its potential as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 3. In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Dopamine D4 Receptor (D4R) Antagonists in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine receptors, particularly the D4 subtype (D4R), have emerged as a potential therapeutic target in various cancers, most notably glioblastoma.[1][2][3][4][5] Antagonists of the D4R have demonstrated the ability to selectively inhibit the growth of cancer cells and reduce their viability, making them promising candidates for novel anti-cancer therapies. These application notes provide an overview of the use of D4R antagonists in cancer research, with a focus on cell viability assays. Detailed protocols for common assays are provided to facilitate the evaluation of novel D4R antagonists. For the purpose of these notes, "D4R antagonist-2" is used as a placeholder, and the presented data is a compilation from studies on various specific D4R antagonists such as L-741,742, L-745,870, PNU 96415E, and other novel compounds.
Data Presentation: Efficacy of D4R Antagonists on Cancer Cell Viability
The following table summarizes the quantitative data on the effects of various D4R antagonists on different cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are key parameters to quantify the potency of a compound.
| D4R Antagonist | Cancer Cell Line(s) | Assay Type | Key Findings | Reference(s) |
| L-741,742 | Glioblastoma Neural Stem (GNS) cells (G411, G362) | Cell Viability | IC50 values ranged from 1.5–6.2 µM. Showed selectivity towards GNS cells over normal neural stem cells. | |
| L-745,870 | Glioblastoma Neural Stem (GNS) cells | Cell Viability | IC50 values ranged from 3.1–6.2 µM. | |
| PNU 96415E | Glioblastoma Neural Stem (GNS) cells | Cell Viability | IC50 of 6.25 µM. | |
| PD 168568 | Glioblastoma Neural Stem (GNS) cells | Cell Viability | IC50 values ranged from 25–50 µM. | |
| Compound 24 | Glioblastoma (T98, U251), Glioblastoma Stem Cells (GSC#83) | Cell Viability | Decreased viability with maximal efficacy at 10 µM. | |
| Compound 29 | Glioblastoma (T98, U251), Glioblastoma Stem Cells (GSC#83) | Cell Viability | Decreased viability with maximal efficacy at 10 µM. | |
| Compound 12 (piperidine-based) | Glioblastoma (U87 MG, T98G, U251 MG) | SRB Assay | Dose-dependently decreased cell viability. | |
| Compound 16 (piperidine-based) | Glioblastoma (U87 MG, T98G, U251 MG) | SRB Assay | Dose-dependently decreased cell viability with higher potency than compound 12. |
Experimental Protocols
Two common and robust methods for assessing cell viability in response to treatment with D4R antagonists are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
D4R antagonist-2 (or specific antagonist)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the D4R antagonist in culture medium.
-
Remove the medium from the wells and add 100 µL of the antagonist dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass and, therefore, cell number.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
D4R antagonist-2 (or specific antagonist)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After treatment incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake for 5-10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow of a typical cell viability assay.
Hypothesized Signaling Pathway of D4R Antagonists in Cancer Cells
Research suggests that D4R antagonists exert their anti-cancer effects by disrupting the autophagy-lysosomal pathway. This leads to an accumulation of autophagic vacuoles, G0/G1 cell-cycle arrest, and ultimately, apoptosis.
Caption: D4R antagonist signaling pathway in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing D4 Receptor Antagonists in Rodent Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of Dopamine D4 Receptor (D4R) antagonists in preclinical rodent models of substance use disorders. The following sections outline the rationale, experimental designs, and step-by-step procedures for key behavioral assays, including intravenous self-administration, conditioned place preference, and locomotor sensitization.
Introduction to D4 Receptors in Addiction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in brain regions implicated in reward, cognition, and motivation, such as the prefrontal cortex and limbic areas.[1][2] Dysregulation of dopaminergic signaling is a hallmark of addiction, and the D4R has emerged as a promising therapeutic target.[1] Unlike D2 receptor antagonists, which can produce undesirable side effects, D4R antagonists are being investigated for their potential to reduce drug-seeking behaviors and prevent relapse without significant motor impairment.[3][4] Preclinical studies using selective D4R antagonists have shown promise in attenuating behaviors associated with addiction to various substances, including nicotine, cocaine, and amphetamines.
Key Behavioral Paradigms for Assessing D4R Antagonists
Three primary behavioral paradigms are utilized to assess the potential of D4R antagonists in rodent models of addiction:
-
Intravenous Self-Administration (IVSA): This operant conditioning model is considered the gold standard for assessing the reinforcing properties of a drug. Animals learn to perform a specific action (e.g., lever press) to receive an intravenous infusion of a drug. This paradigm allows for the evaluation of a compound's effect on drug intake, motivation to seek the drug, and relapse-like behavior.
-
Conditioned Place Preference (CPP): This classical conditioning model assesses the rewarding or aversive properties of a drug by pairing its administration with a distinct environmental context. An animal's preference for the drug-paired environment is indicative of the drug's rewarding effects. This model is particularly useful for studying the motivational properties of drugs and the environmental cues associated with them.
-
Locomotor Sensitization: Repeated administration of psychostimulants leads to a progressive and enduring enhancement of the locomotor response, a phenomenon known as behavioral sensitization. This is thought to reflect neuroadaptations in the brain's reward pathways that contribute to the development of addiction. Assessing a D4R antagonist's ability to block the development or expression of sensitization can provide insights into its therapeutic potential.
Quantitative Data Summary of D4R Antagonists
The following tables summarize quantitative data for commonly studied D4R antagonists in rodent models of addiction.
Table 1: Effects of L-745,870 on Nicotine-Related Behaviors in Rats
| Behavioral Assay | Drug of Abuse | Species | L-745,870 Dose (mg/kg) | Route | Key Findings |
| Self-Administration | Nicotine | Rat | 0.1 - 3.0 | i.p. | No effect on nicotine self-administration under a fixed-ratio schedule. |
| Cue-Induced Reinstatement | Nicotine | Rat | 1.0, 3.0 | i.p. | Significantly attenuated reinstatement of nicotine-seeking behavior. |
| Nicotine-Primed Reinstatement | Nicotine | Rat | 1.0, 3.0 | i.p. | Significantly attenuated reinstatement of nicotine-seeking behavior. |
Table 2: Effects of D4R Antagonists on Cocaine-Related Behaviors
| Behavioral Assay | D4R Antagonist | Species | Dose (mg/kg) | Route | Key Findings |
| Self-Administration | NGD-94-1 | Non-human primate | - | - | Dramatically reduced cocaine self-administration. |
| Self-Administration | 5f (CAB-01-019) | Rat | 5, 15, 30 | i.p. | Dose-dependently decreased the number of cocaine infusions. |
| Discriminative Stimulus | L-745,870 | Rat | 1 - 10 | - | Did not substitute for the discriminative stimulus effects of cocaine. |
Table 3: Effects of D4R Antagonists on Amphetamine-Related Behaviors
| Behavioral Assay | D4R Antagonist | Species | Dose (mg/kg) | Route | Key Findings |
| Behavioral Sensitization | PNU-101387G | Rat | - | - | Blocked the development of amphetamine-induced behavioral sensitization. |
| Behavioral Sensitization | L-745,870 | Mouse | - | - | Did not phenocopy the enhanced locomotor sensitization seen in D4R knockout mice. |
Experimental Protocols
Protocol 1: Intravenous Self-Administration (IVSA)
Objective: To assess the effect of a D4R antagonist on the reinforcing properties of a drug of abuse (e.g., cocaine, nicotine).
Materials:
-
Rodents (rats or mice)
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light
-
Intravenous catheters and surgical supplies
-
Drug of abuse (e.g., cocaine hydrochloride, nicotine bitartrate)
-
D4R antagonist (e.g., L-745,870)
-
Heparinized saline
Procedure:
-
Catheter Implantation Surgery:
-
Anesthetize the animal according to approved institutional protocols.
-
Implant a chronic indwelling catheter into the jugular vein.
-
Exteriorize the catheter on the animal's back.
-
Allow for a 5-7 day recovery period.
-
Flush the catheter daily with heparinized saline to maintain patency.
-
-
Acquisition of Self-Administration:
-
Place the animal in the operant chamber for daily 2-hour sessions.
-
Connect the catheter to the syringe pump.
-
Program the chamber so that a press on the "active" lever results in an intravenous infusion of the drug and the presentation of a cue light. Presses on the "inactive" lever have no consequence.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days). A common schedule of reinforcement is a Fixed Ratio 1 (FR1), where every lever press results in an infusion, which can be increased to FR5.
-
-
D4R Antagonist Testing (Effect on Drug Intake):
-
Once stable self-administration is established, administer the D4R antagonist (or vehicle) via the appropriate route (e.g., intraperitoneally) at a predetermined time before the self-administration session.
-
Record the number of infusions and active/inactive lever presses.
-
A within-subjects design is typically used, with different doses of the antagonist tested on different days.
-
-
Extinction and Reinstatement (Model of Relapse):
-
After establishing stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion or cue presentation. Continue until responding decreases to a low level.
-
To test for reinstatement of drug-seeking, present a drug-associated cue (e.g., the cue light), a priming injection of the drug, or a stressor.
-
To assess the effect of the D4R antagonist on relapse, administer the antagonist prior to the reinstatement test.
-
Record the number of active and inactive lever presses during the reinstatement session.
-
Protocol 2: Conditioned Place Preference (CPP)
Objective: To evaluate the effect of a D4R antagonist on the rewarding properties of a drug of abuse.
Materials:
-
Rodents (rats or mice)
-
Conditioned place preference apparatus (typically a three-chamber box with distinct visual and tactile cues in the two outer chambers)
-
Drug of abuse
-
D4R antagonist
-
Saline
Procedure:
-
Pre-Conditioning (Baseline Preference Test):
-
On Day 1, place the animal in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two outer chambers to establish any baseline preference. An unbiased design is often used where animals showing a strong initial preference for one side are excluded.
-
-
Conditioning Phase (typically 4-8 days):
-
This phase consists of alternating injections of the drug and vehicle.
-
On drug conditioning days, administer the drug of abuse and confine the animal to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer saline and confine the animal to the opposite outer chamber for 30 minutes.
-
The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
To test the effect of the D4R antagonist on the acquisition of CPP, administer the antagonist prior to the drug injection on conditioning days.
-
-
Post-Conditioning (Preference Test):
-
The day after the final conditioning session, place the animal in the central compartment and allow free access to all chambers for 15-20 minutes in a drug-free state.
-
Record the time spent in each of the outer chambers.
-
A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.
-
-
Extinction and Reinstatement:
-
Following the preference test, conduct daily extinction sessions where the animal is allowed to freely explore the apparatus without any drug administration until the preference is no longer observed.
-
To test for reinstatement, administer a priming dose of the drug or a stressor and then place the animal back in the apparatus.
-
To assess the effect of the D4R antagonist on reinstatement, administer the antagonist before the priming injection or stressor.
-
Protocol 3: Locomotor Sensitization
Objective: To determine if a D4R antagonist can block the development or expression of locomotor sensitization to a psychostimulant.
Materials:
-
Rodents (rats or mice)
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity
-
Psychostimulant drug (e.g., amphetamine, cocaine)
-
D4R antagonist
-
Saline
Procedure:
-
Habituation:
-
For 2-3 days, place the animals in the activity chambers for 30-60 minutes to allow them to habituate to the novel environment.
-
-
Induction of Sensitization (Development Phase):
-
For 5-7 consecutive days, administer the psychostimulant drug.
-
Immediately after the injection, place the animal in the activity chamber and record locomotor activity for 60-120 minutes.
-
To test the effect of the D4R antagonist on the development of sensitization, co-administer the antagonist with the psychostimulant during this phase.
-
-
Withdrawal Period:
-
Following the induction phase, leave the animals undisturbed in their home cages for a withdrawal period of 7-14 days.
-
-
Expression of Sensitization (Challenge Phase):
-
After the withdrawal period, administer a challenge dose of the psychostimulant (the same dose used during induction) to all groups.
-
Immediately place the animals in the activity chambers and record locomotor activity.
-
Sensitization is demonstrated by a significantly greater locomotor response to the drug challenge in animals that previously received the drug compared to animals that received saline during the induction phase.
-
To test the effect of the D4R antagonist on the expression of sensitization, administer the antagonist prior to the psychostimulant challenge.
-
Visualization of Pathways and Workflows
D4 Receptor Signaling Pathway in Addiction
Caption: D4R signaling pathway involved in addiction.
Experimental Workflow for IVSA Reinstatement Protocol
Caption: Workflow for IVSA reinstatement protocol.
Logical Relationship of D4R Antagonism in Addiction Models
Caption: D4R antagonism and its effects in addiction models.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. Dopamine D4 Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving Aqueous Solubility of Piperidine-Based D4R Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of piperidine-based D4 receptor (D4R) antagonists during their experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: My piperidine-based D4R antagonist is poorly soluble in aqueous buffers for my in vitro assay. What is the first step I should take?
A1: The initial and most common approach is to prepare a concentrated stock solution of your compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice for many researchers due to its strong solubilizing power for a wide range of nonpolar compounds and its compatibility with most cell-based assays at low final concentrations (typically <0.5% v/v).[1][2]
Q2: After dissolving my compound in DMSO, it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[1] To mitigate this, you can:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO that your assay can tolerate, as higher concentrations can be cytotoxic.[1]
-
Use a co-solvent system: In some cases, a mixture of solvents can better maintain solubility.[1]
-
Employ gentle warming and mixing: Pre-warming your aqueous medium to 37°C and adding the DMSO stock dropwise while vortexing can aid in dispersion.
-
Reduce the stock solution concentration: Lowering the concentration of your initial DMSO stock can sometimes prevent precipitation upon dilution.
Q3: Are there alternatives to DMSO if it's not suitable for my experiment?
A3: Yes, other water-miscible organic solvents can be used, such as ethanol or N,N-dimethylformamide (DMF). The choice of solvent will depend on the specific properties of your compound and the tolerance of your experimental system.
Q4: How does pH adjustment affect the solubility of piperidine-based compounds?
A4: Many piperidine-based D4R antagonists are weakly basic due to the nitrogen atom in the piperidine ring. The solubility of these compounds is highly dependent on pH. Lowering the pH of the aqueous solution will protonate the piperidine nitrogen, forming a more water-soluble salt. Therefore, attempting to dissolve the compound in a buffer with a pH below its pKa can significantly enhance its solubility.
Q5: What are cyclodextrins, and how can they improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many piperidine-based D4R antagonists, forming an "inclusion complex." This complex has improved apparent solubility and dissolution in aqueous solutions.
Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during your experiments.
Issue 1: Compound Insoluble in Reaction Solvent
-
Problem: Your piperidine derivative is not dissolving in the chosen solvent for a chemical reaction.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities.
-
Co-solvent Addition: For promising but imperfect solvents, add a co-solvent in incremental percentages (e.g., 5%, 10%, 20% v/v) to improve solubilization. Common co-solvents include DMSO and DMF.
-
pH Modification: If the reaction conditions permit, and your compound has an ionizable center (like the piperidine nitrogen), adjust the pH to increase solubility.
-
Temperature Increase: Gentle heating can sometimes increase the solubility of a compound, but be cautious of potential degradation at elevated temperatures.
-
Issue 2: Inconsistent Results in Biological Assays
-
Problem: You are observing high variability in the results of your cell-based or other biological assays.
-
Potential Cause: This could be due to inconsistent solubility or precipitation of your compound in the assay medium.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your final diluted solutions for any signs of precipitation or cloudiness.
-
Standardize Preparation: Ensure that the protocol for preparing and diluting the compound is strictly followed for every experiment.
-
Solubility Confirmation: You can measure the solubility of your compound in the assay medium by preparing a series of dilutions and measuring the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm). Data points at or above the solubility limit should be excluded from analysis.
-
Consider Reformulation: If insolubility is a persistent issue, consider using a solubility-enhancing formulation, such as a cyclodextrin complex or a solid dispersion.
-
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility enhancement of piperine, a naturally occurring piperidine alkaloid, using different techniques. While specific data for D4R antagonists is often proprietary, this serves as a relevant example of the potential improvements that can be achieved.
| Method | Carrier/Solvent | Approximate Fold Increase in Solubility | Reference |
| Solid Dispersion | Hydroxypropyl Methylcellulose (HPMC) | 7.88 | |
| Cyclodextrin Complexation | β-Cyclodextrin | Varies with type and concentration | |
| Cyclodextrin Complexation | Sulfobutyl-ether-β-cyclodextrin (SBEβCD) | Stability constant ~2x higher than β-cyclodextrin | |
| Cyclodextrin Complexation | 2-hydroxypropyl-β-cyclodextrin (HPβCD) | Stability constant ~2x higher than β-cyclodextrin |
Experimental Protocols
Protocol 1: pH Adjustment for Solubilizing a Weakly Basic Piperidine Derivative
-
Determine pKa: Obtain the pKa of your piperidine compound from literature, predictive software, or experimental determination.
-
Prepare Buffers: Make a series of buffers with pH values ranging from 1-2 pH units below the compound's pKa up to the desired final pH of your experiment.
-
Initial Dissolution: Attempt to dissolve your compound in the buffer with the lowest pH. The protonated form of the piperidine nitrogen should be more soluble.
-
Titration (if necessary): Once the compound is dissolved, you can slowly titrate the solution with a basic solution (e.g., dilute NaOH) to reach the final target pH for your assay. Monitor for any signs of precipitation during this step.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as β-cyclodextrin or a more soluble derivative like HP-β-cyclodextrin.
-
Molar Ratio: Determine the molar ratio of your piperidine compound to the cyclodextrin (a 1:1 ratio is a common starting point).
-
Trituration: In a mortar, triturate the cyclodextrin with a small amount of a solvent blend (e.g., water/ethanol) to form a homogeneous paste.
-
Incorporate Drug: Gradually add your piperidine derivative to the cyclodextrin paste.
-
Kneading: Knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The mixture should maintain a paste-like consistency.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Preparation: Pass the dried complex through a sieve to obtain a fine powder. This powder can then be used for preparing aqueous solutions.
Visualizations
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a D2-like G protein-coupled receptor (GPCR). Upon binding to its endogenous ligand, dopamine, or an antagonist, it initiates a signaling cascade. As a D2-like receptor, its activation is primarily coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Overcoming poor microsomal stability of D4R antagonist-2
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering poor microsomal stability with the D4 receptor (D4R) antagonist, D4R antagonist-2.
Frequently Asked Questions (FAQs)
Q1: What is microsomal stability, and why is it crucial for my D4R antagonist research?
A1: Microsomal stability is a measure of a compound's susceptibility to metabolism by enzymes, primarily Cytochrome P450 (CYP450) enzymes, found in liver microsomes.[1] Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain the majority of the enzymes responsible for Phase I drug metabolism.[2][3] A compound with poor microsomal stability is rapidly metabolized, which often leads to low oral bioavailability and a short duration of action in vivo.[4][5] Therefore, assessing and optimizing the microsomal stability of D4R antagonist-2 is a critical step to ensure it can reach its target in the brain at a sufficient concentration and for an adequate duration to exert its therapeutic effect.
Q2: My D4R antagonist-2 has a very short half-life (t½) in the in vitro microsomal stability assay. What does this indicate?
A2: A short half-life in a microsomal stability assay indicates that D4R antagonist-2 is rapidly metabolized by liver enzymes. This suggests the compound is likely to have high hepatic clearance in vivo, meaning it will be quickly removed from the bloodstream by the liver. Such a profile is generally unfavorable for a drug candidate as it may require frequent, high doses to be effective, increasing the risk of off-target effects.
Q3: What are the primary metabolic enzymes I should be concerned with for my D4R antagonist?
A3: The Cytochrome P450 (CYP450) superfamily of enzymes is responsible for metabolizing over 90% of drugs currently in clinical use. The most significant isoforms for drug metabolism are typically from the CYP1, CYP2, and CYP3 families, with CYP3A4 being the most abundant and responsible for the metabolism of a vast number of drugs. For D4R antagonists, it is crucial to identify which specific CYP isoforms are responsible for the metabolism of D4R antagonist-2 to devise strategies to block these metabolic pathways.
Q4: What are the general strategies to improve the microsomal stability of a compound like D4R antagonist-2?
A4: Improving metabolic stability is a key part of lead optimization. Once the "metabolic hotspot" (the specific atom or functional group on the molecule where metabolism occurs) is identified, medicinal chemists can make targeted structural modifications. Common strategies include:
-
Blocking Metabolic Sites: Introducing a stable group, such as a fluorine atom or a methyl group, at or near the metabolic hotspot can sterically hinder the enzyme from accessing the site.
-
Bioisosteric Replacement: Replacing a metabolically liable functional group with a bioisostere (a group with similar physical or chemical properties) that is more resistant to metabolism. For example, replacing a metabolically unstable amide bond with a 1,2,3-triazole has been shown to improve the stability of D4R ligands.
-
Modifying Electronic Properties: Altering the electronic properties of the molecule can make the metabolic site less susceptible to enzymatic action.
Troubleshooting Guide
Problem: My microsomal stability assay results for D4R antagonist-2 are highly variable between experiments.
-
Possible Cause 1: Microsome Quality and Handling. The activity of microsomal batches can vary between vendors and even between different lots from the same vendor. Improper storage (microsomes should be kept at -80°C) or repeated freeze-thaw cycles can significantly reduce enzymatic activity.
-
Solution: Qualify each new batch of microsomes with known control compounds (e.g., Midazolam, Dextromethorphan) to ensure activity is within the expected range. Aliquot microsomes upon arrival to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Cofactor Instability. The essential cofactor for CYP450 activity, NADPH, is unstable at room temperature.
-
Solution: Always prepare the NADPH-regenerating system fresh before each experiment and keep it on ice. Include a "minus cofactor" control incubation to check for non-NADPH-dependent degradation.
-
-
Possible Cause 3: Non-specific Binding. Highly lipophilic compounds can bind to the plasticware used in the assay or to the microsomal proteins themselves, leading to an apparent loss of compound that is not due to metabolism.
-
Solution: Reduce the microsomal protein concentration if possible. Use low-binding plates and centrifuge tubes. Include control incubations with heat-inactivated microsomes to quantify the extent of non-metabolic compound loss.
-
Experimental Protocols
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines the steps to determine the metabolic stability of D4R antagonist-2 by measuring its rate of disappearance when incubated with liver microsomes.
1. Materials and Reagents:
-
D4R antagonist-2 (Test Compound)
-
Liver Microsomes (Human, Rat, or other species)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADPH, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil, Dextromethorphan)
-
Internal Standard (a structurally similar, stable compound)
-
Acetonitrile (ACN), ice-cold
-
DMSO
-
96-well incubation plates and collection plates
2. Procedure:
-
Step 1: Compound Preparation
-
Prepare a 10 mM stock solution of the test compound, positive controls, and internal standard in DMSO.
-
Create an intermediate working solution (e.g., 100 µM) by diluting the stock solution in buffer or ACN.
-
-
Step 2: Reaction Mixture Preparation
-
On ice, prepare the main incubation mixture in a tube containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-warm this mixture in a shaking water bath at 37°C for 5-10 minutes.
-
-
Step 3: Initiating the Reaction
-
Add the test compound working solution to the pre-warmed microsome mixture to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the freshly prepared NADPH regenerating system.
-
-
Step 4: Time Point Sampling
-
Immediately after adding the NADPH system, remove an aliquot for the 0-minute time point.
-
Transfer this aliquot to a well in the collection plate already containing 2-3 volumes of ice-cold acetonitrile with the internal standard. The cold ACN stops the enzymatic reaction and precipitates the proteins.
-
Continue incubating the reaction mixture at 37°C and collect subsequent samples at predetermined time points (e.g., 5, 15, 30, and 45 minutes).
-
-
Step 5: Sample Processing & Analysis
-
Once all time points are collected, seal the collection plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
3. Data Analysis:
-
Calculate the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Data Presentation
Table 1: Typical Experimental Parameters for a Microsomal Stability Assay
| Parameter | Typical Value | Reference |
| Species | Human, Rat, Mouse, Dog | |
| Microsomal Protein Conc. | 0.5 - 1.0 mg/mL | |
| Test Compound Conc. | 1 µM | |
| Cofactor | 1 mM NADPH (with regenerating system) | |
| Incubation Temperature | 37°C | |
| Time Points | 0, 5, 15, 30, 45 minutes | |
| Reaction Stop Solution | Ice-cold Acetonitrile with Internal Standard | |
| Analysis Method | LC-MS/MS |
Table 2: General Classification of In Vitro Intrinsic Clearance (CLint)
| Classification | CLint Range (µL/min/mg protein) | Expected In Vivo Clearance | Reference |
| Low | < 12 | Low | |
| Medium | 12 - 55 | Moderate | |
| High | > 55 | High |
Table 3: Example Structure-Metabolic Stability Relationship (SMSR) Data for D4R Antagonist-2 Analogs
| Compound | Structural Modification | t½ (min) | CLint (µL/min/mg protein) |
| D4R antagonist-2 | Parent Scaffold | 4.5 | 154 |
| Analog 2A | Fluorination at metabolic hotspot | 25 | 27.7 |
| Analog 2B | Bioisosteric replacement of amide | 58 | 12.0 |
| Analog 2C | N-demethylation block | 18 | 38.5 |
Note: This table contains hypothetical data for illustrative purposes, based on common stability improvement strategies.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Troubleshooting workflow for improving poor microsomal stability.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. What is microsomal stability and why is it important? [synapse.patsnap.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of D4R Antagonists in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of D4 receptor (D4R) antagonists in cellular assays.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal or antagonist shows agonist activity | 1. Partial Agonism: The antagonist may exhibit partial agonist activity at the D4 receptor, especially at high concentrations. 2. Off-Target Agonism: The compound may be acting as an agonist at another receptor present in the cells that couples to a similar signaling pathway. 3. Assay Interference: The compound may directly interfere with the assay components (e.g., luciferase, fluorescent probes). | 1. Conduct a full dose-response curve: Determine if the compound displays a bell-shaped curve, which is characteristic of partial agonists. 2. Use a structurally unrelated D4R antagonist: If a different antagonist produces the same effect, it is more likely an on-target effect.[1] 3. Employ an orthogonal assay: Confirm the findings using a different assay that measures a distinct point in the signaling cascade (e.g., β-arrestin recruitment vs. cAMP inhibition). 4. Run a cell-free assay control: Test for direct compound interference with assay reagents in the absence of cells. |
| Inconsistent IC50 values between experiments | 1. Compound Instability/Solubility: The antagonist may be degrading or precipitating in the assay medium. 2. Cell Health and Passage Number: Variations in cell health, density, or passage number can alter receptor expression and signaling.[2] 3. Assay Conditions: Inconsistent incubation times, temperatures, or reagent concentrations. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. Visually inspect for precipitation. 2. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent seeding density.[2] 3. Optimize and standardize the assay protocol: Ensure all steps are performed consistently. |
| High cytotoxicity observed | 1. Off-Target Toxicity: The antagonist may be interacting with cellular targets essential for cell viability.[3] 2. High Compound Concentration: Concentrations significantly above the Ki for D4R can lead to non-specific effects.[1] 3. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | 1. Perform a cytotoxicity assay: Determine the concentration range where the compound is not toxic. 2. Lower the antagonist concentration: Use the lowest effective concentration based on its IC50 value. 3. Maintain a low final solvent concentration: Typically, the final DMSO concentration should be below 0.1%. |
| Lack of antagonist effect | 1. Low Receptor Expression: The cell line may not express a sufficient number of D4 receptors. 2. Incorrect Agonist Concentration: The agonist concentration used to stimulate the cells may be too high, making it difficult for the antagonist to compete. 3. Compound Inactivity: The antagonist may not be active against the specific D4R variant expressed in your cells. | 1. Verify D4R expression: Use techniques like qPCR, western blot, or radioligand binding to confirm receptor expression. 2. Optimize agonist concentration: Use an agonist concentration at or near its EC80 for antagonist assays. 3. Confirm compound identity and purity: Use analytical methods to verify the integrity of your antagonist. |
Quantitative Data: D4R Antagonist Selectivity Profiles
The following table summarizes the binding affinities (Ki in nM) of several common D4R antagonists for dopamine receptor subtypes. A lower Ki value indicates higher affinity. The selectivity ratio is calculated as Ki (Off-Target Receptor) / Ki (D4R).
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity (fold) | D4 vs D3 Selectivity (fold) | Other Notable Off-Targets (Ki or IC50 in nM) |
| L-745,870 | 0.43 | 960 | 2300 | ~2233 | ~5349 | 5-HT2, sigma, and alpha-adrenergic receptors (<300) |
| Clozapine | ~10-20 | ~100-200 | ~100-200 | ~10 | ~10 | High affinity for various receptors including 5-HT2A, M1, H1, and α1-adrenergic |
| Buspirone | 29.2 | 484 | 98 | ~16.6 | ~3.35 | High affinity for 5-HT1A receptors (partial agonist) |
| PD 89211 | 3.7 | >3000 | >3000 | >810 | >810 | N/A |
| Raclopride | High (>1000) | Potent | Potent | Low | Low | D2/D3 selective |
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways of the D4 receptor?
A1: The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The D4 receptor can also signal through β-arrestin recruitment, which can initiate distinct downstream signaling events. Additionally, D4R activation has been shown to modulate other pathways, including MAPK and CaMKII signaling.
Q2: How can I experimentally distinguish between on-target D4R antagonism and off-target effects?
A2: Several strategies can be employed:
-
Use a Structurally Unrelated Antagonist: If a different D4R antagonist with a distinct chemical structure produces the same cellular phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: Overexpression of the D4 receptor in your cells should lead to a rightward shift in the IC50 of your antagonist, as more target is available to be inhibited.
-
Knockout/Knockdown Approach: Using CRISPR/Cas9 or siRNA to eliminate or reduce D4R expression should abolish the effect of a specific D4R antagonist if the effect is on-target.
-
Orthogonal Assays: Confirm your results with a different assay that measures a distinct cellular response. For example, if you observe antagonism in a cAMP assay, you could validate this with a β-arrestin recruitment assay.
Q3: My D4R antagonist is showing partial agonist activity. What does this mean and how do I deal with it?
A3: Partial agonism occurs when a compound binds to a receptor and elicits a response that is weaker than that of a full agonist. Some antagonists can act as partial agonists, particularly at high concentrations. This can complicate data interpretation. To address this, it is crucial to perform a full dose-response curve to characterize the compound's activity. If partial agonism is observed, consider using a lower concentration of the compound where it acts as a pure antagonist, or select a different D4R antagonist that does not exhibit this property.
Q4: What are some key considerations when designing a cellular assay for a D4R antagonist?
A4: Key considerations include:
-
Cell Line Selection: Choose a cell line that endogenously expresses the D4 receptor at a sufficient level, or use a recombinant cell line with stable or transient expression.
-
Assay Principle: Select an assay that is appropriate for the D4R signaling pathway you wish to investigate (e.g., cAMP for Gi/o coupling, β-arrestin recruitment).
-
Agonist Choice and Concentration: Use a well-characterized D4R agonist at a concentration that produces a robust but not maximal response (typically EC50 to EC80) to allow for competitive antagonism to be observed.
-
Controls: Include appropriate positive and negative controls, such as a known D4R agonist and antagonist, as well as a vehicle control.
Visualizations
D4 Receptor Signaling Pathway
Caption: D4 Receptor signaling cascade and point of antagonist intervention.
Experimental Workflow for Mitigating Off-Target Effects
Caption: A logical workflow for identifying and mitigating off-target effects.
Detailed Experimental Protocols
Competition Radioligand Binding Assay
This assay determines the affinity (Ki) of a test antagonist for the D4 receptor.
Materials:
-
Cell membranes expressing the D4 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test antagonist and a known reference antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test antagonist.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Determine non-specific binding in the presence of a high concentration of a known D4R ligand.
-
Calculate the IC50 value of the test antagonist and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Measurement Assay (for Gi-coupled D4R)
This assay measures the ability of a D4R antagonist to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the D4 receptor (e.g., CHO or HEK293 cells).
-
D4R agonist (e.g., dopamine).
-
Test antagonist.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Seed cells in a 96- or 384-well plate and grow overnight.
-
Pre-treat the cells with varying concentrations of the test antagonist for a specific duration (e.g., 15-30 minutes).
-
Add a fixed concentration of the D4R agonist (e.g., EC80) along with forskolin to all wells except the negative control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a dose-response curve for the antagonist and calculate its IC50 value.
β-Arrestin Recruitment Assay
This assay measures the ability of a D4R antagonist to block agonist-induced recruitment of β-arrestin to the receptor.
Materials:
-
Cells engineered to express the D4 receptor fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component.
-
D4R agonist.
-
Test antagonist.
-
Assay-specific substrate.
-
Cell culture medium and plates.
Procedure:
-
Plate the cells in an appropriate assay plate and allow them to attach.
-
Pre-incubate the cells with a dilution series of the test antagonist.
-
Add the D4R agonist at a pre-determined concentration (e.g., EC80).
-
Incubate for a time optimized for receptor-β-arrestin interaction (e.g., 60-90 minutes).
-
Add the detection reagents/substrate as per the assay kit's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 of the antagonist from the resulting dose-response curve.
References
Technical Support Center: Optimizing D4R Antagonist-2 Dosage for In Vivo Studies
Welcome to the technical support center for the use of D4R antagonist-2 in in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a D4 receptor (D4R) antagonist?
A D4 receptor antagonist binds to the D4 dopamine receptor, a G protein-coupled receptor (GPCR), and blocks the action of the endogenous agonist, dopamine.[1] D4 receptors are part of the D2-like family and are coupled to the inhibitory G-protein, Gαi/o.[1] When activated by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A D4R antagonist prevents this inhibition, thereby maintaining cAMP levels in the presence of dopamine.[1]
Q2: How do I select a starting dose for my in vivo experiment?
Selecting an appropriate starting dose is critical for the success of your study. A common approach is to begin with a dose that is a fraction of the No-Observed-Adverse-Effect-Level (NOAEL) determined in toxicology studies. If toxicology data is unavailable, a literature review for similar compounds or the same antagonist in different models can provide a starting point.[2][3] For example, studies with the D4R antagonist L-745,870 in rats have used doses ranging from 0.02 mg/kg to 2 mg/kg. It is advisable to start with a low dose and perform a dose-escalation study to determine the optimal dose for your specific model and endpoint.
Q3: What are some common behavioral assays used to assess the efficacy of D4R antagonists?
The choice of behavioral assay depends on the research question. Some commonly used assays include:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Spontaneous Alternation: To evaluate working memory and behavioral flexibility.
-
Cocaine Self-Administration: To study the effects on the rewarding properties of drugs of abuse.
-
Elevated Plus-Maze and Shock-Probe Burying Tests: To assess fear-related behaviors.
Q4: How can I determine if my D4R antagonist is engaging the target receptor in vivo?
Ex vivo receptor occupancy studies are a valuable tool to confirm target engagement. This involves administering the antagonist to the animal, and at a specific time point, isolating the brain tissue to measure the percentage of D4 receptors occupied by the drug. This can be achieved using techniques like radioligand binding assays on tissue homogenates.
Troubleshooting Guide
Problem 1: I am not observing any effect of the D4R antagonist in my behavioral assay.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | The administered dose may be too low to achieve sufficient receptor occupancy. Perform a dose-response study with a wider range of doses. Consider what has been effective for similar compounds in the literature. |
| Poor Bioavailability/Brain Penetration | The antagonist may not be reaching the target in sufficient concentrations. Conduct pharmacokinetic (PK) studies to measure plasma and brain concentrations of the compound over time. |
| Incorrect Timing of Administration | The time between drug administration and behavioral testing may not be optimal. The peak effect should coincide with the testing window. A time-course study can help determine the optimal pre-treatment interval. |
| Animal Model Insensitivity | The chosen animal model or strain may not be sensitive to D4R modulation for the specific behavior being studied. Review the literature to ensure the model is appropriate. |
Problem 2: I am observing high variability in my results between animals in the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure the antagonist is fully dissolved or evenly suspended in the vehicle. If using a suspension, vortex the solution before each administration. |
| Variable Drug Administration | Ensure consistent and accurate administration of the drug, especially for techniques like intraperitoneal (i.p.) or intravenous (i.v.) injections. |
| Individual Differences in Metabolism | Animal-to-animal variability in drug metabolism can lead to different levels of drug exposure. Analyzing plasma and brain concentrations in a subset of animals can help identify outliers. |
| Stress or Environmental Factors | Ensure all animals are handled consistently and that the testing environment is stable and free from stressors that could influence behavior. |
Problem 3: I suspect my D4R antagonist is causing off-target effects.
| Possible Cause | Troubleshooting Steps |
| Lack of Receptor Selectivity | The antagonist may be binding to other receptors at the dose used. Conduct in vitro selectivity profiling against a panel of other receptors, particularly other dopamine receptor subtypes (D1, D2, D3, D5). |
| Dose is Too High | High doses can lead to off-target effects even with a selective compound. Try to use the lowest effective dose determined from your dose-response studies. |
| Active Metabolites | The antagonist may be metabolized into active compounds with different receptor binding profiles. Metabolite profiling studies can help identify and characterize any active metabolites. |
Data Presentation
Table 1: Example In Vivo Doses of D4R Antagonists
| Antagonist | Species | Dose Range | Route of Administration | Behavioral Assay | Reference |
| L-745,870 | Rat | 0.02 - 2 mg/kg | i.p. | Spontaneous Alternation | |
| L-745,870 | Rat | 1 and 2 µg | i.c.v | Sucrose Consumption | |
| 5f (CAB-01-019) | Rat | 5, 15, and 30 mg/kg | i.p. | Cocaine Self-Administration | |
| ML398 | Rat | 10 mg/kg | i.p. | Cocaine-Induced Hyperlocomotion | |
| FMJ-054 | Rat | 15 mg/kg | Not Specified | Open Field Test |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of a test compound for the D4 receptor.
Materials:
-
Cell membranes expressing the human D4 receptor.
-
Radiolabeled ligand (e.g., [³H]-spiperone).
-
Test compound at various concentrations.
-
Assay buffer.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, incubate the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known D4 antagonist).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination: Terminate the binding by rapid filtration through a filter mat to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Antagonism Assay (cAMP Inhibition)
Objective: To measure the ability of an antagonist to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human D4 receptor.
-
Dopamine (agonist).
-
Forskolin (adenylyl cyclase stimulator).
-
Test compound (D4R antagonist) at various concentrations.
-
cAMP assay kit.
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well plate and grow to confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Stimulation: Add a mixture of forskolin and a fixed concentration of dopamine (typically at its EC₈₀) to the wells.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis & Detection: Lyse the cells and use a cAMP detection kit (e.g., HTRF) to measure intracellular cAMP levels according to the manufacturer's instructions.
-
Data Acquisition: Read the signal using a plate reader.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizations
References
Troubleshooting D4R antagonist-2 precipitation in assay buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of "D4R-Antagonist-X" in experimental assay buffers.
Disclaimer: "D4R-Antagonist-X" is a hypothetical compound representing a class of poorly soluble, hydrophobic dopamine D4 receptor antagonists. The data and protocols are based on well-characterized selective D4 antagonists, such as L-745,870 and Fananserin, to provide a realistic and practical guide.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my D4R-Antagonist-X precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?
This is a common issue known as "solvent shift" or "crashing out."[3][4] D4R-Antagonist-X, like many hydrophobic small molecules, is highly soluble in 100% Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions.[5] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the DMSO disperses, and the local concentration of the antagonist suddenly exceeds its solubility limit in the mixed aqueous environment, causing it to precipitate.
Q2: What is the maximum recommended final DMSO concentration in an assay?
To avoid solvent-induced effects on cell viability or protein function, the final concentration of DMSO should be kept as low as possible, ideally below 0.5%, with many cell-based assays requiring concentrations of 0.1% or lower. It is crucial to run a vehicle control with the same final DMSO concentration to assess its impact on your specific experimental system.
Q3: My compound precipitates even at a low final DMSO concentration. What are my next steps?
If precipitation occurs even with an acceptable final DMSO concentration, it indicates that the antagonist's final concentration is above its kinetic solubility limit in your specific assay buffer. The next step is to systematically troubleshoot the issue by either lowering the compound's concentration, modifying the dilution method, or reformulating the assay buffer.
Q4: How can I systematically determine the maximum soluble concentration of D4R-Antagonist-X in my buffer?
You should perform a kinetic solubility test to determine the concentration at which the compound begins to precipitate in your specific assay medium. This involves creating a serial dilution of your compound in the assay buffer and visually or instrumentally (e.g., via nephelometry) inspecting for precipitation. See Protocol 2 for a detailed methodology.
Q5: Can I modify my assay buffer to improve solubility?
Yes, modifying the buffer composition can significantly improve solubility. Two common approaches are:
-
pH Adjustment: D4R-Antagonist-X is a weak base. Its solubility can be influenced by the pH of the buffer. Lowering the pH (making the buffer more acidic) can increase the ionization of the compound, which generally increases aqueous solubility. However, you must ensure the new pH is compatible with your biological assay.
-
Using Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) can increase the solubilizing capacity of the buffer. See Protocol 3 for details.
Q6: What are solubility enhancers and how can they be used?
Solubility enhancers are excipients that increase a compound's solubility in an aqueous medium. For hydrophobic molecules like D4R-Antagonist-X, cyclodextrins are highly effective. These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the drug molecule, while their hydrophilic exterior allows the entire complex to dissolve in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity. See Protocol 4 for an application guide.
Q7: I see a precipitate in my DMSO stock solution after thawing it. How can I fix and prevent this?
Precipitation in a DMSO stock can occur during freeze-thaw cycles, especially if the stock concentration is high or if the DMSO has absorbed moisture.
-
To Fix: Gently warm the vial to 37°C and vortex or sonicate until the compound is fully redissolved. Visually inspect against a light source to ensure no particulates remain.
-
To Prevent: Prepare stock solutions in anhydrous, high-purity DMSO. After initial preparation, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guide
If you observe precipitation of D4R-Antagonist-X, use the following systematic approach to diagnose and resolve the issue.
Caption: Troubleshooting workflow for D4R-Antagonist-X precipitation.
Quantitative Data Summary
Table 1: Representative Physicochemical Properties of D4R-Antagonist-X (Based on data for typical selective D4 antagonists like L-745,870)
| Property | Value | Implication for Solubility |
| Molecular Weight | ~400-450 g/mol | Larger molecules can have lower solubility. |
| Calculated LogP | > 4.0 | Indicates high hydrophobicity and poor aqueous solubility. |
| pKa (Weak Base) | ~7.5 - 8.5 | Solubility will be pH-dependent, increasing at pH < pKa. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility in physiological buffers. |
| DMSO Solubility | > 25 mg/mL | Good solubility in DMSO, suitable for high-concentration stocks. |
Table 2: Example Kinetic Solubility of D4R-Antagonist-X in Various Buffers
| Buffer System (pH 7.4) | Max Soluble Concentration (µM) | Fold Increase (vs. PBS) |
| Phosphate-Buffered Saline (PBS) | 1.5 | - |
| PBS + 0.1% DMSO | 2.0 | 1.3x |
| PBS + 0.5% Ethanol | 5.0 | 3.3x |
| PBS + 10 mM HP-β-CD | > 50 | > 33x |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh the required amount of D4R-Antagonist-X powder in a sterile, appropriate-sized vial.
-
Solvent Addition: Add anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Inspection: Visually inspect the solution against a light source to confirm it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Kinetic Solubility in Assay Buffer
-
Prepare Stock: Start with a fully dissolved 10 mM stock solution of D4R-Antagonist-X in 100% DMSO.
-
Prepare Assay Buffer: Fill wells of a clear 96-well plate with 198 µL of your final assay buffer.
-
Initial Dilution: Add 2 µL of the 10 mM DMSO stock to the first well. Mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, then 100 µL from the second to the third, and so on.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., room temperature or 37°C) for a duration relevant to your experiment (e.g., 1-2 hours).
-
Observation: Visually inspect each well against a dark background for any signs of cloudiness, particulates, or crystals. The highest concentration that remains completely clear is your maximum kinetic solubility under these conditions.
Protocol 3: Using Co-solvents to Enhance Solubility
-
Select Co-solvent: Choose a water-miscible organic solvent compatible with your assay (e.g., ethanol, PEG300, propylene glycol).
-
Prepare Buffer with Co-solvent: Prepare your assay buffer containing a low final percentage of the chosen co-solvent (e.g., 1-5%).
-
Test Solubility: Repeat Protocol 2 using this new co-solvent-containing buffer to determine if the maximum soluble concentration of D4R-Antagonist-X has improved.
-
Validate Assay: Ensure the chosen concentration of the co-solvent does not interfere with your biological assay by running appropriate vehicle controls.
Protocol 4: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD directly into your assay buffer to a final concentration of 5-20 mM. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Prepare Antagonist Stock: Prepare a high-concentration stock of D4R-Antagonist-X in DMSO as described in Protocol 1 .
-
Dilution: Add a small volume of the DMSO stock directly to the HP-β-CD-containing buffer while vortexing. The cyclodextrin will encapsulate the antagonist, keeping it in solution.
-
Test Solubility: Determine the new solubility limit using Protocol 2 with the cyclodextrin-containing buffer. Cyclodextrins can increase the solubility of hydrophobic compounds by 50-fold or more.
Visualizations
Caption: D4 receptor signaling pathway and antagonist inhibition.
Caption: Experimental workflow for kinetic solubility testing.
References
Addressing D4R antagonist-2 toxicity in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing toxicity issues encountered with "D4R antagonist-2" in primary cell cultures. The following resources are designed to help identify the source of cytotoxicity and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a D4 receptor antagonist?
A D4 receptor antagonist works by binding to the dopamine D4 receptors and blocking the action of the neurotransmitter dopamine at these sites.[1] D4 receptors are part of the D2-like family of G protein-coupled receptors (GPCRs).[2] When activated by dopamine, these receptors typically inhibit the enzyme adenylyl cyclase, which leads to a decrease in the intracellular second messenger cyclic AMP (cAMP).[2][3] By blocking dopamine's binding, an antagonist prevents this downstream signaling cascade.[1]
Q2: Why am I observing high levels of toxicity with D4R antagonist-2 in my primary neuron cultures?
Toxicity in primary cell cultures, especially sensitive ones like neurons, can stem from several sources:
-
Compound-Specific Toxicity: The antagonist itself may have off-target effects, interacting with other cellular targets essential for cell survival. This can lead to the disruption of critical cellular pathways and induce apoptosis or necrosis.
-
Solvent Toxicity: Primary neurons are highly sensitive to solvents like DMSO. Concentrations of DMSO at 0.5% or higher can disrupt neuronal morphology and reduce viability. For sensitive neural cells, it is recommended to keep the final DMSO concentration at or below 0.25%.
-
Compound Precipitation: If the antagonist is not fully soluble in the culture medium at the tested concentrations, it can form precipitates. These precipitates can cause physical stress to the cells or lead to an inaccurate estimation of the effective compound concentration.
-
Suboptimal Culture Conditions: Primary cells are sensitive to their environment. Factors like improper pH, temperature, CO2 levels, or contamination can stress the cells, making them more susceptible to the toxic effects of a compound.
Q3: What are the initial signs of cytotoxicity I should look for in my primary neuron cultures?
Initial indicators of cytotoxicity can often be observed through phase-contrast microscopy. These signs include:
-
Changes in neuronal morphology, such as neurite blebbing, retraction, or fragmentation.
-
Detachment of neurons from the culture substrate.
-
A noticeable decrease in cell density compared to vehicle-treated control wells.
-
The appearance of floating, rounded, and phase-bright cells, which are often indicative of cell death.
Q4: How do I differentiate between apoptosis and necrosis induced by my compound?
To determine the mode of cell death, you can use a combination of assays:
-
Caspase-3/7 Activity Assay: Activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis. An increase in the activity of these enzymes strongly suggests an apoptotic pathway.
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between different stages of cell death. Annexin V stains for early apoptotic cells, while PI enters cells only when the membrane is compromised, indicating late apoptosis or necrosis.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a characteristic of necrosis or late-stage apoptosis.
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in the MTT assay.
Q: My MTT assay results show high variability between replicate wells and high background in my blank (media only) wells. What could be the cause?
A: High variability and background in an MTT assay can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Check for Contamination: Bacterial or yeast contamination can reduce the MTT tetrazolium salt, leading to a false-positive signal. Visually inspect your plates under a microscope for any signs of contamination before adding the MTT reagent.
-
Review Cell Seeding Technique: Uneven cell distribution is a common cause of variability. Ensure your cell suspension is homogenous by gently mixing before and during plating. To avoid the "edge effect," where wells on the perimeter of the plate evaporate more quickly, you can fill the outer wells with sterile PBS or media and use only the inner wells for your experiment.
-
Verify Reagent Preparation and Handling: Ensure the MTT reagent is properly stored (protected from light) and has not been compromised. If the MTT reagent appears blue or green, it may be contaminated or have been exposed to a reducing agent and should be discarded. Also, ensure complete solubilization of the formazan crystals before reading the plate; incomplete solubilization is a major source of variability.
-
Assess for Compound Interference: Some compounds can directly reduce the MTT reagent or interact with the formazan product. To test for this, add your compound to wells containing medium but no cells and run the assay. A significant signal in these wells indicates direct interference.
Issue 2: Discrepancy between cytotoxicity assays (e.g., low LDH release but high cell death observed by microscopy).
Q: I can see significant cell death under the microscope after treating with D4R antagonist-2, but the LDH assay shows low cytotoxicity. Why is this happening?
A: This discrepancy often points to the mechanism and timing of cell death. Here’s how to investigate:
-
Consider the Timing of LDH Release: LDH is released upon the loss of cell membrane integrity, which is a feature of necrosis and late-stage apoptosis. If your compound induces apoptosis, there may be a significant delay between the initial stages of cell death (e.g., caspase activation) and the final loss of membrane integrity.
-
Solution: Perform a time-course experiment, measuring LDH release at multiple time points (e.g., 12, 24, 48, and 72 hours) after compound addition to capture the kinetics of cell death.
-
-
Investigate Apoptosis: It is highly likely that your compound is inducing apoptosis.
-
Solution: Use an assay that measures an earlier marker of apoptosis, such as a Caspase-3/7 activity assay. An increase in caspase activity would confirm an apoptotic mechanism and explain the delayed LDH release.
-
-
Rule Out Assay Interference: In rare cases, the test compound itself can inhibit the LDH enzyme, leading to a false-negative result.
-
Solution: To check for this, you can lyse untreated cells to release LDH and then add your compound to the supernatant before performing the assay. A decrease in the LDH signal compared to the control (lysed cells without the compound) would indicate enzyme inhibition.
-
Issue 3: High levels of cell death in all treated wells, including low concentrations.
Q: Even at the lowest concentrations of D4R antagonist-2, I am observing widespread cell death in my primary neurons. What should I check first?
A: When toxicity is observed across all concentrations, it's crucial to first rule out experimental artifacts before concluding that the compound is extremely potent.
-
Verify Solvent Concentration: As primary neurons are highly sensitive to DMSO, this is the most likely culprit.
-
Solution: Recalculate the final DMSO concentration in all your wells. It should ideally be ≤0.25%. Always run a vehicle control (cells treated with the same final concentration of DMSO without the compound) to assess the baseline toxicity of the solvent. If solvent toxicity is confirmed, you will need to prepare a more concentrated stock of your compound to reduce the volume added to each well.
-
-
Check Compound Solubility and Preparation:
-
Solution: Visually inspect your stock solution and the final dilutions in the culture medium for any signs of precipitation. If the compound is precipitating, its effective concentration is unknown and the precipitate itself could be causing physical stress to the cells. You may need to use a different solvent or adjust your dilution scheme. Also, verify all calculations for your serial dilutions to ensure there wasn't an error leading to higher-than-intended concentrations.
-
-
Assess Baseline Cell Health:
-
Solution: Before any treatment, ensure your primary cultures are healthy. Poor initial health can make cells highly vulnerable to any additional stress. Review your isolation and culturing protocols to optimize for high viability.
-
Data Presentation
A critical step in assessing toxicity is to perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50 or IC50 for toxicity). This data should be systematically recorded.
Table 1: Example Cytotoxicity Profile of a D4R Antagonist in Primary Cell Culture
| Cell Type | Assay | Treatment Duration (hours) | IC50 / CC50 (µM) | Notes |
| Primary Rat Cortical Neurons | MTT | 24 | User-determined | It is crucial to determine this value empirically for your specific compound and cell type. |
| Primary Rat Cortical Neurons | LDH | 24 | User-determined | A higher IC50 in the LDH assay compared to the MTT assay may suggest an apoptotic mechanism. |
| Primary Rat Cortical Neurons | Caspase-3 | 12 | User-determined | Early detection of apoptosis may require shorter incubation times. |
| Illustrative Example: GNS Cells | Proliferation | 72 | 3.1 - 6.2 | Disclaimer: This value is for the anti-proliferative effect of the D4 antagonist L-745,870 on glioblastoma stem cells, not general cytotoxicity in primary neurons. |
Experimental Protocols & Visualizations
D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor that, upon binding to dopamine, inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. An antagonist blocks this interaction.
References
- 1. Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine neurotoxicity in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental design to improve D4R antagonist-2 reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental design and improving the reproducibility of D4R antagonist-2 studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in D4R antagonist experiments?
A1: The most common sources of variability in D4R antagonist assays stem from inconsistencies in experimental protocols, reagent quality, and cell culture conditions. Specific factors include:
-
Cell Line Integrity: High cell passage numbers can lead to altered morphology, growth rates, and protein expression, affecting experimental outcomes.[1][2] It is crucial to use low-passage cells and implement routine cell line authentication.
-
Reagent Quality and Consistency: The purity and concentration of radioligands, antagonists, and other reagents are critical. Batch-to-batch variability in reagents can significantly impact results.[3]
-
Assay Conditions: Minor variations in incubation times, temperatures, and buffer composition can lead to significant differences in measured affinities and potencies.[3]
-
Non-Specific Binding: In radioligand binding assays, high non-specific binding can obscure the specific signal, leading to inaccurate results.
Q2: Which cell lines are recommended for studying D4R antagonists?
A2: Several cell lines are commonly used for stably or transiently expressing the dopamine D4 receptor for antagonist studies. The choice of cell line can influence receptor expression levels and signaling outcomes. Commonly used cell lines include:
-
CHO (Chinese Hamster Ovary) cells: Widely used for their robust growth and suitability for stable transfection.
-
HEK293 (Human Embryonic Kidney 293) cells: Another popular choice for both transient and stable expression, known for high transfection efficiency.
-
U2OS (Human Osteosarcoma) cells: Utilized in commercially available assay systems like the cAMP NOMAD D4 Dopamine Receptor Cell Line.
-
GH4C1 (Rat Pituitary) cells: Have been used to establish stable cell lines expressing D4 receptor variants.
Q3: How can I ensure the selectivity of my D4R antagonist?
A3: Ensuring selectivity is crucial to minimize off-target effects. This is typically achieved by performing counter-screening assays against other dopamine receptor subtypes, particularly D2 and D3 receptors, due to their high homology with D4. A compound is considered selective if it exhibits significantly higher affinity for the D4 receptor compared to other subtypes. This is quantified by calculating the selectivity ratio (e.g., Ki D2 / Ki D4).
Troubleshooting Guides
Radioligand Binding Assays
Problem 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is greater than 50% of the total binding. What are the potential causes and solutions?
-
Answer:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower the radioligand concentration: A common starting point is a concentration at or below the Kd value.- Check radioligand purity: Impurities can contribute to high NSB. Ensure radiochemical purity is >90%.- Consider radioligand hydrophobicity: Hydrophobic ligands tend to have higher NSB. |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein: A typical range is 100-500 µg of membrane protein. Titrate the amount to optimize the assay.- Ensure proper membrane washing: Thoroughly wash membranes to remove endogenous ligands. |
| Assay Conditions | - Optimize incubation time and temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.- Modify the assay buffer: Including agents like bovine serum albumin (BSA) can reduce non-specific interactions. |
| Filtration and Apparatus | - Pre-soak filters: Use buffer or a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.- Optimize washing steps: Increase the volume and/or number of washes with ice-cold buffer. |
Problem 2: Low or No Specific Binding
-
Question: I am observing very low or no specific binding in my assay. What could be the problem?
-
Answer:
| Potential Cause | Troubleshooting Steps |
| Receptor Integrity | - Confirm receptor presence and activity: The receptor may have degraded. Use fresh membrane preparations and confirm receptor expression via methods like Western blotting. |
| Radioligand Issues | - Verify radioligand activity and concentration: Check the expiration date and specific activity. Inaccurate dilutions can lead to lower than expected concentrations. |
| Assay Conditions | - Ensure sufficient incubation time: The assay may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.- Check buffer composition: The pH, ionic strength, and presence of necessary co-factors can significantly impact binding. |
Functional cAMP Assays
Problem 1: Poor Signal-to-Noise Ratio
-
Question: My assay window is small, making it difficult to accurately determine IC50 values. How can I improve the signal-to-noise ratio?
-
Answer:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Density | - Optimize cell seeding density: Titrate the number of cells per well to find the optimal density that provides a robust signal without being confluent. |
| Insufficient cAMP Production | - Optimize forskolin concentration: Determine the EC80 concentration of forskolin to adequately stimulate adenylyl cyclase and provide a sufficient dynamic range for measuring inhibition.- Include a phosphodiesterase (PDE) inhibitor: Use a PDE inhibitor like IBMX to prevent the degradation of cAMP and enhance the signal. |
| Low Receptor Expression | - Use a higher expressing clonal cell line: If possible, select a cell line clone with higher D4R expression. |
Problem 2: Inconsistent IC50 Values
-
Question: I am observing significant variability in my D4R antagonist IC50 values between experiments. What are the likely causes?
-
Answer:
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | - Use low passage cells: High passage numbers can alter cellular signaling pathways. Maintain a consistent and low passage number for all experiments.- Thaw fresh cells regularly: Avoid continuous culturing for extended periods. |
| Agonist Concentration | - Use a consistent agonist concentration: The IC50 value of an antagonist is dependent on the concentration of the agonist used. Use a fixed concentration of the agonist, typically the EC50 or EC80, across all experiments. |
| Incubation Times | - Standardize pre-incubation and stimulation times: Ensure consistent incubation times for both the antagonist pre-incubation and the agonist stimulation steps. |
Data Presentation: Comparative Analysis of D4 Receptor Antagonists
The following table summarizes the binding affinities (Ki, in nM) of several well-characterized D4 receptor antagonists for human dopamine D2, D3, and D4 receptors. A lower Ki value indicates higher binding affinity. This data is essential for selecting appropriate reference compounds and for contextualizing the selectivity of novel antagonists.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| L-745,870 | 960 | 2300 | 0.43 | >2000-fold | >5000-fold |
| Clozapine | ~150 | ~250 | ~2.15 | ~70-fold | ~116-fold |
| Haloperidol | ~1 | ~2 | ~0.86 | ~1.2-fold | ~2.3-fold |
| Nemonapride | 0.3 | 0.8 | 0.2 | 1.5-fold | 4-fold |
Data compiled from multiple sources.
Experimental Protocols
Radioligand Binding Assay for D4R Antagonist Affinity (Ki) Determination
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell Membranes: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]Spiperone or another suitable D4 receptor radioligand.
-
Test Compound: D4R antagonist at various concentrations.
-
Non-specific Binding Control: A high concentration of a known D4 ligand (e.g., unlabeled haloperidol or clozapine).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (5 mM).
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from D4R-expressing cells. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (typically at or near its Kd), and a range of concentrations of the test antagonist. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of the non-specific control ligand.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a blocking agent like 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for D4R Antagonist Potency (IC50) Determination
Objective: To determine the functional potency (IC50) of a D4R antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Agonist: Dopamine or a selective D4R agonist.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: D4R antagonist at various concentrations.
-
cAMP Detection Kit: A commercial kit based on technologies such as HTRF, AlphaScreen, or ELISA.
-
PDE Inhibitor (optional but recommended): 3-isobutyl-1-methylxanthine (IBMX).
Procedure:
-
Cell Plating: Plate the D4R-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with increasing concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the D4R agonist (typically the EC50 or EC80 concentration) along with a fixed concentration of forskolin to all wells (except for basal controls).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Acquisition: Read the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the antagonist that produces 50% of its maximal effect.
Visualizations
References
Technical Support Center: Controlling for Off-Target Effects of D4R Antagonist-2
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for off-target effects of D4R antagonist-2 on other G-protein coupled receptors (GPCRs). The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experiments and offers troubleshooting advice. For the purpose of this guide, the well-characterized and highly selective D4 receptor antagonist, L-745,870, will be used as a representative example of "D4R antagonist-2".
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions of D4R antagonist-2 (L-745,870)?
A1: While L-745,870 is highly selective for the dopamine D4 receptor, it has been shown to have moderate affinity for other GPCRs. The primary off-target interactions are with serotonin (5-HT) receptors, specifically the 5-HT2 subtype, as well as sigma (σ) and alpha-adrenergic (α) receptors.[1] It is crucial to consider these off-target activities when interpreting experimental results.
Q2: How can I determine the selectivity profile of my D4R antagonist?
A2: The selectivity of a D4R antagonist should be determined by performing radioligand binding assays against a panel of GPCRs. This typically includes other dopamine receptor subtypes (D1, D2, D3, D5), serotonin receptors, adrenergic receptors, muscarinic receptors, and sigma receptors. The binding affinities (Ki values) obtained from these assays will provide a quantitative measure of the compound's selectivity.
Q3: My D4R antagonist shows activity in a cellular assay that cannot be explained by D4 receptor blockade. What should I do?
A3: This is a strong indication of an off-target effect. To investigate this, you should first perform functional assays on cell lines expressing the potential off-target receptors identified in your binding assays (e.g., 5-HT2A, α1-adrenergic). These assays, such as cAMP or β-arrestin recruitment assays, will determine if your compound is acting as an agonist, antagonist, or inverse agonist at these other receptors.
Q4: What is the typical signaling pathway of the D4 receptor, and how does this influence the choice of functional assays?
A4: The dopamine D4 receptor is a member of the D2-like family of GPCRs and is coupled to the inhibitory G-protein, Gαi/o. Activation of the D4 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Therefore, a common functional assay to measure D4 receptor antagonism is to assess the antagonist's ability to reverse the dopamine-induced inhibition of cAMP production.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High non-specific binding | - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the radioligand with the filter or plate. | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-treat filters with a blocking agent like polyethyleneimine (PEI).- Include a low concentration of a non-ionic detergent in the assay buffer. |
| Low or no specific binding | - Inactive receptor preparation.- Incorrect radioligand concentration.- Assay conditions are not optimal. | - Verify receptor expression and integrity via Western blot.- Confirm the concentration and specific activity of the radioligand.- Optimize incubation time and temperature to ensure equilibrium is reached. |
| High variability between replicates | - Inconsistent pipetting.- Uneven cell/membrane distribution in wells.- Edge effects in the microplate. | - Use calibrated pipettes and consistent technique.- Ensure thorough mixing of the cell/membrane suspension before plating.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
cAMP Functional Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low signal-to-noise ratio | - Low receptor expression.- Inefficient agonist stimulation.- High basal cAMP levels. | - Use a cell line with higher receptor expression or optimize transfection efficiency.- Determine the optimal agonist concentration (EC80) and stimulation time.- Reduce cell density or serum concentration in the assay medium. |
| Inconsistent dose-response curves | - Compound precipitation at high concentrations.- Cell health issues.- Assay variability. | - Check the solubility of the antagonist in the assay buffer.- Ensure cells are healthy and within a consistent passage number.- Include appropriate positive and negative controls on each plate. |
| Unexpected agonist activity of the antagonist | - The compound may be a partial agonist.- Off-target agonism at another GPCR in the cell line that couples to Gαs. | - Perform a full dose-response curve in the absence of a D4 agonist.- Use a parental cell line (not expressing the D4 receptor) to test for off-target effects. |
β-Arrestin Recruitment Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No or weak signal | - Low receptor or β-arrestin expression.- The receptor may not signal through the β-arrestin pathway.- Sub-optimal assay conditions. | - Confirm the expression of both the receptor and the β-arrestin fusion protein.- Verify that the D4 receptor couples to β-arrestin in your cell system.- Optimize agonist concentration, incubation time, and cell density. |
| High background signal | - Constitutive receptor activity.- Spontaneous complementation of reporter fragments. | - Use an inverse agonist to reduce basal signaling.- Test different reporter constructs or cell lines. |
| Results do not correlate with G-protein pathway assays | - The compound is a biased ligand, preferentially activating one pathway over the other. | - This is a valid and interesting result. Further investigation into the biased signaling properties of your compound is warranted. |
Quantitative Data
The following tables summarize the binding affinities of the representative D4R antagonist-2, L-745,870, at the dopamine D4 receptor and a selection of off-target GPCRs.
Table 1: Binding Affinity of L-745,870 at Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 |
| Dopamine D4 | 0.43[1] | - |
| Dopamine D2 | 960 | >2000-fold[1] |
| Dopamine D3 | 2300 | >5000-fold[1] |
Table 2: Off-Target Binding Profile of L-745,870
| Receptor Family | Receptor Subtype | Binding Affinity (IC50, nM) |
| Serotonin | 5-HT2 | < 300[1] |
| Adrenergic | Alpha (α) | < 300 |
| Sigma | - | < 300 |
Experimental Protocols
Radioligand Binding Assay for Selectivity Profiling
Objective: To determine the binding affinity (Ki) of D4R antagonist-2 at various GPCRs.
Materials:
-
Cell membranes prepared from cell lines expressing the target GPCRs.
-
Radioligand specific for each receptor.
-
D4R antagonist-2 (L-745,870).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and competitor binding (radioligand + varying concentrations of D4R antagonist-2).
-
Reagent Addition: Add assay buffer, cell membranes (typically 10-50 µg protein/well), and the appropriate ligands to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of D4R antagonist-2 to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (Gαi-coupled receptor)
Objective: To determine the functional potency (IC50) of D4R antagonist-2 in reversing agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the D4 receptor (e.g., CHO-D4 or HEK-D4).
-
D4R antagonist-2 (L-745,870).
-
Dopamine (or another D4 agonist).
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well microplates.
Procedure:
-
Cell Plating: Seed the cells in 384-well plates and incubate overnight.
-
Antagonist Pre-incubation: Add varying concentrations of D4R antagonist-2 to the cells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) and forskolin to all wells (except for basal and forskolin-only controls).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of D4R antagonist-2 to determine the IC50 value.
β-Arrestin Recruitment Assay
Objective: To assess the potential of D4R antagonist-2 to block agonist-induced β-arrestin recruitment to the D4 receptor.
Materials:
-
Cell line co-expressing the D4 receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® cells).
-
D4R antagonist-2 (L-745,870).
-
Dopamine (or another D4 agonist).
-
Assay medium.
-
Detection reagents for the specific reporter system.
-
384-well white, clear-bottom microplates.
Procedure:
-
Cell Plating: Plate the cells in 384-well plates and incubate overnight.
-
Antagonist Pre-incubation: Add varying concentrations of D4R antagonist-2 to the cells and pre-incubate.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) to the wells.
-
Incubation: Incubate the plate at 37°C for the optimized time for receptor-β-arrestin interaction (e.g., 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the signal against the log concentration of D4R antagonist-2 to determine the IC50 value.
Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Workflow for Controlling Off-Target Effects.
Caption: Troubleshooting Logic for Unexpected Results.
References
Technical Support Center: Enhancing CNS Penetration of D4R Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when developing Dopamine D4 Receptor (D4R) antagonists with improved central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the CNS penetration of my D4R antagonist?
A1: The principal barrier to CNS entry is the blood-brain barrier (BBB).[1] Key challenges include:
-
Tight Junctions: These complexes between the endothelial cells of brain capillaries restrict the passage of molecules between the cells.[1]
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) actively transport many drug molecules out of the brain endothelial cells and back into the bloodstream.[1] P-gp, a product of the MDR1 gene, is a major contributor to low brain penetration of many CNS drug candidates.[2][3]
-
Physicochemical Properties: Ideal characteristics for passive diffusion across the BBB include a low molecular weight (typically under 400-500 Da), high lipophilicity, and limited hydrogen bonding potential. Your D4R antagonist may not possess the optimal combination of these properties.
Q2: How can I assess the BBB penetration potential of my D4R antagonist early in development?
A2: A multi-faceted approach using in silico, in vitro, and in vivo models is recommended. An initial assessment strategy can help you prioritize compounds and identify potential liabilities early on.
Q3: My D4R antagonist is a suspected P-glycoprotein (P-gp) substrate. How can I confirm this and what are the implications?
A3: You can confirm if your compound is a P-gp substrate using an in vitro assay with Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1). If your compound is a P-gp substrate, it will be actively effluxed at the BBB, leading to significantly lower brain concentrations. Identifying this early allows you to consider strategies to mitigate P-gp efflux.
Q4: What are the key physicochemical properties I should aim for to enhance CNS penetration?
A4: To increase the likelihood of your D4R antagonist crossing the BBB, aim for the following properties:
-
Lipophilicity (logP): A logP value between 2 and 5 is often cited as optimal.
-
Molecular Weight (MW): A molecular weight below 450-500 Da is generally preferred.
-
Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is recommended.
-
Hydrogen Bond Donors (HBD): Aim for fewer than 3 hydrogen bond donors.
Troubleshooting Guide
Problem: My D4R antagonist shows low brain-to-plasma concentration ratio (Kp or Kp,uu) in vivo.
This is a common and critical issue in CNS drug development. Here’s a step-by-step guide to troubleshoot the problem:
Step 1: Investigate P-glycoprotein (P-gp) Efflux
Possible Cause: Your compound may be a substrate for the P-gp efflux transporter at the BBB.
Troubleshooting Action:
-
In Vitro P-gp Substrate Assay: Perform a bidirectional permeability assay using MDCK-MDR1 cells. An efflux ratio (Papp B-A / Papp A-B) greater than 2.0 suggests that your compound is a P-gp substrate.
-
Inhibition Studies: To confirm P-gp involvement, repeat the assay in the presence of a known P-gp inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.
Step 2: Analyze Physicochemical Properties
Possible Cause: The physicochemical profile of your compound may not be optimal for BBB penetration.
Troubleshooting Action:
-
Data Review: Compare the physicochemical properties of your compound to the optimal ranges for CNS drugs.
-
Structural Modification: If your compound's properties are outside the desired ranges, consider medicinal chemistry approaches to optimize them. For example, you can increase lipophilicity by adding lipophilic functional groups or reduce hydrogen bonding potential through structural modifications.
Step 3: Evaluate Plasma Protein Binding
Possible Cause: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.
Troubleshooting Action:
-
Determine Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of your compound bound to plasma proteins.
-
Consider the Unbound Concentration: When evaluating brain penetration, it is crucial to consider the unbound brain-to-plasma ratio (Kp,uu), which accounts for plasma protein binding.
Quantitative Data Summary
The following table presents a compilation of physicochemical properties and CNS penetration data for a selection of reported D4R antagonists. This data can serve as a benchmark for your own compounds.
| Compound | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | Brain/Plasma Ratio (AUCbrain/plasma) | Reference |
| 5f (CAB-01-019) | N/A | N/A | N/A | N/A | > 3 | |
| Compound 6 | N/A | N/A | N/A | N/A | Highly brain penetrant in mice | |
| AVRM-13 (5) | N/A | N/A | N/A | N/A | Good CNS penetration in rats | |
| 4-benzyloxypiperidine 6 | N/A | N/A | N/A | N/A | Good CNS penetration in rats |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: In Vitro P-gp Substrate Assessment using MDCK-MDR1 Cells
This protocol outlines a general method for determining if a compound is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 and wild-type MDCK cells
-
Transwell inserts (24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and a known P-gp substrate (e.g., digoxin)
-
LC-MS/MS for quantification
Method:
-
Cell Culture: Culture MDCK-MDR1 and MDCK-WT cells on Transwell inserts until a confluent monolayer is formed.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
For apical to basolateral (A-B) permeability, add the test compound to the apical chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber.
-
-
Sampling: At predetermined time points, collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the compound is a P-gp substrate.
Protocol 2: In Vivo Pharmacokinetic Study for Brain Penetration in Rodents
This protocol provides a general procedure to determine the brain-to-plasma concentration ratio of a D4R antagonist in mice or rats.
Materials:
-
Test compound
-
Appropriate vehicle for administration
-
Rodents (mice or rats)
-
Blood collection supplies
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS for quantification
Method:
-
Compound Administration: Administer the test compound to the animals, typically via intravenous (IV) or intraperitoneal (IP) injection.
-
Sample Collection: At various time points post-administration, collect blood samples and euthanize the animals to harvest the brains.
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Quantification: Determine the concentration of the test compound in both plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The ratio of the area under the curve (AUC) for the brain and plasma can also be calculated to determine the overall brain penetration.
Visualizations
Caption: A typical experimental workflow for assessing and optimizing CNS penetration.
Caption: A troubleshooting flowchart for addressing low brain penetration of a compound.
Caption: Simplified diagram of drug transport across the blood-brain barrier.
References
Validation & Comparative
A Comparative Guide to Dopamine D4 Receptor Antagonists: L-745,870 versus S 18126
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective antagonists for the dopamine D4 receptor (D4R), L-745,870 and S 18126. The compound "D4R antagonist-2" appears to be a placeholder or developmental code name not publicly documented. Therefore, for this guide, we will use S 18126, a well-characterized D4R antagonist that has been directly compared to L-745,870 in preclinical studies, as a representative comparator.
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in neuropharmacology.[1] Primarily expressed in the frontal cortex, limbic system, and other brain regions associated with cognition and emotion, the D4 receptor's modulation is being explored for its therapeutic potential in a variety of neuropsychiatric conditions.[1][2] Antagonists of this receptor work by binding to and blocking the action of dopamine, thereby inhibiting the receptor's downstream signaling pathways.[1]
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and functional activities of L-745,870 and S 18126 at the human dopamine D4 receptor.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D4 | Dopamine D2 | Dopamine D3 | D4 vs D2 Selectivity | D4 vs D3 Selectivity |
| L-745,870 | 2.5 | >1000 | >1000 | >400-fold | >400-fold |
| S 18126 | 2.4 | >1000 | >1000 | >417-fold | >417-fold |
Data sourced from a comparative analysis of S 18126, L-745,870, and raclopride.[3]
Table 2: Comparative In Vitro Functional Antagonist Activity (Kb, nM)
| Compound | Dopamine D4 ([³⁵S]-GTPγS Binding) | Dopamine D2 ([³⁵S]-GTPγS Binding) |
| L-745,870 | Low Kb (active) | Inactive |
| S 18126 | Low Kb (active) | Inactive |
Data sourced from a comparative analysis of S 18126, L-745,870, and raclopride.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of the key experimental protocols used to characterize D4 receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human dopamine D4 receptor are prepared from transfected cell lines (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and additives is used.
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to the D4 receptor (e.g., [³H]-spiperone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (L-745,870 or S 18126).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]-GTPγS Binding Functional Assay
Objective: To measure the functional activity of a compound as an antagonist by assessing its ability to block agonist-induced G-protein activation.
General Protocol:
-
Membrane Preparation: As in the radioligand binding assay, cell membranes expressing the D4 receptor are used.
-
Assay Buffer: The buffer contains GDP to maintain the G-protein in its inactive state.
-
Incubation: Membranes are incubated with a D4 receptor agonist (e.g., dopamine) in the presence of varying concentrations of the antagonist (L-745,870 or S 18126).
-
G-protein Activation: The non-hydrolyzable GTP analog, [³⁵S]-GTPγS, is added to the mixture. Agonist activation of the receptor promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit.
-
Separation: The reaction is terminated, and the bound [³⁵S]-GTPγS is separated from the free form by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]-GTPγS binding is quantified, and the antagonist's functional potency (Kb) is determined.
Visualizing Key Processes
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow for Comparative Antagonist Profiling
The following diagram illustrates a typical workflow for the comparative evaluation of D4 receptor antagonists.
References
A Comparative Analysis of D4 Receptor Selectivity: L-745,870 vs. Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine D4 receptor (D4R) selectivity of the experimental antagonist L-745,870 and the atypical antipsychotic clozapine. The following sections present quantitative binding affinity data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the pharmacological profiles of these two compounds.
Quantitative Comparison of Binding Affinities
The selectivity of a compound for a specific receptor is a critical determinant of its pharmacological effect and potential side-effect profile. The following table summarizes the binding affinities (Ki values in nM) of L-745,870 and clozapine for the five human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | D4 vs D2 Selectivity Ratio (Ki D2 / Ki D4) |
| L-745,870 | >10,000 | 960[1] | 2300[1] | 0.43[1][2] | >10,000 | ~2233 |
| Clozapine | 270[3] | 160 | 555 | 24 | 454 | ~6.7 |
Data Summary: The data clearly illustrates that L-745,870 possesses exceptionally high affinity and selectivity for the D4 receptor, with over 2000-fold greater affinity for D4 compared to the D2 receptor. In contrast, clozapine exhibits a broader binding profile. While it has a notable affinity for the D4 receptor, it also binds with significant affinity to D1 and D2 receptors, resulting in a much lower D4 versus D2 selectivity ratio.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinities and functional activities of D4 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
Cell Membranes: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]spiperone.
-
Test Compounds: L-745,870 and clozapine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thawed cell membranes are homogenized in ice-cold assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a 96-well plate format in triplicate.
-
Total Binding: Wells contain cell membranes, [³H]spiperone (at a concentration near its Kd, e.g., 0.5 nM), and assay buffer.
-
Non-specific Binding: Wells contain cell membranes, [³H]spiperone, and a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).
-
Competition Binding: Wells contain cell membranes, [³H]spiperone, and serial dilutions of the test compound.
-
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Assay)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D4 receptor activation.
Objective: To determine the functional potency of a test compound as a D4 receptor antagonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compounds: L-745,870 and clozapine.
-
cAMP Detection Kit: A commercial kit based on technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Procedure:
-
Cell Plating: Cells are plated in 96- or 384-well plates and grown to a suitable confluency.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulation: A mixture of a fixed concentration of dopamine (typically at its EC80 for cAMP inhibition) and forskolin is added to the wells. Forskolin stimulates adenylyl cyclase to produce a measurable baseline of cAMP.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the log concentration of the antagonist. The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined by non-linear regression analysis.
Visualizations
The following diagrams, created using the DOT language, illustrate the D4 receptor signaling pathway and the workflows of the key experimental assays.
References
Validating On-Target Effects of D4R Antagonists in Knockout Models: A Comparative Guide
For researchers and drug development professionals, ensuring that a drug candidate engages its intended target is a critical step. This guide provides a comparative analysis of dopamine D4 receptor (D4R) antagonists, with a focus on validating their on-target effects using knockout (KO) animal models. We will use the selective D4R antagonist L-745,870 as a primary example and compare it with another selective antagonist, NRA0160, and the non-selective antipsychotic, clozapine.
Comparative Analysis of D4R Antagonists
The initial characterization of any D4R antagonist involves determining its binding affinity and selectivity for the D4 receptor over other related receptors. This is crucial for minimizing off-target effects.
Table 1: Binding Affinity (Ki, nM) of Selected D4R Antagonists
| Compound | D4 Receptor | D2 Receptor | D3 Receptor | Selectivity (D2/D4) | Selectivity (D3/D4) |
| L-745,870 | 0.43[1] | >1000[1] | >1000[1] | >2000[1] | >2000 |
| NRA0160 | 0.5 (D4.2)[2] | >10,000 | 39 | >20,000 | 78 |
| Clozapine | ~9 | ~150 | ~250 | ~17 | ~28 |
Note: Ki values are indicative and can vary between studies. A lower Ki value indicates higher binding affinity.
On-Target Validation Using D4R Knockout Models
The gold standard for validating that the observed effects of an antagonist are mediated through its intended target is the use of knockout (KO) animal models. The logic is straightforward: a selective antagonist should elicit a specific response in wild-type (WT) animals, but this effect should be absent in animals lacking the target receptor (KO mice).
D4R knockout mice have been characterized and exhibit specific behavioral and neurochemical phenotypes. An on-target D4R antagonist would be expected to induce similar phenotypes in wild-type animals, while having no effect in D4R knockout mice.
Table 2: Key Phenotypes of D4R Knockout Mice Relevant for Antagonist Validation
| Phenotype Category | Observation in D4R KO Mice | Expected Effect of an On-Target D4R Antagonist in WT Mice |
| Behavioral | Reduced exploration of novel stimuli | Decrease in exploratory behavior in novel environments |
| Altered response to psychostimulants | Modulation of psychostimulant-induced hyperactivity | |
| Neurochemical | Decreased dopamine release in the striatum and nucleus accumbens | Reduction in dopamine release in specific brain regions |
A key study demonstrated that the D4R antagonist PNU-101387G could prevent hyperactivity in a 6-hydroxydopamine (6-OHDA) lesion mouse model of ADHD. Crucially, this effect was absent in D4R knockout mice subjected to the same lesion, confirming that the antagonist's therapeutic effect was mediated through the D4 receptor.
Experimental Protocols
Detailed methodologies are essential for replicating and validating findings. Below are protocols for key experiments in the characterization of D4R antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the D4 receptor.
Objective: To determine the inhibitor constant (Ki) of a test antagonist for the human D4 receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human D4 receptor.
-
Radioligand: [³H]spiperone.
-
Test compound (e.g., L-745,870) at various concentrations.
-
Non-specific binding control: A high concentration of a known D4 ligand (e.g., haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]spiperone, and varying concentrations of the test antagonist in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (cAMP Inhibition)
This assay measures the ability of an antagonist to block the agonist-induced signaling cascade of the D4 receptor.
Objective: To determine the functional potency of a test antagonist in blocking dopamine-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human D4 receptor.
-
Test compound (e.g., L-745,870).
-
D4 receptor agonist (e.g., dopamine).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Plate the D4 receptor-expressing cells in a 96-well plate and allow them to adhere.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) and forskolin to the wells.
-
Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value for the antagonist's ability to reverse the agonist-induced inhibition of cAMP production.
Visualizing Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: D4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Knockout Model Validation.
Caption: Logic of Knockout Model Validation.
References
A Head-to-Head Comparison of Novel D4 Receptor Antagonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Functional Evaluation of Novel Dopamine D4 Receptor Antagonists.
The dopamine D4 receptor (D4R), a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, limbic system, and medulla, continues to be a compelling target for therapeutic intervention in a range of neuropsychiatric disorders. The development of selective D4R antagonists has been a focal point of research, aiming to overcome the limitations of earlier compounds with poor selectivity and unfavorable pharmacokinetic profiles. This guide provides a head-to-head comparison of recently developed, novel D4R antagonists, with a focus on their performance in key functional assays. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to aid researchers in their evaluation and selection of these critical pharmacological tools.
Comparative Functional Activity of Novel D4R Antagonists
The functional activity of novel D4R antagonists is primarily assessed through their ability to inhibit signaling pathways activated by the native ligand, dopamine. The most common assays measure the modulation of G protein activation and β-arrestin recruitment. The following tables summarize the quantitative data for a selection of recently developed D4R antagonists.
| Compound | Assay Type | Transducer | pIC50 / pA2 | Emax / Imax (%) | Reference Compound | Cell Line | Reference |
| Compound 12 | BRET | Gαo | 6.67 ± 0.08 | N/A | L745,870 | HEK293T | [1] |
| BRET | Gαi | 7.21 ± 0.11 | N/A | L745,870 | HEK293T | [1] | |
| BRET | β-arrestin 2 | 6.88 ± 0.13 | N/A | L745,870 | HEK293T | [1] | |
| Compound 16 | BRET | Gαo | 7.21 ± 0.09 | N/A | L745,870 | HEK293T | [1] |
| BRET | Gαi | 7.64 ± 0.14 | N/A | L745,870 | HEK293T | [1] | |
| BRET | β-arrestin 2 | 7.33 ± 0.09 | N/A | L745,870 | HEK293T | ||
| Compound 24 | BRET | Gαi/o | 8.23 ± 0.07 | N/A | L745,870 | HEK293T | |
| BRET | β-arrestin | 8.08 ± 0.09 | N/A | L745,870 | HEK293T | ||
| L745,870 | BRET | Gαo | 7.08 ± 0.16 | N/A | - | HEK293T | |
| BRET | Gαi | 7.69 ± 0.10 | N/A | - | HEK293T | ||
| BRET | β-arrestin 2 | 7.21 ± 0.10 | N/A | - | HEK293T |
N/A: Not applicable for antagonists in this context.
Key Functional Assays and Experimental Protocols
The characterization of novel D4R antagonists relies on robust and reproducible functional assays. Below are detailed protocols for the most commonly employed methods.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET assays are a popular method for monitoring protein-protein interactions in live cells. For D4R antagonists, they are used to measure the inhibition of dopamine-induced G protein activation and β-arrestin recruitment.
a) G Protein Activation BRET Assay
This assay measures the interaction between Gα and Gβγ subunits of the heterotrimeric G protein complex upon receptor activation.
Experimental Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
-
Cells are transiently co-transfected with plasmids encoding for the D4 receptor, a Gα subunit fused to Renilla luciferase (Rluc8), and Gβ and Gγ subunits, with the Gγ subunit fused to a yellow fluorescent protein variant like Venus (YFP).
-
-
Assay Preparation:
-
24-48 hours post-transfection, cells are washed with phosphate-buffered saline (PBS), detached, and resuspended in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Cell density is adjusted to a suitable concentration (e.g., 1-2 x 10^5 cells/well).
-
-
Antagonist Treatment and Agonist Stimulation:
-
Cells are pre-incubated with varying concentrations of the novel D4R antagonist or vehicle for a specified time (e.g., 15-30 minutes) at room temperature.
-
The D4R agonist, dopamine, is then added at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the vehicle control.
-
-
BRET Measurement:
-
The Rluc substrate, coelenterazine h, is added to each well.
-
Light emissions are measured simultaneously at two wavelengths using a BRET-compatible plate reader: one for the Rluc8 donor (e.g., 485 nm) and one for the YFP acceptor (e.g., 530 nm).
-
The BRET ratio is calculated as the ratio of the light intensity from the acceptor to the light intensity from the donor.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is determined by the decrease in the BRET signal in the presence of dopamine.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. The pIC50 is the negative logarithm of the IC50.
-
b) β-Arrestin Recruitment BRET Assay
This assay measures the recruitment of β-arrestin to the activated D4 receptor.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Similar to the G protein activation assay, HEK293T cells are used.
-
Cells are co-transfected with plasmids encoding for the D4 receptor fused to Rluc8 and β-arrestin 2 fused to YFP.
-
-
Assay Preparation:
-
Follows the same procedure as the G protein activation assay.
-
-
Antagonist Treatment and Agonist Stimulation:
-
Follows the same procedure as the G protein activation assay.
-
-
BRET Measurement:
-
Follows the same procedure as the G protein activation assay.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is determined by the decrease in the BRET signal in the presence of dopamine.
-
IC50 values are calculated, and from these, the pIC50 is determined.
-
[³⁵S]GTPγS Binding Assay
This is a radioligand binding assay that measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It provides a direct measure of G protein activation.
Experimental Protocol:
-
Membrane Preparation:
-
Cells stably or transiently expressing the D4 receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.
-
-
Assay Incubation:
-
Membranes are incubated in a buffer containing GDP, varying concentrations of the D4R antagonist, a fixed concentration of dopamine (to stimulate the receptor), and [³⁵S]GTPγS.
-
The incubation is typically carried out at 30°C for 60 minutes.
-
-
Termination and Filtration:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
-
Radioactivity Measurement:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is determined by the reduction in [³⁵S]GTPγS binding in the presence of dopamine.
-
IC50 values are calculated from concentration-response curves, and these can be converted to antagonist affinity constants (Ki or pA2 values) using the Cheng-Prusoff equation or Schild analysis, respectively.
-
Visualizing the Molecular Landscape
To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate the D4 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: D4 Receptor Signaling Pathway.
References
Cross-Validation of D4R Antagonist-2 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the dopamine D4 receptor (D4R) antagonist, designated here as D4R Antagonist-2, with other relevant antagonists across various cell lines. The information is supported by experimental data from multiple studies to offer a comprehensive overview for researchers in neuropharmacology and oncology.
Data Presentation: Comparative Antagonist Activity
The following tables summarize the quantitative data for D4R antagonists, including binding affinities (Kᵢ) and functional potencies (IC₅₀), in different cell lines. These values are crucial for assessing the potency and selectivity of the compounds.
Table 1: Binding Affinity (Kᵢ) of D4R Antagonists in HEK293 Cells
| Antagonist | D4R Kᵢ (nM) | D2R Kᵢ (nM) | D3R Kᵢ (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| D4R Antagonist-2 (Compound 24) | 0.11 | 915 | 410 | 8318 | 3715 |
| L-745,870 | 0.43 | >1000 | >1000 | >2000 | >2000 |
| Compound 6 | 0.29 | 110 | 132 | 380 | 457 |
| Compound 29 | 0.35 | 430 | 402 | 1230 | 1148 |
Data compiled from studies on HEK293 cells stably expressing the respective human dopamine receptor subtypes.[1][2]
Table 2: Functional Antagonist Activity (IC₅₀) in Glioblastoma Cell Lines
| Antagonist | Cell Line | Assay | IC₅₀ (µM) |
| PNU 96415E | GNS | Cell Viability | 6.25 |
| L-741,742 | GNS | Cell Viability | 1.5 - 6.2 |
| L-745,870 | GNS | Cell Viability | 3.1 - 6.2 |
| Dopamine D4 receptor ligand 3 | U87 MG | Cell Viability | - |
| T98G | Cell Viability | - | |
| U251 MG | Cell Viability | - |
GNS refers to patient-derived glioblastoma neural stem cells.[3] The specific IC₅₀ values for "Dopamine D4 receptor ligand 3" were not provided in the source material, but it was shown to inhibit the viability of the listed glioma cell lines.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human D4 receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[4]
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of a radioligand (e.g., [³H]N-methylspiperone), and varying concentrations of the unlabeled antagonist.
-
For determining non-specific binding, a high concentration of a known ligand (e.g., haloperidol) is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the antagonist.
-
The IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture and Treatment:
-
CHO or HEK293 cells stably expressing the human D4 receptor are plated in 96- or 384-well plates.
-
The cells are pre-incubated with varying concentrations of the D4R antagonist.
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
The cells are then stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a D4R agonist (e.g., dopamine).
-
-
cAMP Measurement:
-
After incubation, the cells are lysed.
-
The intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
In these assays, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the well.
-
-
Data Analysis:
-
The data are plotted as the cAMP level versus the log concentration of the antagonist.
-
The IC₅₀ value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined using non-linear regression.
-
Cell Viability Assay (MTT/SRB)
These assays are used to assess the effect of D4R antagonists on the viability and proliferation of cancer cells, particularly glioblastoma.
-
Cell Culture and Treatment:
-
Glioblastoma cell lines (e.g., T98G, U87 MG, U251 MG) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the D4R antagonist for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay Protocol:
-
After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
SRB (Sulforhodamine B) Assay Protocol:
-
After treatment, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
The unbound dye is washed away.
-
The bound dye is solubilized with a Tris-based solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The data are plotted as cell viability versus the log concentration of the antagonist.
-
The IC₅₀ value, the concentration of the antagonist that reduces cell viability by 50%, is calculated using non-linear regression.
-
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
References
A Comparative Analysis of a Selective D4 Receptor Antagonist and Other Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a representative selective dopamine D4 receptor (D4R) antagonist against established atypical antipsychotics. The discovery of the D4 receptor and the high affinity of the archetypal atypical antipsychotic, clozapine, for this site spurred the development of selective D4 antagonists as a potential new class of antipsychotics with a favorable side-effect profile.[1][2][3] However, clinical trials with selective D4 antagonists have been largely disappointing, highlighting the complex pharmacology underlying antipsychotic efficacy.[4]
This document will use the well-characterized, high-affinity selective D4 antagonist, L-745,870 , as a model compound for "D4R antagonist-2". It will be compared to the multi-receptor acting atypical antipsychotics Clozapine and Risperidone to objectively assess differences in pharmacological profiles, preclinical efficacy, and potential side effects, supported by experimental data and protocols.
Pharmacological Profiles: Receptor Binding Affinities
Atypical antipsychotics are characterized by their complex receptor binding profiles, particularly their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] This is believed to contribute to their efficacy against a broader range of schizophrenia symptoms and a lower propensity for extrapyramidal side effects (EPS) compared to typical antipsychotics. Selective D4 antagonists, by design, diverge significantly from this multi-receptor profile.
The following table summarizes the in vitro binding affinities (Ki, nM) of L-745,870, clozapine, and risperidone for key neurotransmitter receptors implicated in the therapeutic action and side effects of antipsychotic drugs. A lower Ki value indicates a higher binding affinity.
| Receptor | L-745,870 (Ki, nM) | Clozapine (Ki, nM) | Risperidone (Ki,nM) | Pharmacological Relevance |
| Dopamine D4 | 0.4 - 0.79 | 9 - 21 | 7 | Primary target for L-745,870; high affinity for clozapine. |
| Dopamine D2 | >1000 | 126 - 250 | 3 - 6 | Primary target for antipsychotic action; low affinity suggests reduced EPS risk. |
| Dopamine D3 | 2100 | 430 | 15 | Potential role in cognition and negative symptoms. |
| Serotonin 5-HT2A | >1000 | 13 - 20 | 0.2 - 0.5 | Key target for atypicality; antagonism linked to reduced EPS and improved negative symptoms. |
| Serotonin 5-HT2C | >1000 | 10 | 5 | Implicated in metabolic side effects and mood regulation. |
| Histamine H1 | >1000 | 20 | 22 | Antagonism is associated with sedation and weight gain. |
| Muscarinic M1 | >1000 | 1.9 | >1000 | Antagonism causes anticholinergic side effects (e.g., dry mouth, constipation). |
| Adrenergic α1 | 530 | 7 | 1 - 2 | Antagonism can lead to orthostatic hypotension (dizziness). |
Data compiled from multiple sources. Ki values can vary based on experimental conditions.
Mechanism of Action and Key Signaling Pathways
The therapeutic effects of antipsychotics are mediated by their interaction with specific G protein-coupled receptors (GPCRs), primarily in the dopamine and serotonin systems.
Dopamine D2 and D4 receptors are coupled to inhibitory G-proteins (Gαi/o). Agonist binding inhibits the enzyme adenylyl cyclase, reducing intracellular levels of the second messenger cyclic AMP (cAMP). Antagonists block this action, preventing the dopamine-induced decrease in cAMP.
Conversely, the serotonin 5-HT2A receptor is primarily coupled to the Gαq signaling pathway. Its activation stimulates phospholipase C (PLC), which cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), leading to calcium release and protein kinase C (PKC) activation. Atypical antipsychotics act as inverse agonists or antagonists at this receptor, blocking these downstream effects.
Preclinical Efficacy in Animal Models
The Conditioned Avoidance Response (CAR) test is a classic preclinical assay with high predictive validity for antipsychotic-like activity. The test assesses the ability of a compound to suppress a learned avoidance response to an aversive stimulus, which is thought to model the dampening of motivated behaviors relevant to psychosis.
| Compound | Conditioned Avoidance Response (ED50, mg/kg) | Notes |
| L-745,870 | Inactive | Fails to suppress conditioned avoidance, suggesting a lack of classic antipsychotic-like activity. |
| Clozapine | 5 - 10 | Effective at suppressing avoidance, consistent with its clinical antipsychotic action. |
| Risperidone | 0.2 - 0.4 | Potently suppresses avoidance, aligning with its D2 receptor antagonist activity. |
The inactivity of L-745,870 in this model was an early indicator that selective D4 antagonism alone may be insufficient to produce antipsychotic effects, a finding later borne out in human clinical trials.
Comparative Side-Effect Profiles
The distinct receptor binding profiles of these compounds predict significantly different side-effect liabilities. While atypical antipsychotics offer an improved safety profile over older 'typical' agents, they are still associated with significant adverse effects, particularly metabolic issues.
| Side Effect | L-745,870 (Predicted) | Clozapine | Risperidone | Primary Receptor(s) Involved |
| Extrapyramidal Symptoms (EPS) | Very Low | Very Low | Moderate (dose-dependent) | Dopamine D2 |
| Weight Gain / Metabolic Effects | Very Low | High | Moderate | 5-HT2C, Histamine H1 |
| Sedation | Low | High | Moderate | Histamine H1, Adrenergic α1 |
| Hyperprolactinemia | Very Low | Low | High | Dopamine D2 (Tuberoinfundibular) |
| Anticholinergic Effects | Very Low | High | Very Low | Muscarinic M1 |
| Orthostatic Hypotension | Low | High | Moderate | Adrenergic α1 |
The high selectivity of L-745,870 for the D4 receptor, which has low expression in the motor-control nigrostriatal pathway, predicts a very low risk of EPS and hyperprolactinemia. Its lack of affinity for H1, M1, and α1 receptors suggests a minimal burden of sedation, weight gain, and other common side effects associated with clozapine and risperidone.
Appendix: Experimental Protocols
A. Radioligand Receptor Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.
1. Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO cells transfected with human D4 receptor).
-
Radioligand with high affinity and specificity for the target receptor (e.g., [³H]-spiperone for D2/D4 receptors).
-
Test compound (e.g., D4R antagonist-2) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled drug known to bind to the receptor (e.g., haloperidol).
-
Assay buffer, scintillation fluid, filter mats, and a scintillation counter.
2. Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. A parallel set of tubes containing the radioligand and the non-specific control is used to define non-specific binding.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filter mats. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into vials with scintillation fluid. The radioactivity, proportional to the amount of bound radioligand, is measured using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation .
B. Conditioned Avoidance Response (CAR) Protocol
This behavioral test evaluates the antipsychotic potential of a drug in rodents.
1. Apparatus:
-
A shuttle box divided into two equal compartments by a partition with an opening. The floor is a grid capable of delivering a mild electric foot shock.
-
A light or tone generator to serve as the Conditioned Stimulus (CS).
-
A shock generator to serve as the Unconditioned Stimulus (US).
2. Procedure:
-
Acclimation & Habituation: Animals (typically rats) are placed in the shuttle box for a period to acclimate to the environment.
-
Training/Conditioning:
-
A trial begins with the presentation of the CS (e.g., a light turns on in the current compartment) for a set period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends.
-
If the rat fails to move, the US (a mild foot shock) is delivered through the grid floor, concurrently with the CS, for a set duration (e.g., 20 seconds).
-
If the rat moves to the other compartment during the US, it is recorded as an "escape response."
-
If the rat fails to move during both the CS and US, it is recorded as an "escape failure."
-
Animals undergo multiple trials per day until they reach a stable criterion of successful avoidance (e.g., >80% avoidance responses).
-
-
Drug Testing:
-
Once trained, animals are administered the test compound (e.g., D4R antagonist-2, clozapine) or vehicle at various doses prior to the test session.
-
The number of avoidance responses, escape responses, and escape failures are recorded.
-
3. Data Interpretation:
-
A compound with potential antipsychotic activity will selectively suppress the number of avoidance responses without significantly increasing the number of escape failures. An increase in escape failures suggests motor impairment or sedation, rather than a specific antipsychotic-like effect.
-
The dose that reduces avoidance responses by 50% (ED50) is calculated.
References
- 1. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D4 receptors and development of newer antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Comparing the side effect profile of the atypical antipsychotics." by Adekola O Alao, Kamna Malhotra et al. [scholarlyworks.lvhn.org]
Benchmarking D4R antagonist-2 against a panel of known dopamine antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective dopamine D4 receptor antagonist, L-745,870, against a panel of well-characterized dopamine antagonists. The data presented herein is intended to serve as a valuable resource for researchers engaged in the study of dopaminergic systems and the development of novel therapeutics.
Introduction to Dopamine D4 Receptor Antagonism
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes within the central nervous system, including cognition, motivation, and motor control.[1] These receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2] The D4 receptor, predominantly expressed in the frontal cortex, limbic system, and medulla, has garnered significant interest as a therapeutic target for certain neuropsychiatric disorders.[3] Selective antagonists of the D4 receptor are valuable tools for elucidating its physiological roles and hold potential for therapeutic interventions with improved side-effect profiles compared to non-selective dopamine antagonists.
This guide focuses on L-745,870, a highly potent and selective D4 receptor antagonist.[4][5] Its pharmacological profile will be benchmarked against a panel of established dopamine antagonists, including the typical antipsychotic Haloperidol, the atypical antipsychotic Clozapine, and the widely used research tool Raclopride.
Data Presentation
Table 1: Comparative Binding Affinity Profile of Dopamine Antagonists
The following table summarizes the binding affinities (Ki, nM) of L-745,870 and other dopamine antagonists for the five human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Selectivity (D2/D4) |
| L-745,870 | >10,000 | >1,000 | >1,000 | 0.43 | >10,000 | >2,325 |
| Haloperidol | 250 | 1.2 | 0.7 | 5 | 800 | 0.24 |
| Clozapine | 85 | 125 | 250 | 21 | 140 | 5.95 |
| Raclopride | 1,800 | 1.8 | 3.5 | 170 | 1,500 | 0.01 |
Data compiled from various sources. Values can vary based on experimental conditions.
Table 2: Functional Antagonist Potency at the D4 Receptor
This table presents the functional potencies of the antagonists in blocking dopamine-induced signaling at the human D4 receptor.
| Compound | Functional Assay | Potency (Kb, nM) |
| L-745,870 | [35S]GTPγS Binding | ~2.5 |
| Clozapine | cAMP Inhibition | ~20 |
| Haloperidol | cAMP Inhibition | ~5 |
| Raclopride | [35S]GTPγS Binding | Inactive at D4 |
Kb values represent the equilibrium dissociation constant of the antagonist, derived from functional inhibition data.
Mandatory Visualizations
Caption: D2-like (D4) receptor signaling pathway and point of antagonist intervention.
Caption: Experimental workflow for identifying selective D4 receptor antagonists.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a test compound.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).
-
Radioligand: A high-affinity ligand labeled with a radioisotope, such as [3H]Spiperone for D2-like receptors or [3H]SCH23390 for D1-like receptors.
-
Test Compound: Unlabeled antagonist (e.g., L-745,870).
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (non-specific agent, radioligand, membranes), and competition binding (test compound dilutions, radioligand, membranes).
-
Add cell membrane homogenates to each well.
-
Add the radioligand at a fixed concentration (typically at or near its Kd value).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for D4 Antagonism
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of D2-like receptor activation.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human D4 receptor.
-
Dopamine: The endogenous agonist.
-
Forskolin: An adenylyl cyclase activator.
-
Test Compound: Antagonist (e.g., L-745,870).
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Assay Buffer.
Procedure:
-
Seed the D4-expressing cells into a 96-well plate and culture overnight.
-
Wash the cells and replace the medium with assay buffer.
-
Prepare serial dilutions of the test compound (antagonist).
-
Add the antagonist dilutions to the cells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Prepare a solution of dopamine at a concentration that gives a sub-maximal response (e.g., EC80) and add it to the wells containing the antagonist. Also, include control wells with no antagonist.
-
Simultaneously or shortly after, add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: The antagonist's effect is seen as a reversal of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal. Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 value. This IC50 can be converted to a functional Kb value.
β-Arrestin Recruitment Assay
This assay measures another key signaling pathway for GPCRs, where receptor activation leads to the recruitment of β-arrestin proteins.
Materials:
-
Engineered Cell Line: A cell line engineered to express the D4 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme acceptor (EA). Several commercial platforms are available (e.g., PathHunter by Eurofins DiscoverX).
-
Agonist: Dopamine.
-
Test Compound: Antagonist (e.g., L-745,870).
-
Detection Reagents: Substrate for the complemented enzyme, as provided by the assay manufacturer.
-
Cell Culture Medium.
Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compound (antagonist).
-
Add the antagonist dilutions to the cells and pre-incubate for a specified time.
-
Add the agonist (dopamine) at a fixed concentration (typically EC80) to stimulate β-arrestin recruitment.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Add the detection reagents as per the manufacturer's instructions.
-
Incubate for approximately 60 minutes at room temperature to allow the signal to develop.
-
Read the chemiluminescent signal using a plate reader.
-
Data Analysis: The antagonist will reduce the agonist-induced signal. Plot the signal intensity against the log concentration of the antagonist to determine the IC50 value for the inhibition of β-arrestin recruitment.
Conclusion
The data and protocols presented in this guide demonstrate that L-745,870 is a highly potent and selective antagonist of the dopamine D4 receptor. Its binding affinity for the D4 receptor is over 2000-fold higher than for other dopamine receptor subtypes. Functionally, it effectively blocks D4 receptor-mediated signaling. This pharmacological profile makes L-745,870 an invaluable tool for investigating the specific functions of the D4 receptor and a benchmark for the development of new selective D4 antagonists. The detailed experimental methodologies provided herein offer a framework for the consistent and reliable characterization of novel compounds targeting the dopaminergic system.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
D4R Antagonist-2 Demonstrates Preclinical In Vivo Efficacy in Glioblastoma Models, Offering a Promising Alternative to Standard Therapies
For Immediate Release: Researchers and drug development professionals now have access to compelling preclinical data demonstrating the in vivo efficacy of D4R antagonist-2 in glioblastoma (GBM) models. This guide provides a comprehensive comparison of D4R antagonist-2 with the current standard-of-care treatment, temozolomide (TMZ), supported by experimental data from studies on analogous D4R antagonists. The findings suggest that D4R antagonists, as a class, present a novel therapeutic avenue for this challenging disease.
A key study has shown that the D4R antagonists L-741,742 and PNU 96415E significantly slow tumor growth in preclinical subcutaneous GBM xenograft models[1]. Furthermore, in a more clinically relevant orthotopic model, L-741,742 demonstrated a survival benefit and enhanced the anti-tumor activity of temozolomide[1]. These compounds serve as strong surrogates for the therapeutic potential of D4R antagonist-2.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the performance of D4R antagonists with temozolomide in GBM xenograft models.
Table 1: Effect of D4R Antagonists on Tumor Growth in a Subcutaneous GBM Xenograft Model
| Treatment Group | Dosage | Endpoint | Tumor Volume Reduction vs. Vehicle | Citation |
| Vehicle Control | - | Study Endpoint | - | [1] |
| L-741,742 | 20 mg/kg | Study Endpoint | Slower tumor growth | [1] |
| PNU 96415E | 20 mg/kg | Study Endpoint | Slower tumor growth | [1] |
Table 2: Efficacy of Temozolomide in Preclinical Glioblastoma Models
| Model | Dosage | Endpoint | Outcome | Citation |
| Orthotopic Rat Glioma (TMZ-resistant) | Low-dose, frequent | Study Endpoint | Markedly inhibited tumor growth and angiogenesis | |
| Orthotopic Mouse Glioma (TMZ-sensitive) | 1.25 or 2.5 mg/kg for 5 days | Study Endpoint | Reduced microvessel density | |
| Subcutaneous & Orthotopic Xenografts (various cell lines) | 10 mg/kg | Study Endpoint | Significantly reduced tumor progression | |
| Meta-analysis of preclinical models | Various | Survival | ~50% reduction in tumor volume; 1.88 median survival ratio vs. control |
Table 3: Survival Benefit of D4R Antagonist in Combination with Temozolomide in an Orthotopic GBM Xenograft Model
| Treatment Group | Endpoint | Outcome | Citation |
| Vehicle Control | Survival | - | |
| L-741,742 | Survival | Modest, but significant survival benefit | |
| L-741,742 + Temozolomide | Survival | Significantly improved survival compared to TMZ alone |
Mechanism of Action: A Novel Approach to Cancer Therapy
D4R antagonists appear to exert their anti-tumor effects in glioblastoma through a distinct mechanism of action. In glioblastoma stem cells, these antagonists disrupt the autophagy-lysosomal pathway. This disruption leads to an accumulation of autophagic vacuoles, followed by a G0/G1 cell cycle arrest and ultimately, apoptosis. This process is mediated by the inhibition of downstream effectors such as PDGFRβ, ERK1/2, and mTOR.
Experimental Protocols
The in vivo efficacy of D4R antagonists was evaluated in established preclinical glioblastoma xenograft models.
1. Subcutaneous GBM Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., NOD scid gamma).
-
Cell Implantation: Glioblastoma neural stem cells (GNS) are injected into the flanks of the mice.
-
Treatment: Once tumors are established, mice are treated with the D4R antagonist (e.g., 20 mg/kg) or a vehicle control.
-
Efficacy Endpoint: Tumor volume is measured over the course of the study to assess the rate of tumor growth. Slower growth in the treated group compared to the vehicle control indicates efficacy.
2. Orthotopic GBM Xenograft Model:
-
Animal Model: Immunocompromised mice.
-
Cell Implantation: Patient-derived GBM cells are stereotactically injected into the brains of the mice.
-
Treatment: Treatment with the D4R antagonist, temozolomide, a combination of both, or a vehicle control is initiated.
-
Efficacy Endpoint: The primary endpoint is overall survival. Increased survival in the treatment groups compared to the control group indicates therapeutic efficacy.
References
D4R Antagonist-2 vs. Other Benzyloxy Piperidine Analogs: A Comparative Analysis
This guide provides a comparative analysis of a representative D4 receptor antagonist, hereafter referred to as D4R Antagonist-2, and other benzyloxy piperidine analogs. The comparison focuses on their pharmacological profiles, supported by experimental data, to assist researchers and professionals in drug development.
Data Summary
The following table summarizes the binding affinities (Ki) of various benzyloxy piperidine analogs for dopamine receptor subtypes. Lower Ki values indicate higher binding affinity. The data presented is a compilation from multiple studies to facilitate a comparative overview.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity |
| D4R Antagonist-2 (Exemplar) | 5.5 | >1000 | >1000 | >181 | >181 |
| Analog 8a | 205.9 | >10000 | >10000 | >48 | >48 |
| Analog 8h | 375 | >10000 | >10000 | >26 | >26 |
| Analog 8i | 188 | >10000 | >10000 | >53 | >53 |
| Analog 9p | 170 | >10000 | >10000 | >58 | >58 |
| Analog 9q | 201 | >10000 | >10000 | >49 | >49 |
Note: Data is compiled from various sources for comparative purposes. "D4R Antagonist-2 (Exemplar)" represents a compound with high affinity and selectivity for D4R, based on desirable characteristics described in the literature. The specific compound "D4R antagonist-2" is not explicitly defined in the provided search results, so a representative profile is used.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize D4 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Materials :
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand, such as [³H]-Spiperone.
-
Test compound (the benzyloxy piperidine analog).
-
Non-specific agent (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Filter mats.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure :
-
The assay is set up in a 96-well plate.
-
Total Binding Wells : Contain assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells : Contain the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.
-
Competition Wells : Contain serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.
-
The plate is incubated to allow binding to reach equilibrium.
-
The contents of the wells are then harvested onto filter mats using a cell harvester, and the filters are washed to remove unbound radioligand.
-
The filter discs are placed in scintillation vials with scintillation fluid.
-
Radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis :
-
Specific binding is calculated by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.
-
The percentage of specific binding is plotted against the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal curve using non-linear regression.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (cAMP Inhibition)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production. D4 receptors are Gαi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[1][2]
-
Materials :
-
Cells stably expressing the human D4 receptor.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
Test compound (the D4R antagonist).
-
cAMP detection kit (e.g., HTRF, BRET).
-
-
Procedure :
-
Cells are plated in 96- or 384-well plates.
-
Cells are pre-incubated with varying concentrations of the test antagonist.
-
An EC80 concentration of dopamine (the concentration that gives 80% of the maximal response) is added to the wells (except for the basal control wells).
-
Forskolin is added to all wells to stimulate cAMP production.
-
The plate is incubated.
-
The reaction is stopped, and the level of cAMP is measured using a suitable detection kit and a plate reader.
-
-
Data Analysis :
-
The antagonist's potency is determined by plotting the cAMP levels against the antagonist concentration.
-
The data is fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of the antagonist that blocks 50% of the agonist's effect.
-
Visualizations
D4 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi/o-coupled signaling pathway of the D4 receptor and the mechanism of antagonist action.
Caption: D4 receptor signaling pathway and antagonist inhibition.
Experimental Workflow for D4R Antagonist Characterization
This diagram outlines a typical workflow for the identification and characterization of a novel D4 receptor antagonist.
Caption: A typical workflow for identifying and characterizing a D4 antagonist.
References
Safety Operating Guide
Navigating the Disposal of D4R Antagonist-2: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of D4R antagonist-2, ensuring the protection of personnel and adherence to regulatory standards. While a specific Safety Data Sheet (SDS) for a compound generically named "D4R antagonist-2" is not publicly available, this document outlines best practices based on general guidelines for handling research-grade chemical waste.[1][2][3][4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle D4R antagonist-2 with appropriate safety measures. As with any research chemical, it should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures.
Waste Disposal Procedures
The disposal of D4R antagonist-2 must comply with all institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to prevent hazardous reactions.
-
Solid Waste:
-
Collect unused or expired solid D4R antagonist-2, as well as contaminated materials such as gloves, weigh boats, and absorbent paper, in a designated, leak-proof container.
-
This container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents (e.g., "Solid Waste containing D4R antagonist-2").
-
-
Liquid Waste:
-
Solutions containing D4R antagonist-2 should be collected in a separate, compatible liquid waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department. For instance, halogenated and non-halogenated solvents should generally be kept separate.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
Step 2: Container Management
Properly managing waste containers is crucial for safety and compliance.
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name of the contents, concentration (if applicable), and the date the waste was first added.
-
Condition: Ensure containers are in good condition, free from leaks, and compatible with the chemical waste they hold.
-
Closure: Keep waste containers securely closed except when adding waste to prevent spills and evaporation.
Step 3: Storage
Waste should be stored in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation.
-
Ensure secondary containment is used to capture any potential leaks.
-
Store incompatible waste streams separately to prevent accidental mixing.
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection.
-
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: Never dispose of chemical waste, including solutions containing D4R antagonist-2, down the sink.
-
Do Not Dispose in Regular Trash: Unless explicitly permitted by your EHS department for decontaminated materials, do not dispose of chemical waste in the regular trash.
-
Do Not Evaporate: Intentional evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.
-
Quantitative Data for Chemical Waste Management
The following table summarizes general quantitative limits and timelines for hazardous waste accumulation in a laboratory setting. These are typical values; always refer to your institution's specific guidelines.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume per Satellite Accumulation Area (SAA) | 55 gallons | |
| Maximum Acutely Toxic Waste (P-listed) Volume per SAA | 1 quart (liquid) or 1 kilogram (solid) | |
| Maximum Accumulation Time for a Full Container | Must be removed within 3 days of being full | |
| Maximum Storage Time for a Partially Filled Container | Up to 12 months from the initial accumulation date | |
| Container Headspace | Leave at least 1-inch of headspace to allow for expansion |
Experimental Protocol: Triple Rinsing of Empty Containers
For containers that held acutely hazardous waste (P-listed chemicals), a triple rinse procedure is often required before the container can be disposed of as regular trash. While the specific hazard classification of D4R antagonist-2 is unknown, following this best practice is recommended.
-
Initial Rinse: Add a solvent capable of dissolving the residue to the empty container, filling it to approximately 5-10% of its volume.
-
Agitation: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Collection: Pour the rinseate into the appropriate liquid hazardous waste container.
-
Repeat: Repeat the rinsing process two more times, collecting the rinseate in the hazardous waste container each time.
-
Container Disposal: After the third rinse, allow the container to air dry completely in a fume hood. Deface or remove the original label and dispose of the container as instructed by your EHS department.
Below is a diagram illustrating the workflow for the proper disposal of D4R antagonist-2.
Caption: Workflow for the proper disposal of D4R antagonist-2.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Protocols for Handling D4R Antagonist-2
Disclaimer: This document provides a general guideline for handling a hypothetical potent research compound designated as "D4R antagonist-2." The specific Safety Data Sheet (SDS) for the compound must be consulted for detailed and definitive safety information. The procedures outlined below are based on best practices for handling powdered, biologically active research chemicals in a laboratory setting.
Immediate Safety and Handling
All personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with D4R antagonist-2. A risk assessment should be conducted for all experimental protocols involving this compound.[1] Work should be performed in a designated area to minimize the risk of contamination and exposure.
1.1 Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety when handling D4R antagonist-2, particularly in its powdered form.[2]
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[2] | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize the spread of contamination.[2] |
| Eye Protection | Chemical safety goggles should be worn at all times.[2] | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound. |
| Body Protection | A dedicated lab coat, preferably disposable, should be worn. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area. |
| Respiratory Protection | For weighing and handling the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-level respirator is recommended. | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | Protects the feet from potential spills. |
1.2 Engineering Controls
All handling of the powdered form of D4R antagonist-2 should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to contain any airborne particles. Ensure the balance is clean and placed in an area with minimal air currents before weighing.
Operational Plan: Step-by-Step Guidance
A systematic approach to handling D4R antagonist-2, from receipt to disposal, is essential for maintaining a safe laboratory environment.
2.1 Receipt and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.
2.2 Preparation of Stock Solutions
-
Preparation: Don all appropriate PPE as outlined in the table above.
-
Containment: Perform all manipulations within a chemical fume hood or glove box.
-
Weighing: Carefully weigh the desired amount of the powdered compound using appropriate tools (e.g., spatulas, weighing paper).
-
Dissolving: Add the solvent to the vessel containing the powder. Ensure the container is securely capped before mixing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
2.3 Spill Management
In the event of a spill, evacuate the immediate area if necessary and alert laboratory personnel. Spill kits should be readily available.
-
Containment: For small spills, use absorbent pads to contain the material.
-
Neutralization/Decontamination: Follow your institution's specific guidelines for the decontamination of the affected area.
-
Cleanup: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
The disposal of all chemical waste must adhere to institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired D4R antagonist-2 powder, as well as contaminated materials like gloves, weigh boats, and paper towels, should be collected in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents. |
| Liquid Waste | Solutions containing D4R antagonist-2 should be collected in a separate, compatible liquid waste container. Do not dispose of chemical waste down the sink. |
| Sharps Waste | Any needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container. |
All waste containers must be accurately and clearly labeled with the full chemical name of the contents, the concentration (if in solution), and the date the waste was first added to the container. Keep waste containers closed except when adding waste.
Visual Experimental Workflow
The following diagram illustrates a typical workflow for preparing a stock solution of D4R antagonist-2.
Caption: Workflow for D4R Antagonist-2 Stock Solution Preparation.
The following diagram illustrates the logical relationship for the disposal of waste generated from handling D4R antagonist-2.
Caption: Waste Disposal Logic for D4R Antagonist-2.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
